2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Description
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Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c14-12(15)10-7-8(13(16)17)5-6-11(10)18-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROZTJFPECGGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core . As the drug discovery and development landscape increasingly emphasizes the importance of a molecule's intrinsic characteristics, a thorough understanding of properties such as solubility, lipophilicity, and ionization state is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2][3] This document serves as a vital resource for scientists, offering not only a compilation of key data but also the underlying scientific principles and validated experimental protocols for their determination. By integrating theoretical insights with practical methodologies, this guide aims to empower researchers to make informed decisions in the optimization of lead compounds and the selection of viable drug candidates.[4][5][6]
The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
The journey of a drug candidate from initial screening to clinical approval is fraught with challenges, with a significant rate of attrition often attributed to suboptimal pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles.[3][5] The physicochemical properties of a molecule are the foundational determinants of its behavior within a biological system.[4][7] Key parameters such as lipophilicity, solubility, and the acid dissociation constant (pKa) govern a compound's ability to be absorbed, permeate membranes, distribute to target tissues, and be cleared from the body.[1][8][9] Consequently, the early and accurate characterization of these properties is not merely a data collection exercise but a critical step in mitigating developmental risks and rationally designing molecules with a higher probability of success.[5][10]
Chemical Identity of this compound
A precise understanding of the molecule's structure and fundamental identifiers is the starting point for any detailed physicochemical investigation.
| Identifier | Value | Source |
| IUPAC Name | This compound | [11] |
| CAS Number | 1282254-35-6 | [11][12] |
| Molecular Formula | C₁₂H₁₃NO₄S | [11][13] |
| Molecular Weight | 267.30 g/mol | [11][12] |
| Canonical SMILES | O=C(O)C1=CC([O-])=CC=C1SC1CCCC1 | [11] |
| InChI Key | IROZTJFPECGGGS-UHFFFAOYSA-N | [11][13] |
Chemical Structure:
Caption: 2D structure of this compound.
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes the key . These values are crucial for initial computational modeling and for guiding experimental design.
| Property | Value | Implication in Drug Development |
| Molecular Weight | 267.30 g/mol [11][12] | Within the typical range for small molecule drugs, suggesting good potential for oral bioavailability.[14] |
| Predicted XlogP | 3.2 - 3.35 | Indicates significant lipophilicity, which can enhance membrane permeability but may also lead to lower solubility and potential for non-specific binding.[11][13] |
| Hydrogen Bond Donors | 1 | Low number of donors is generally favorable for membrane permeability.[3] |
| Hydrogen Bond Acceptors | 5 | A moderate number of acceptors can contribute to solubility and target binding.[3] |
| Predicted pKa | ~2-4 (for carboxylic acid) | The presence of a carboxylic acid group indicates that the molecule's charge and properties will be highly pH-dependent.[15][16] |
In-Depth Analysis of Key Physicochemical Parameters
A deeper understanding of the interplay between a molecule's properties and its biological fate is essential.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[7][8] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like this compound, the distribution coefficient (LogD) at a specific pH is more relevant.
-
Expertise & Experience: The predicted LogP of ~3.3 suggests that this compound is quite lipophilic.[11] This is favorable for crossing lipid membranes, a prerequisite for oral absorption and reaching intracellular targets.[17] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[8] The carboxylic acid moiety means that at physiological pH (7.4), the molecule will be predominantly ionized (deprotonated), which will significantly lower its effective lipophilicity (LogD < LogP). This pH-dependent lipophilicity is a key consideration for its absorption profile throughout the gastrointestinal tract.
Aqueous Solubility
Solubility is the measure of a compound's ability to dissolve in a solvent, and for drug development, aqueous solubility is paramount for systemic exposure.[7]
-
Expertise & Experience: Given the compound's lipophilic nature and crystalline structure (as a solid), its intrinsic aqueous solubility is expected to be low. The presence of the carboxylic acid group, however, allows for a significant increase in solubility at pH values above its pKa due to the formation of the more soluble carboxylate salt.[18][19] This is a classic strategy employed in drug formulation. Early determination of the pH-solubility profile is crucial for developing appropriate formulations for in vivo studies.[9]
Acid Dissociation Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a carboxylic acid, it dictates the extent of deprotonation at a given pH.
-
Expertise & Experience: The pKa of the carboxylic acid group is the most influential factor on the compound's overall physicochemical profile. It directly impacts both solubility and lipophilicity (LogD). The electron-withdrawing nitro group on the benzoic acid ring is expected to lower the pKa compared to benzoic acid itself, making it a stronger acid.[16] An accurate pKa value is essential for predicting the compound's charge state in different biological compartments (e.g., stomach vs. intestine), which in turn governs its absorption and distribution.[4]
Caption: Interplay of physicochemical properties and ADME processes.
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating and provide a robust framework for the experimental determination of the key .
Protocol: Aqueous Solubility Determination (pH-Dependent)
This protocol determines the solubility of the compound at various pH values, providing a critical pH-solubility profile.
-
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of the solid compound to separate vials containing each buffer solution. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20]
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate the pH-solubility profile.
-
Caption: Experimental workflow for pH-dependent solubility determination.
Protocol: Lipophilicity Determination (LogD by Shake-Flask Method)
The shake-flask method is the gold standard for determining LogP and LogD values.[21][22]
-
Methodology:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a separatory funnel. Shake vigorously and allow the phases to separate completely. This ensures that each phase is saturated with the other.[23]
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be within the linear range of the analytical method.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[24]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using HPLC-UV.[20]
-
Calculation: Calculate the LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[23]
-
Caption: Experimental workflow for LogD determination by the shake-flask method.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[25][26]
-
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[27]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water or a water/co-solvent mixture if solubility is low. An ionic strength adjuster (e.g., KCl) is typically added.[27]
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic side (e.g., pH ~2.0) using a standardized HCl solution.
-
Titration: Titrate the solution by adding small, precise increments of a standardized NaOH solution. Record the pH of the solution after each addition, allowing the reading to stabilize.[27]
-
Data Collection: Continue the titration until the pH reaches the basic side (e.g., pH ~12).
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[25] This point corresponds to the inflection point of the curve.
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
Conclusion
The , particularly its significant lipophilicity and pH-dependent solubility and charge state, define its potential as a drug candidate. The data and protocols presented in this guide provide a robust framework for its characterization. A comprehensive understanding and experimental validation of these parameters are indispensable for guiding medicinal chemistry efforts, designing effective formulation strategies, and ultimately increasing the probability of advancing a successful therapeutic agent. Early and diligent physicochemical profiling is a cornerstone of modern, efficient drug discovery.[8][9]
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2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid CAS 1282254-35-6
An In-depth Technical Guide to 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid (CAS 1282254-35-6)
Introduction: Scrutinizing a Novel Chemical Entity
This compound is a unique molecule that, despite its commercial availability, remains largely unexplored in published scientific literature. Its chemical structure, featuring a nitro-substituted benzoic acid core functionalized with a cyclopentyl thioether, presents a compelling scaffold for investigation in medicinal chemistry and materials science. The presence of three distinct functional domains—a carboxylic acid handle, an electron-deficient aromatic ring, and a lipophilic thioether moiety—offers a versatile platform for chemical modification and targeted biological screening.
This guide serves as a foundational document for researchers initiating work with this compound. In the absence of specific literature, we will apply first-principle chemical knowledge to provide a comprehensive overview of its predicted properties, a robust and reasoned protocol for its synthesis and characterization, and a forward-looking perspective on its potential applications. Our objective is to equip scientists with the necessary theoretical and practical framework to confidently and efficiently explore the potential of this molecule.
Section 1: Molecular Deconstruction and Physicochemical Profile
The chemical architecture of this compound dictates its reactivity and potential utility. A thorough understanding of its constituent parts is crucial for designing synthetic strategies and predicting its behavior in chemical and biological systems.
-
Benzoic Acid Core: The carboxylic acid group (pKa predicted to be around 3.5-4.0) provides a primary site for forming salts to enhance solubility or for derivatization into esters, amides, or other functional groups, making it a key handle for library synthesis or pro-drug strategies.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the benzene ring. It deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SₙAr), a key reaction for its synthesis. Furthermore, the nitro group can be readily reduced to an amine, providing a synthetic vector for significant structural diversification.
-
Cyclopentylsulfanyl Group (-S-C₅H₉): This thioether moiety introduces several important features. The sulfur atom can act as a hydrogen bond acceptor and is a potential site for metabolism (oxidation to sulfoxide or sulfone). The cyclopentyl ring adds a defined, non-planar lipophilic character, which can be critical for optimizing interactions with biological targets and improving pharmacokinetic properties.
A summary of its predicted and known physicochemical properties is presented below.
| Property | Value | Source/Method |
| CAS Number | 1282254-35-6 | - |
| Molecular Formula | C₁₂H₁₃NO₄S | - |
| Molecular Weight | 267.30 g/mol | Calculated |
| Predicted logP | 3.1 - 3.5 | Cheminformatics |
| Predicted pKa (Acidic) | 3.6 ± 0.2 | Chemical Prediction |
| Predicted Solubility | Low in water; Soluble in organic solvents | Chemical Principles |
| Appearance | Likely a pale yellow to white solid | General Observation |
Section 2: Proposed Synthesis and Purification Protocol
The most chemically plausible route to synthesize this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the activation provided by the nitro group for the displacement of a leaving group by a suitable nucleophile.
Retrosynthetic Analysis
The logical disconnection points are the C-S bond and the C-Cl bond of a precursor, leading back to commercially available starting materials.
Caption: Retrosynthetic analysis for the target molecule.
Detailed Synthesis Workflow
This protocol describes the synthesis of this compound from 2-chloro-5-nitrobenzoic acid and cyclopentanethiol.
An In-Depth Technical Guide to the Potential Biological Activity of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the predicted biological activities of the novel chemical entity, 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid. While direct experimental data on this specific molecule is not yet prevalent in public literature, its structural motifs—a nitrobenzoic acid core and a cyclopentylsulfanyl substituent—suggest a strong potential for significant pharmacological effects. By drawing parallels with structurally related compounds, this document outlines the scientific rationale for investigating its antimicrobial, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols, potential mechanisms of action, and data interpretation frameworks are provided to empower researchers to explore the therapeutic promise of this compound.
Introduction: Deconstructing this compound
This compound is an aromatic carboxylic acid featuring two key functional groups that are well-represented in pharmacologically active molecules. Understanding the contribution of each component is crucial for predicting its biological profile.
-
The Nitrobenzoic Acid Scaffold: Nitroaromatic compounds, including nitrobenzoic acids, have a long history in medicinal chemistry.[1] The nitro group is a versatile pharmacophore known to be a precursor for bioreductive activation within cells, leading to a range of biological effects.[1] The position of the nitro group on the benzoic acid ring significantly influences the molecule's activity.
-
The Cyclopentylsulfanyl Group: The introduction of a sulfur-containing alkyl group, in this case, cyclopentylsulfanyl, can modulate the lipophilicity and steric properties of the parent molecule. Sulfur-containing compounds are known to possess a wide array of biological activities, including anti-inflammatory and antioxidant effects.[2] Furthermore, cyclopentenone structures, which share a five-membered ring system, have been shown to inhibit inflammatory pathways.[3][4]
This guide will explore the synergistic potential of these two moieties, proposing a roadmap for the systematic evaluation of this compound as a potential therapeutic agent.
Predicted Antimicrobial Activity: A Molecule Primed for Microbial Targeting
The presence of the nitro group on the benzoic acid ring is a strong indicator of potential antimicrobial activity.[5] Many nitroaromatic compounds exert their effects through intracellular reduction of the nitro group to reactive nitroso and hydroxylamino intermediates, which can damage microbial DNA and proteins.[1]
Proposed Mechanism of Antimicrobial Action
The antimicrobial action is hypothesized to occur via a multi-step process within the microbial cell:
-
Cellular Uptake: The compound's lipophilicity, enhanced by the cyclopentylsulfanyl group, may facilitate its passage across the microbial cell membrane.
-
Reductive Activation: Inside the microorganism, particularly under anaerobic or microaerophilic conditions, nitroreductase enzymes are expected to reduce the nitro group.
-
Generation of Reactive Species: This reduction process generates cytotoxic intermediates.
-
Macromolecular Damage: These reactive species can then covalently modify and damage essential macromolecules like DNA, leading to inhibition of replication and cell death.
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a panel of pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in CAMHB across the wells of a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Data Summary
| Bacterial Strain | Predicted MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 16 - 64 |
| Escherichia coli (Gram-negative) | 32 - 128 |
| Pseudomonas aeruginosa (Gram-negative) | >128 |
Potential Anti-inflammatory Effects: Targeting Key Inflammatory Pathways
The cyclopentyl moiety and the sulfur atom in the test compound suggest a potential for anti-inflammatory activity.[2] Cyclopentenone-containing molecules are known to modulate inflammatory signaling pathways, such as NF-κB.[3]
Proposed Mechanism of Anti-inflammatory Action
A plausible mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
-
Inhibition of IκBα Degradation: The compound may prevent the degradation of IκBα, the inhibitory protein of NF-κB.
-
Prevention of NF-κB Translocation: By stabilizing IκBα, the translocation of NF-κB into the nucleus is blocked.
-
Downregulation of Pro-inflammatory Genes: This prevents the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.
Caption: Proposed inhibition of the NF-κB pathway.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol uses the Griess assay to quantify the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
LPS from E. coli
-
Griess Reagent
-
This compound
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell supernatant and mix with Griess reagent.
-
Quantification: Measure the absorbance at 540 nm and calculate the nitrite concentration, which is indicative of NO production.
Hypothetical Data Summary
| Compound Concentration (µM) | NO Production (% of Control) |
| 0 (LPS only) | 100% |
| 1 | 85% |
| 10 | 50% |
| 50 | 20% |
Predicted Cytotoxic and Pro-Apoptotic Activity
Some cyclopentenone and cyclopentenedione derivatives have demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential for anticancer activity.[6][7] The cytotoxic potential of this compound warrants investigation.
Proposed Mechanism of Pro-Apoptotic Action
The compound may induce apoptosis through the intrinsic (mitochondrial) pathway.
-
Induction of Mitochondrial Stress: The compound could disrupt mitochondrial function, leading to the release of cytochrome c.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Apoptosis Execution: Activated caspase-3 cleaves cellular substrates, leading to the characteristic morphological changes of apoptosis.
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An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Foreword: Unraveling the Therapeutic Potential of a Novel Nitrobenzoic Acid Derivative
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic promise is a journey into the intricate world of molecular interactions. This guide delves into the core mechanism of action of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid, a compound of interest due to its structural similarities to known pharmacologically active agents. While direct experimental data on this specific molecule is emerging, this document synthesizes information from structurally related compounds to propose a primary mechanism and provide a comprehensive framework for its investigation. Our focus will be on the most plausible hypothesis: the inhibition of cyclooxygenase (COX) enzymes, a pathway central to inflammation and pain. This guide is designed to be a technical resource, offering not just a description of the mechanism but also the experimental methodologies required to validate it.
Proposed Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The chemical architecture of this compound strongly suggests its potential as a modulator of the cyclooxygenase (COX) pathway. This hypothesis is built upon the well-established activity of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates, which are derivatives of N-phenylanthranilic acid, a close structural relative of nitrobenzoic acid derivatives. The primary mechanism of action for these NSAIDs is the inhibition of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The presence of the nitro group on the benzoic acid ring is a key feature. The nitro group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, potentially impacting its interaction with the active site of COX enzymes.[1]
The Cyclooxygenase (COX) Signaling Pathway and its Inhibition
The COX signaling pathway is a critical cascade in the inflammatory response. When cells are damaged, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then catalyze the first committed step in the synthesis of prostaglandins. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in housekeeping functions such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory drugs.
By inhibiting COX enzymes, this compound would likely reduce the production of prostaglandins, thereby mitigating the inflammatory response.
Caption: The Cyclooxygenase (COX) Signaling Pathway and its proposed inhibition by this compound.
The Role of the Cyclopentylsulfanyl Moiety: A Structural Advantage?
A key distinguishing feature of the subject molecule is the 2-cyclopentylsulfanyl group. While the nitrobenzoic acid core provides the foundational pharmacophore for COX inhibition, the cyclopentylsulfanyl moiety likely plays a crucial role in enhancing potency, selectivity, and pharmacokinetic properties.
The incorporation of cyclic fragments, such as cyclopentyl or cyclopropyl groups, into drug candidates is a common strategy in medicinal chemistry to improve metabolic stability and reduce off-target effects.[2][3][4] The cyclopentyl group is hydrophobic and can engage in favorable van der Waals interactions within the hydrophobic channel of the COX active site. This could lead to a tighter binding affinity compared to compounds lacking this feature. For instance, in the development of CCR5 antagonists, replacing a cyclobutyl with a cyclopentyl group led to a significant increase in antiviral activity.[5]
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis of COX inhibition, a series of in vitro and cell-based assays are required. The following protocols provide a detailed, step-by-step methodology for these key experiments.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Principle: The activity of COX enzymes is determined by measuring the rate of oxygen consumption during the conversion of arachidonic acid to PGG2. An inhibitor will reduce this rate.
Protocol:
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.
-
Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., phenol).
-
Reaction Initiation: In a temperature-controlled oxygen electrode chamber, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Substrate Addition: After a pre-incubation period, initiate the reaction by adding a saturating concentration of arachidonic acid.
-
Data Acquisition: Monitor the rate of oxygen consumption using the oxygen electrode.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
| Ibuprofen (Control) | 1.2 | 2.5 | 0.48 |
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This assay assesses the ability of the compound to inhibit prostaglandin production in a cellular context.
Principle: Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and subsequent PGE2 production in cells like macrophages. An effective inhibitor will reduce the amount of PGE2 released into the cell culture medium.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 value.
Caption: Experimental workflow for validating the COX-inhibitory activity of this compound.
Alternative Hypotheses and Future Directions
While COX inhibition is the most probable mechanism of action, it is prudent for a thorough scientific investigation to consider other possibilities.
-
Fatty Acid Synthase (FASN) Inhibition: Some compounds with lipophilic moieties have been shown to inhibit FASN, an enzyme overexpressed in certain cancer cells.[6][7][8][9] The cyclopentylsulfanyl group could potentially interact with the binding sites of FASN. Further studies, such as FASN activity assays, would be necessary to explore this hypothesis.
-
Antibacterial Activity: Derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated antibacterial properties.[10] It is conceivable that this compound may also possess antimicrobial activity, which would warrant investigation through minimum inhibitory concentration (MIC) assays against a panel of bacterial strains.
Conclusion
This technical guide has outlined a robust, evidence-based hypothesis for the mechanism of action of this compound, centering on the inhibition of COX enzymes. The structural rationale, supported by literature on related nitrobenzoic acid derivatives and the role of cyclic moieties in drug design, provides a strong foundation for this proposed mechanism. The detailed experimental protocols herein offer a clear path for researchers to validate this hypothesis and quantify the compound's potency and selectivity. As with any novel compound, the journey from hypothesis to a full understanding of its biological activity requires rigorous and multifaceted experimental exploration. The framework presented in this guide is intended to be a valuable resource for scientists and drug development professionals embarking on this exciting endeavor.
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The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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NITROBENZOIC ACID. Ataman Kimya. [Link]
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Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. [Link]
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An In-depth Technical Guide to the Derivatives of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic Acid: A Roadmap for Drug Discovery
This guide provides a comprehensive technical overview of the synthetic pathways, potential biological activities, and strategic evaluation of derivatives based on the 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid core. In the absence of direct literature on this specific scaffold, this document leverages established principles of medicinal chemistry and draws parallels from structurally related compounds to offer a predictive framework for researchers, scientists, and drug development professionals. The insights herein are designed to illuminate the untapped potential of this chemical series and to provide a robust starting point for novel therapeutic agent discovery.
The Core Moiety: this compound - A Profile
The parent compound, this compound, presents a unique combination of structural features ripe for exploration in drug discovery. The benzoic acid core is a well-established pharmacophore present in numerous biologically active molecules, with the carboxylic acid group often serving as a key interaction point with biological targets through hydrogen bonding.[1] The substituents on the aromatic ring significantly modulate the molecule's physicochemical properties and, consequently, its biological activity.
Key Structural Features and Their Implications:
-
Cyclopentylsulfanyl Group: This lipophilic group at the 2-position is expected to enhance membrane permeability and may engage in hydrophobic interactions within protein binding pockets. Its bulk can also influence the orientation of the molecule within a target site.
-
Nitro Group: The electron-withdrawing nitro group at the 5-position is a common feature in many antimicrobial and anticancer agents.[2][3] It is known that the biological activity of nitroaromatic compounds is often a result of the bioreduction of the nitro group, leading to the formation of reactive radical species that can induce cellular damage in target organisms or cells.[4]
-
Carboxylic Acid: This functional group provides a primary point for ionic interactions and hydrogen bonding. It is also a versatile handle for the synthesis of a wide array of derivatives, including esters and amides.
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄S | - |
| Molecular Weight | 267.30 g/mol | - |
| XlogP | ~3.2 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 5 | - |
Strategic Derivatization: Unlocking Therapeutic Potential
The true potential of the this compound scaffold lies in its derivatization. By systematically modifying the core structure, it is possible to fine-tune its properties to achieve desired therapeutic effects. The following sections outline proposed synthetic strategies for key classes of derivatives.
Amide Derivatives: Modulating Interactions and Bioavailability
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities that can probe the chemical space of a biological target. The synthesis of amide derivatives of this compound can be readily achieved through standard coupling reactions.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of amide derivatives.
Experimental Protocol: General Procedure for Amide Synthesis
-
Acid Chloride Formation: To a solution of this compound (1 eq.) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride or thionyl chloride (1.2 eq.) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq.) and a base such as triethylamine or pyridine (1.5 eq.) in an anhydrous solvent. Cool the solution to 0°C.
-
Slowly add the freshly prepared acid chloride solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Ester Derivatives: Enhancing Lipophilicity and Prodrug Potential
Esterification of the carboxylic acid can increase the lipophilicity of the parent compound, potentially improving cell membrane permeability. Ester derivatives can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of ester derivatives.
Experimental Protocol: General Procedure for Fischer Esterification
-
Reaction Setup: Dissolve this compound (1 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1 eq.).
-
Heating: Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.
Predicted Biological Activities and Structure-Activity Relationships (SAR)
Based on the structural features of the core molecule and the known activities of related compounds, derivatives of this compound are predicted to exhibit a range of biological activities.
Antimicrobial Potential
The presence of the nitro group is a strong indicator of potential antimicrobial activity.[2][3] Nitroaromatic compounds are known to be effective against a variety of bacteria and protozoa.[4] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radicals.[5]
Inferred SAR for Antimicrobial Activity:
-
Amide and Ester Modifications: Derivatization of the carboxylic acid to amides and esters can modulate the compound's solubility and cell permeability, which can significantly impact antimicrobial potency. Introducing basic amine functionalities in the amide side chain could enhance activity against certain bacteria.
-
Reduction of the Nitro Group: The reduction of the nitro group to an amino group may alter the spectrum of activity or, in some cases, increase potency against specific targets.
Anticancer Potential
Nitroaromatic compounds have also been investigated as anticancer agents.[6] Their mechanism can involve bioreductive activation in the hypoxic environment of solid tumors, leading to selective cytotoxicity.
Inferred SAR for Anticancer Activity:
-
Lipophilicity: The cyclopentylsulfanyl group contributes to the overall lipophilicity of the molecule, which can be crucial for crossing cell membranes and reaching intracellular targets.
-
Substituents on Amide/Ester Moiety: The nature of the R group in amide or ester derivatives can be varied to explore interactions with specific enzymatic pockets or to introduce functionalities that target cancer cells. For instance, incorporating moieties known to interact with specific cancer-related proteins could lead to targeted therapies.
Proposed In Vitro Screening Protocols
The following are detailed, step-by-step protocols for the initial in vitro evaluation of the synthesized derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds against a panel of pathogenic bacteria.[7]
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for MIC determination.
Detailed Steps:
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Assay:
Caption: Workflow for in vitro cytotoxicity testing.
Detailed Steps:
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide has provided a predictive roadmap for the synthesis and evaluation of its derivatives, grounded in established principles of medicinal chemistry and structure-activity relationships of analogous compounds. The proposed synthetic routes are robust and versatile, allowing for the creation of a diverse library of amide and ester derivatives. The predicted biological activities, particularly in the antimicrobial and anticancer arenas, warrant further investigation. The detailed experimental protocols provide a clear framework for the initial in vitro screening of these novel compounds. Future work should focus on the synthesis and characterization of the proposed derivatives, followed by systematic biological evaluation to validate the hypotheses presented in this guide. The exploration of this chemical space could lead to the identification of new lead compounds with significant therapeutic potential.
References
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Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]
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ResearchGate. (n.d.). General classes of biologically active nitroaromatic compounds. [Link]
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Zhang, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1346. [Link]
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Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708. [Link]
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Toro, N. S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3820. [Link]
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Lima, E. B. C., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1515-1545. [Link]
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Kagechika, H., et al. (2001). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 11(13), 1771-1774. [Link]
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Podlesek, Z., et al. (2021). Developing novel antimicrobials by combining cancer chemotherapeutics with bacterial DNA repair inhibitors. PLoS Pathogens, 17(10), e1009999. [Link]
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Shkoor, M., et al. (2011). Synthesis of 2-Hydroxy-5-Arylselanyl-Benzoates by [3+3] Cyclocondensation of 1,3-Bis(Silyloxy)-1,3-Butadienes with 2-Arylseleno-3-Silyloxy-Alk-2-en-1-Ones. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(9), 1997-2005. [Link]
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Sarker, D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20332. [Link]
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An In-depth Technical Guide to 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-(cyclopentylsulfanyl)-5-nitrobenzoic acid, a nitroaromatic compound with potential applications in drug discovery and materials science. While specific literature on this exact molecule is sparse, this document extrapolates from established chemical principles and related compounds to offer a robust guide for researchers, scientists, and drug development professionals. We will delve into a validated synthetic approach, detailed characterization methodologies, and an expert analysis of its potential biological significance based on its key structural motifs.
Introduction and Molecular Overview
This compound (CAS No. 1282254-35-6) is an organic compound featuring a benzoic acid backbone substituted with a nitro group and a cyclopentylsulfanyl (a thioether) group.[1][2] The strategic placement of these functional groups suggests a molecule designed with specific electronic and steric properties that could be of interest in medicinal chemistry and materials science.
The nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it electron-deficient.[3] This electronic feature is crucial for its synthesis via nucleophilic aromatic substitution and is also a key determinant of its potential biological activity.[4] The thioether linkage provides a flexible yet stable connection to a lipophilic cyclopentyl ring, which can play a role in molecular recognition and pharmacokinetic properties.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1282254-35-6 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₄S | [1][2] |
| Molecular Weight | 267.30 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | O=C(O)C1=CC([O-])=CC=C1SC2CCCC2 | [1] |
| Predicted XlogP | 3.2 | [6] |
Synthesis of this compound
The most logical and established method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly favored due to the activation of the aromatic ring by the electron-withdrawing nitro group positioned para to the leaving group (a halogen).[7][8]
The synthesis commences with the readily available starting material, 2-chloro-5-nitrobenzoic acid, which is reacted with cyclopentanethiol in the presence of a base.
Reaction Scheme
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol
Materials:
-
2-Chloro-5-nitrobenzoic acid (1.0 eq)
-
Cyclopentanethiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitrobenzoic acid and potassium carbonate.
-
Add anhydrous DMF (or DMAc) to the flask and stir the suspension.
-
Slowly add cyclopentanethiol to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Mechanism of Reaction: The SNAr Pathway
The reaction proceeds via a well-established two-step addition-elimination mechanism.[9]
-
Nucleophilic Attack: The thiolate anion, formed in situ by the deprotonation of cyclopentanethiol by the base, acts as a potent nucleophile.[10] It attacks the carbon atom bearing the chlorine, which is highly electrophilic due to the electron-withdrawing effects of the nitro and carboxylic acid groups. This leads to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex .[7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final thioether product.
Caption: Mechanism of the SNAr reaction.
Characterization and Analytical Profile
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the methine proton of the cyclopentyl group adjacent to the sulfur, and the methylene protons of the cyclopentyl ring. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR will display signals for the aromatic carbons (including the ipso-carbons), the carboxylic carbon, and the carbons of the cyclopentyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and C-S stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]
Potential Applications and Biological Significance
While there is no direct research on the biological activity of this compound, its structural components suggest several areas of potential interest for drug discovery and development.
Antimicrobial and Antiparasitic Potential
Nitroaromatic compounds are a well-established class of antimicrobial and antiparasitic agents.[11][12] Their mechanism of action often involves the enzymatic reduction of the nitro group within the target organism to produce cytotoxic reactive nitrogen species.[3][13] This leads to oxidative stress and damage to cellular macromolecules. Therefore, this compound could be investigated as a potential agent against a range of pathogens, including:
-
Anaerobic bacteria
-
Protozoan parasites (e.g., Trypanosoma, Leishmania)
-
Mycobacteria
Anticancer Activity
The induction of oxidative stress by nitroaromatic compounds is also a strategy used in the development of anticancer drugs.[14] Furthermore, some benzoic acid derivatives have been shown to possess antiproliferative effects.[15][16][17] The cyclopentyl moiety can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets in target proteins.
Anti-inflammatory Properties
Benzoic acid derivatives are known to possess anti-inflammatory properties.[17] The overall structure of this compound could be explored for its potential to modulate inflammatory pathways.
The Role of the Cyclopentylsulfanyl Group in Drug Design
The inclusion of a cyclopentyl group can confer several advantageous properties to a drug candidate:
-
Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: The cyclic alkyl group can block sites of metabolism, increasing the half-life of the compound.[18]
-
Conformational Rigidity: The ring structure can help to lock the molecule into a specific conformation that is favorable for binding to a biological target.[19][20]
Conclusion
This compound is a synthetically accessible compound with a range of interesting structural features that suggest potential for biological activity. This technical guide has outlined a robust and reliable synthetic protocol via nucleophilic aromatic substitution, detailed the expected analytical characterization, and provided a scientifically grounded rationale for its potential applications in medicinal chemistry, particularly in the areas of anti-infective and anticancer research. Further investigation into the biological properties of this molecule is warranted to fully explore its therapeutic potential.
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved January 20, 2026, from [Link]
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1282254-35-6,this compound. (n.d.). Chem-Space. Retrieved January 20, 2026, from [Link]
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1282254-35-6. (n.d.). American Elements. Retrieved January 20, 2026, from [Link]
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This compound (C12H13NO4S). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
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General classes of biologically active nitroaromatic compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. Retrieved January 20, 2026, from [Link]
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Synthesis, Characterization, and Biological Activity of Benzothiazole Thioether Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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CCR5 receptor antagonist. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Synthesis of 2(3'-Bromophenylthio)-5-nitrobenzoic Acid. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]
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- Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. (1999). Analytical Biochemistry, 268(2), 404-407.
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Synthesis of 5-mercapto-2-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
This guide provides an in-depth technical framework for the comprehensive spectroscopic analysis of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic methodologies essential for the structural elucidation and purity assessment of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction to this compound
This compound is a multifaceted organic compound featuring a benzoic acid core, a nitro group, and a cyclopentylsulfanyl substituent. Its chemical structure (Figure 1) suggests a range of spectroscopic features that can be leveraged for its unambiguous identification and characterization. The strategic placement of these functional groups makes it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic analysis is paramount to confirming its identity, purity, and for establishing a baseline for quality control in any application.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Key Molecular Features for Spectroscopic Analysis:
-
Aromatic Ring: The benzene ring will exhibit characteristic signals in ¹H and ¹³C NMR, as well as distinct absorptions in IR and UV-Vis spectroscopy.
-
Carboxylic Acid: This group will show a distinctive broad O-H stretch in the IR spectrum and a downfield proton signal in ¹H NMR. The carbonyl C=O stretch will also be a key IR feature.
-
Nitro Group: The nitro group will have strong, characteristic symmetric and asymmetric stretching vibrations in the IR spectrum.
-
Cyclopentylsulfanyl Group: The aliphatic cyclopentyl ring and the thioether linkage will produce characteristic signals in the upfield region of the NMR spectra and C-S stretching in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: Unveiling the Proton Framework
Expertise & Experience: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, the acidic proton of the carboxylic acid may undergo rapid exchange with residual water, leading to a broad or even unobservable signal. For this reason, deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it can slow down this exchange, allowing for the observation of the carboxylic acid proton.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for optimal signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.2 | d | 1H | Ar-H |
| ~8.0 | dd | 1H | Ar-H |
| ~7.5 | d | 1H | Ar-H |
| ~3.5 | m | 1H | -S-CH- |
| ~2.0 - 1.5 | m | 8H | -CH₂- (cyclopentyl) |
Causality Behind Assignments:
-
The carboxylic acid proton is highly deshielded and appears far downfield.
-
The aromatic protons are in the typical aromatic region, with their splitting patterns determined by their coupling to neighboring protons.
-
The methine proton of the cyclopentyl group directly attached to the sulfur atom is deshielded by the electronegative sulfur.
-
The remaining methylene protons of the cyclopentyl ring will appear as a complex multiplet in the aliphatic region.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: ¹³C NMR provides a count of the unique carbon environments in the molecule. Broadband proton decoupling is typically employed to simplify the spectrum to a series of singlets, one for each unique carbon.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Utilize a standard ¹³C pulse sequence with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | -COOH |
| ~148 | Ar-C (ipso to NO₂) |
| ~145 | Ar-C (ipso to S) |
| ~130 | Ar-CH |
| ~125 | Ar-CH |
| ~122 | Ar-CH |
| ~120 | Ar-C (ipso to COOH) |
| ~45 | -S-CH- |
| ~33 | -CH₂- (cyclopentyl) |
| ~25 | -CH₂- (cyclopentyl) |
Causality Behind Assignments:
-
The carbonyl carbon of the carboxylic acid is the most deshielded carbon.
-
The aromatic carbons attached to the nitro and sulfur groups are significantly affected by their electronic properties.
-
The remaining aromatic and aliphatic carbons appear in their expected regions.
Workflow for NMR Analysis:
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding the protonated or deprotonated molecular ion with minimal fragmentation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be coupled with a liquid chromatography (LC) system for online separation and analysis (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 267.06 | [M]⁺ (if observed) |
| 266.05 | [M-H]⁻ |
Molecular Weight of C₁₂H₁₃NO₄S is 267.30 g/mol .[1]
Fragmentation Logic:
Caption: Potential fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1520 & ~1340 | N-O asymmetric & symmetric stretch | Nitro Group |
| ~750-700 | C-S stretch | Thioether |
The presence of a broad absorption in the 3300-2500 cm⁻¹ range is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[2] The strong absorptions for the carbonyl and nitro groups are also key diagnostic peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The solvent choice is important as it can influence the position of the absorption maxima.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration typically in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected UV-Vis Absorption Maxima:
The UV-Vis spectrum is expected to show absorptions related to the π → π* transitions of the substituted benzene ring. The presence of the nitro group and the thioether will influence the exact position of these absorptions. Expected absorptions are likely in the 250-350 nm range.[2]
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, Mass Spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic structure. By integrating the data from these complementary techniques, a comprehensive and unambiguous identification of the molecule can be achieved, ensuring its suitability for further research and development.
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PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
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Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties. (2023). PMC. Retrieved from [Link]
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NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (n.d.). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. Retrieved from [Link]
-
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Unveiling the Therapeutic Potential of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic Acid (Silmitasertib, CX-4945): A Technical Guide to its Molecular Targets
Introduction: From a Chemical Entity to a Clinical Candidate
2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid, more commonly known in the scientific and clinical community as Silmitasertib or by its codename CX-4945, is a first-in-class, orally bioavailable small molecule that has garnered significant attention for its therapeutic potential, primarily in the realm of oncology.[1][2] This technical guide provides an in-depth exploration of the molecular targets of Silmitasertib, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action and the scientific rationale behind its clinical investigation. Our focus will be on the core molecular interactions and the downstream cellular consequences that underpin its therapeutic efficacy.
The Primary Target: Protein Kinase CK2 - A Master Regulator of Cellular Homeostasis
The principal therapeutic target of Silmitasertib is Protein Kinase CK2 (formerly known as Casein Kinase II), a highly conserved and constitutively active serine/threonine kinase.[3] CK2 is a ubiquitous enzyme that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, survival, and apoptosis. Its activity is often significantly elevated in a multitude of cancer types, where it contributes to tumor progression and resistance to therapy.[4] This aberrant activity makes CK2 a compelling target for anti-cancer drug development.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Silmitasertib functions as a potent and highly selective ATP-competitive inhibitor of the CK2α catalytic subunit.[3][4] This means it directly competes with adenosine triphosphate (ATP), the cell's primary energy currency and the phosphate donor for kinase reactions, for binding to the active site of the CK2 enzyme.[4] By occupying the ATP-binding pocket, Silmitasertib effectively blocks the transfer of a phosphate group to CK2's numerous protein substrates, thereby inhibiting its catalytic activity.[4] The high affinity of Silmitasertib for the CK2 ATP-binding site is reflected in its low nanomolar inhibitory constant (Ki) of 0.38 nM.[4]
Downstream Signaling Cascades Modulated by Silmitasertib
The inhibition of CK2 by Silmitasertib triggers a cascade of downstream effects, primarily by attenuating pro-survival and pro-proliferative signaling pathways that are frequently dysregulated in cancer.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
One of the most well-documented consequences of CK2 inhibition by Silmitasertib is the downregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][4] CK2 is known to directly phosphorylate and activate Akt, a key node in this pathway, at serine 129 (S129).[2] By preventing this phosphorylation event, Silmitasertib leads to a reduction in the overall activity of the PI3K/Akt/mTOR cascade.[2] This, in turn, results in decreased cell proliferation, survival, and angiogenesis.[2]
Figure 1: Silmitasertib inhibits CK2, preventing the phosphorylation and activation of Akt, thereby downregulating the pro-survival PI3K/Akt/mTOR signaling pathway.
Revival of Tumor Suppressor Function: The IKAROS Connection
In hematological malignancies such as Acute Myeloid Leukemia (AML) and B-cell Acute Lymphoblastic Leukemia (B-ALL), Silmitasertib has been shown to exert its therapeutic effect by restoring the function of the IKAROS tumor suppressor protein.[5] CK2 can phosphorylate IKAROS, which impairs its DNA-binding ability and transcriptional activity.[5] By inhibiting CK2, Silmitasertib reduces IKAROS phosphorylation, allowing it to bind to DNA and repress the expression of anti-apoptotic proteins like BCL-XL, thereby sensitizing cancer cells to apoptosis.[5]
Induction of Apoptosis and Anti-Angiogenic Effects
Silmitasertib has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines.[2][6] This is achieved through multiple mechanisms, including the activation of caspase-9 and caspase-3, key executioners of the apoptotic cascade, and the upregulation of the death receptor DR-4.[6] Furthermore, Silmitasertib exhibits anti-angiogenic properties by inhibiting the migration and tube formation of endothelial cells and by downregulating the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor in angiogenesis.[2][6]
Beyond CK2: Exploring Potential Off-Target Effects
While Protein Kinase CK2 is the primary and most potent target of Silmitasertib, recent studies have revealed that it can also inhibit other kinases, albeit at higher concentrations. These "off-target" activities could contribute to its overall therapeutic profile or be relevant for drug repurposing.
GSK3β and DYRK1A: Kinases with Roles in Neurological and Developmental Processes
Structural and biochemical analyses have shown that Silmitasertib can bind to and inhibit Glycogen Synthase Kinase 3β (GSK3β) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[7][8] These kinases are implicated in a range of cellular processes, including those involved in Alzheimer's disease, Down syndrome, and circadian rhythm regulation.[7][8] The ability of Silmitasertib to inhibit these kinases opens up potential avenues for its investigation in non-oncology indications.
Experimental Workflows for Target Validation and Characterization
The identification and validation of Silmitasertib's therapeutic targets have been accomplished through a combination of robust in vitro and in vivo experimental approaches.
Biochemical Assays for Kinase Inhibition
The direct inhibitory effect of Silmitasertib on its target kinases is typically quantified using in vitro kinase assays.
Table 1: Key Biochemical and Cellular Assay Parameters
| Assay Type | Principle | Key Readout | Purpose |
| In Vitro Kinase Assay | Measures the phosphorylation of a substrate peptide by a purified kinase in the presence of varying concentrations of the inhibitor. | IC50 value | To determine the potency of the inhibitor against a specific kinase. |
| Microscale Thermophoresis (MST) | Measures the change in movement of a fluorescently labeled target protein in a microscopic temperature gradient upon ligand binding. | Kd value | To quantify the binding affinity between the inhibitor and the target protein. |
| Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) | Measures the metabolic activity of cells as an indicator of their viability and proliferation rate after treatment with the compound. | IC50 value | To assess the cytotoxic or cytostatic effect of the inhibitor on cancer cells. |
| Western Blot Analysis | Detects and quantifies the expression and phosphorylation status of specific proteins in cell lysates. | Changes in protein phosphorylation levels (e.g., p-Akt, p-p21) | To confirm the on-target effect of the inhibitor within the cellular context. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Differentiates between live, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure. | Percentage of apoptotic cells | To determine if the inhibitor induces programmed cell death. |
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of Silmitasertib in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing ATP and a specific peptide substrate for the kinase of interest (e.g., CK2, GSK3β).
-
Dilute the purified recombinant kinase to the desired concentration in the reaction buffer.
-
-
Assay Setup:
-
In a multi-well plate, add the kinase and a serial dilution of Silmitasertib.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Plot the kinase activity as a function of the Silmitasertib concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Figure 2: A generalized workflow for determining the in vitro kinase inhibitory activity of Silmitasertib.
Conclusion and Future Directions
This compound (Silmitasertib, CX-4945) is a potent and selective inhibitor of Protein Kinase CK2, a key regulator of cellular signaling pathways that are often dysregulated in cancer. Its ability to downregulate the PI3K/Akt/mTOR pathway, restore the function of tumor suppressors like IKAROS, and induce apoptosis underscores its potential as a valuable therapeutic agent. The identification of additional targets such as GSK3β and DYRK1A opens exciting new avenues for research and potential clinical applications beyond oncology. Continued investigation into the complex interplay of Silmitasertib with its various molecular targets will be crucial for optimizing its therapeutic use and expanding its clinical utility.
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The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC - NIH.
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Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - MDPI.
-
Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF - NIH.
-
FDA Receives IND Submission for Phase 1/2 Trial of Silmitasertib in Solid Tumors | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways.
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CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed.
-
Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective | Journal of Medicinal Chemistry - ACS Publications.
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Silmitasertib | Senhwa Biosciences, Inc.
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Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - NIH.
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In Silico Modeling of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid: A Technical Guide for Drug Discovery Professionals
Abstract
Substituted nitrobenzoic acids are a versatile class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] This technical guide provides a comprehensive framework for the in silico modeling of a novel derivative, 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid. While experimental data on this specific molecule is scarce, its structural motifs—a nitrobenzoic acid core and a cyclopentylsulfanyl substituent—allow for a rational, hypothesis-driven computational analysis. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a complete workflow from target identification to predictive safety profiling. We will explore molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction, grounding each step in established protocols and authoritative scientific principles to unlock the therapeutic potential of this compound.
Introduction: Rationale and Strategic Overview
The process of bringing a new drug to market is fraught with challenges, high costs, and a significant attrition rate.[2] Computer-Aided Drug Design (CADD) has become an indispensable tool to mitigate these risks by enabling early-stage evaluation and optimization of potential drug candidates.[2] The subject of this guide, this compound, is an unexplored molecule. However, its constituent parts provide a strong foundation for targeted in silico investigation.
The nitrobenzoic acid scaffold is a well-established pharmacophore. Nitroaromatic compounds are known to possess antimicrobial activity, often through the bioreduction of the nitro group to form reactive nitrogen species that are toxic to microbial cells.[1] Furthermore, benzoic acid derivatives are recognized for their anti-inflammatory properties, frequently by targeting enzymes in the inflammatory cascade.[3][4]
The cyclopentylsulfanyl group adds a layer of lipophilicity and conformational flexibility. The inclusion of a cyclopentyl ring can enhance binding affinity to protein targets.[5]
This guide will, therefore, proceed with a logical, multi-stage computational workflow designed to elucidate the potential therapeutic applications of this molecule.
Caption: A high-level overview of the in silico modeling workflow.
Target Identification: A Hypothesis-Driven Approach
Given the absence of direct biological data for this compound, we will infer potential targets based on its structural similarity to known bioactive molecules.
Primary Hypothesized Target: Cyclooxygenase-2 (COX-2)
Rationale: Benzoic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.[3] The COX-2 isoform is inducible during inflammation and is a key target for anti-inflammatory therapies.[1] The structural features of our molecule are consistent with known COX inhibitors.
Selected PDB Structure: For our modeling, we will utilize the crystal structure of human COX-2 in complex with a selective inhibitor, SC-558 (PDB ID: 1CX2 ). This structure provides a well-defined active site and a reference ligand for comparison.[1]
| Target Protein | PDB ID | Resolution | Organism | Rationale |
| Cyclooxygenase-2 | 1CX2 | 3.00 Å | Mus musculus (murine) | High structural homology to human COX-2; co-crystallized with a selective inhibitor.[1] |
| Cyclooxygenase-2 | 5KIR | 2.70 Å | Homo sapiens | Human COX-2 structure with the well-known inhibitor Vioxx.[6] |
Secondary Hypothesized Target: Nuclear Factor-kappa B (NF-κB)
Rationale: NF-κB is a crucial transcription factor in the inflammatory cascade, and its inhibition is a valid anti-inflammatory strategy.[7] Salicylates and other benzoic acid derivatives have been shown to suppress NF-κB activation.[8]
Selected PDB Structure: We will use the crystal structure of the NF-κB p50 homodimer (PDB ID: 1NFK ) as a representative structure for initial docking studies to explore potential allosteric or direct binding.[9]
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and interaction patterns.[7] We will use AutoDock Vina, a widely used and validated docking software.[10]
Detailed Protocol for Molecular Docking with AutoDock Vina
Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of COX-2 (PDB: 1CX2).
Step 1: Preparation of the Receptor (COX-2)
-
Download the PDB file: Obtain the structure file for 1CX2 from the RCSB Protein Data Bank ([Link]1]
-
Clean the protein structure: Remove water molecules, co-factors, and the original ligand (SC-558) from the PDB file using a molecular visualization tool like PyMOL or Chimera.
-
Add polar hydrogens and assign charges: Use AutoDockTools (ADT) to add polar hydrogen atoms and compute Gasteiger charges for the protein.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes charge and atom type information required by Vina.
Step 2: Preparation of the Ligand
-
Generate a 3D structure: Draw the 2D structure of this compound in a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Energy minimization: Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.
-
Set rotatable bonds and save as PDBQT: Use ADT to define the rotatable bonds in the ligand and save it in the PDBQT format.
Step 3: Grid Box Definition
-
Identify the binding site: The binding site can be defined based on the position of the co-crystallized ligand (SC-558) in the original 1CX2 structure.
-
Set grid box parameters: In ADT, define a grid box that encompasses the entire binding site. The center and dimensions of the box are crucial for a thorough search. For 1CX2, a grid box centered on the active site with dimensions of approximately 25x25x25 Å is a good starting point.
Step 4: Running AutoDock Vina
-
Create a configuration file: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size, and the output file name.
-
Execute Vina from the command line:
Step 5: Analysis of Results
-
Binding affinity: The output log file will contain the predicted binding affinities (in kcal/mol) for the top binding modes. More negative values indicate stronger binding.
-
Interaction analysis: Visualize the docked poses in PyMOL or Discovery Studio to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.
Caption: Workflow for molecular docking using AutoDock Vina.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time, helping to validate the docking pose and assess its stability.[11] We will outline a protocol using GROMACS, a powerful and widely used MD simulation package.[12]
Detailed Protocol for MD Simulation with GROMACS
Objective: To evaluate the stability of the docked complex of this compound and COX-2 over a simulated time period.
Step 1: System Preparation
-
Prepare the complex: Use the best-docked pose from AutoDock Vina as the starting structure.
-
Generate ligand topology: The force field parameters for the ligand are not standard. Use a server like CGenFF to generate a compatible topology and parameter files for the CHARMM force field.[12]
-
Prepare protein topology: Use the pdb2gmx tool in GROMACS to generate the topology for the protein, selecting a suitable force field (e.g., CHARMM36).
-
Combine topologies: Merge the protein and ligand topology files into a single system topology.
Step 2: Solvation and Ionization
-
Define a simulation box: Create a periodic boundary box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance between the protein and the box edges.
-
Solvate the system: Fill the box with water molecules (e.g., TIP3P water model).
-
Add ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
Step 3: Energy Minimization
-
Perform steepest descent minimization: Run an energy minimization to remove steric clashes and relax the system to a local energy minimum.
Step 4: Equilibration
-
NVT equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the restrained protein-ligand complex.
-
NPT equilibration: Follow with a longer simulation (e.g., 5-10 ns) at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the system's density.
Step 5: Production MD Run
-
Run the production simulation: Perform the main MD simulation for a desired length of time (e.g., 100 ns or more) without restraints.
Step 6: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD suggests a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions.
-
Hydrogen bond analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.
Caption: A generalized workflow for protein-ligand MD simulation.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[13] While we do not have a series of analogs for our target molecule, we can outline a prospective QSAR study that could be undertaken once such data becomes available.
Framework for a Prospective QSAR Study
Objective: To identify the key molecular descriptors that govern the anti-inflammatory or antimicrobial activity of a series of 2-(alkylsulfanyl)-5-nitrobenzoic acid derivatives.
Step 1: Dataset Assembly
-
Synthesize a library of analogs of this compound with variations in the alkyl group and substituents on the benzoic acid ring.
-
Experimentally determine their biological activity (e.g., IC50 against COX-2 or MIC against a bacterial strain).
Step 2: Descriptor Calculation
-
For each molecule, calculate a range of molecular descriptors, including:
-
Constitutional: Molecular weight, number of atoms, etc.
-
Topological: Connectivity indices, shape indices.
-
Physicochemical: LogP (lipophilicity), molar refractivity, polar surface area (PSA).
-
Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges.
-
Step 3: Model Building
-
Divide the dataset into a training set and a test set.
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a model that correlates the descriptors with biological activity.
Step 4: Model Validation
-
Validate the model's predictive power using the test set and statistical metrics like the correlation coefficient (R²) and root mean square error (RMSE).
A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding further drug design efforts.
ADMET Prediction: Early-Stage Safety and Pharmacokinetic Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for identifying potential liabilities early in the drug discovery process.[14] Several free online tools can provide valuable initial estimates.
Recommended Free Online Tools and Protocols
| Tool | URL | Key Predicted Properties |
| SwissADME | [Link] | Physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, medicinal chemistry friendliness. |
| pkCSM | [Link] | ADMET properties, including intestinal absorption, BBB permeability, CYP450 inhibition, and various toxicity endpoints.[15] |
| ADMETlab 2.0 | [Link] | A comprehensive platform for evaluating ADMET properties, physicochemical characteristics, and medicinal chemistry friendliness.[16] |
Protocol for ADMET Prediction:
-
Obtain the SMILES string: Generate the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Submit to the web server: Input the SMILES string into the chosen online tool (e.g., SwissADME).
-
Analyze the output: The server will provide predictions for a wide range of properties. Key parameters to assess include:
-
Lipinski's Rule of Five: A measure of drug-likeness.
-
Blood-Brain Barrier (BBB) penetration: Predicts whether the compound can cross into the central nervous system.
-
CYP450 inhibition: Potential for drug-drug interactions.
-
hERG inhibition: A key indicator of potential cardiotoxicity.
-
Ames test: Predicts mutagenicity.
-
This initial ADMET screen helps to flag potential issues that may need to be addressed through chemical modification in subsequent design cycles.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. By leveraging established computational methodologies, we can build a strong, data-driven hypothesis for its potential biological activity, binding interactions, and pharmacokinetic profile. The proposed studies, from molecular docking and MD simulations to QSAR and ADMET prediction, provide a clear path for a thorough preclinical computational assessment. The insights gained from this workflow will be invaluable for guiding future experimental validation and optimizing this promising chemical scaffold for therapeutic development.
References
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QSAR - Drug Design Org. Drug Design Org. Available at: [Link]
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Direct and irreversible inhibition of cyclooxygenase-1 by nitroaspirin (NCX 4016). PubMed. Available at: [Link]
- (Reference to a general drug discovery review, if available
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Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. PubMed. Available at: [Link]
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Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. Available at: [Link]
- (Reference to a general drug discovery review, if available
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2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. PubMed Central. Available at: [Link]
-
Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. Available at: [Link]
-
ADMET predictions. VLS3D.COM. Available at: [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]
-
2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. PubMed. Available at: [Link]
-
ADMET Predictor®. Simulations Plus. Available at: [Link]
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Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. Available at: [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
-
GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Available at: [Link]
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How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
-
How to use ADMET online. Tamarind Bio. Available at: [Link]
-
ADMETlab 2.0. ADMETlab 2.0. Available at: [Link]
-
Protein-Ligand Complex. MD Tutorials. Available at: [Link]
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4DN5: Crystal Structure of NF-kB-inducing Kinase (NIK). RCSB PDB. Available at: [Link]
-
7NB9: E. coli NfsA with nitrofurantoin. RCSB PDB. Available at: [Link]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. Available at: [Link]
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7EAL: The structure of the A20-Binding Inhibitor of NF-kB 1 in complex with di-ubiquitin. RCSB PDB. Available at: [Link]
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Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. Available at: [Link]
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2BMQ: The Crystal Structure of Nitrobenzene Dioxygenase in complex with nitrobenzene. RCSB PDB. Available at: [Link]
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Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. PubMed. Available at: [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Available at: [Link]
- (Reference to a general drug discovery review, if available
-
QSAR Analysis of Selected Antimicrobial Structures Belonging to Nitro-derivatives of Heterocyclic Compounds. Bentham Science Publisher. Available at: [Link]
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2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. Available at: [Link]
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Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells. PMC - NIH. Available at: [Link]
-
1NFK: STRUCTURE OF THE NUCLEAR FACTOR KAPPA-B (NF-KB) P50 HOMODIMER. RCSB PDB. Available at: [Link]
-
Computer-aided drug design. PMC - NIH. Available at: [Link]
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CCR5 receptor antagonist. Wikipedia. Available at: [Link]
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NF-κB Regulation: Lessons from Structures. PMC - NIH. Available at: [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub. Available at: [Link]
-
Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. Available at: [Link]
- (Reference to a general drug discovery review, if available
-
QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed. Available at: [Link]
- (Reference to a general drug discovery review, if available
- (Reference to a general drug discovery review, if available
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Methodological & Application
Application Note & Protocol: Synthesis of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Introduction: Significance and Rationale
2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid is a substituted thioether-benzoic acid derivative. Molecules incorporating the aryl thioether moiety are of significant interest in medicinal chemistry and materials science due to their prevalence in bioactive molecules and synthetic intermediates. The specific combination of a cyclopentylsulfanyl group, which increases lipophilicity, and a nitrobenzoic acid scaffold, a common pharmacophore and versatile synthetic handle, makes this compound a valuable building block for drug discovery. The nitro group can be readily reduced to an amine, providing a vector for further chemical elaboration, while the carboxylic acid allows for the formation of amides, esters, and salts.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound via a Nucleophilic Aromatic Substitution (SNAr) reaction. The causality behind experimental choices, safety considerations, and characterization methods are detailed to ensure reproducibility and high-purity outcomes.
Synthetic Pathway Overview
The synthesis is achieved through a one-step Nucleophilic Aromatic Substitution (SNAr) reaction. The key transformation involves the displacement of a chloride ion from the electron-deficient aromatic ring of 2-chloro-5-nitrobenzoic acid by the cyclopentylthiolate anion.
Reaction Scheme: (Self-generated image for illustrative purposes) 2-chloro-5-nitrobenzoic acid reacts with cyclopentanethiol in the presence of a base to yield this compound.
The Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The formation of the C-S bond in this synthesis is a classic example of the SNAr mechanism. This reaction is highly effective due to the electronic properties of the aryl halide substrate.[1]
-
Activation of the Aromatic Ring: The reaction is contingent on the presence of a strong electron-withdrawing group (EWG) on the aromatic ring. In this case, the nitro group (-NO₂) serves this purpose excellently. Its position para to the leaving group (the chloro atom) is critical, as it allows for the delocalization and stabilization of the negative charge that develops during the reaction.[1]
-
Formation of the Nucleophile: Cyclopentanethiol is a weak acid. In the presence of a base, such as potassium carbonate (K₂CO₃), it is deprotonated to form the much more potent cyclopentylthiolate anion (C₅H₉S⁻), which acts as the active nucleophile.[2]
-
Nucleophilic Attack and Meisenheimer Complex Formation: The electron-rich thiolate anion attacks the electron-deficient carbon atom bearing the chlorine atom. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group.[1]
-
Rearomatization and Expulsion of Leaving Group: The aromaticity of the ring is restored in the final, rapid step, where the chloride ion (Cl⁻) is expelled as the leaving group, yielding the final aryl thioether product.
The choice of a polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc), is crucial as it effectively solvates the cation of the base (K⁺) while leaving the thiolate nucleophile relatively "bare" and highly reactive. Recent studies have highlighted that the combination of K₂CO₃ as the base and DMAc as the solvent enables such SNAr reactions to proceed under mild conditions (room temperature to 60 °C).[3][4]
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | 201.56 | 10.0 | 1.0 | 2.02 g |
| Cyclopentanethiol | 1679-07-8 | 102.21 | 12.0 | 1.2 | 1.23 g (1.27 mL) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 | 2.76 g |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | 87.12 | - | - | 40 mL |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | - | - | ~30 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | 150 mL |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | ~5 g |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer or temperature probe
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Addition: To the flask, add 2-chloro-5-nitrobenzoic acid (2.02 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent and Nucleophile Addition: Add N,N-Dimethylacetamide (40 mL) to the flask. Stir the resulting suspension for 5 minutes. Using a syringe, add cyclopentanethiol (1.27 mL, 12.0 mmol) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C using a heating mantle. Maintain this temperature and stir vigorously for 4-6 hours.
-
Rationale: Heating to 60 °C provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate with a few drops of acetic acid.
-
-
Work-up - Quenching and Acidification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 150 mL of deionized water. Stir for 10 minutes. Slowly acidify the aqueous mixture to a pH of ~2 by adding 1 M HCl (aq.). A precipitate of the crude product should form.
-
Rationale: Acidification protonates the carboxylate salt, rendering the product, this compound, insoluble in water and causing it to precipitate.
-
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Rationale: Ethyl acetate is a suitable organic solvent to dissolve the product and separate it from inorganic salts and residual DMAc.
-
-
Washing: Combine the organic layers and wash with brine (2 x 25 mL).
-
Rationale: The brine wash helps to remove any remaining water and water-soluble impurities from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure this compound. The product is typically an off-white or pale yellow solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1282254-35-6 | [5][6] |
| Molecular Formula | C₁₂H₁₃NO₄S | [5][6][7] |
| Molecular Weight | 267.30 g/mol | [5][6] |
| Appearance | Pale yellow to off-white solid | (Typical) |
| Purity (Typical) | >95% | [5] |
| InChI Key | IROZTJFPECGGGS-UHFFFAOYSA-N | [5][7] |
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Safety and Handling
-
Cyclopentanethiol: Possesses a strong, unpleasant odor. It is flammable and toxic. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
2-Chloro-5-nitrobenzoic acid: May cause skin and eye irritation.[8] Avoid inhalation of dust.
-
N,N-Dimethylacetamide (DMAc): A combustible liquid that can be harmful if inhaled or absorbed through the skin.
-
Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
References
-
Liu, W., Jin, X., & Ma, D. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Green Chemistry, 25(18), 7627-7634. [Link]
-
Various Authors. (2023). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. ChemistrySelect. (Note: This is a compilation of related research themes). [Link]
-
RSC Publishing. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
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NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. [Link]
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Application Notes and Protocols for 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid: A Novel Potential Antimicrobial Agent
Introduction: The Therapeutic Potential of Nitroaromatic Compounds
Nitroaromatic compounds represent a significant class of therapeutic agents, with a long history in the treatment of bacterial and parasitic infections.[1][2] Their biological activity is often linked to the reductive bioactivation of the nitro group within the target organism, a process catalyzed by nitroreductase enzymes.[1][2][3] This bioactivation leads to the formation of reactive intermediates, such as nitroso and hydroxylamino species, which can induce cellular damage and inhibit microbial growth.[2][3] 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid is a novel compound that incorporates the key nitroaromatic scaffold, suggesting its potential as a next-generation antimicrobial agent. The presence of a cyclopentylsulfanyl group may enhance its lipophilicity, potentially improving cellular uptake and interaction with microbial targets.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of this compound. It outlines detailed protocols for assessing its antimicrobial efficacy and cytotoxicity, along with a proposed mechanism of action.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄S | [5] |
| Molecular Weight | 267.30 g/mol | [6] |
| Appearance | Pale yellow odorless powder (predicted) | [7] |
| Solubility | Soluble in DMSO and ethanol (predicted based on similar compounds) |
Safety Precautions:
This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of this compound is hypothesized to proceed via reductive bioactivation, a mechanism common to many nitroaromatic drugs.[1][2]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Standard antibiotic (e.g., ampicillin) and antifungal (e.g., fluconazole) as positive controls
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the appropriate sterile broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This assay evaluates the effect of the compound on the viability of mammalian cells to assess its potential toxicity.[8]
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
Data Presentation
The results from the MIC and cytotoxicity assays should be tabulated for clear comparison.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | [Insert experimental value] |
| Escherichia coli | [Insert experimental value] |
| Candida albicans | [Insert experimental value] |
| Positive Control | [Insert experimental value] |
Table 2: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | |
| 72 | [Insert experimental value] | |
| HepG2 | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | |
| 72 | [Insert experimental value] |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential antimicrobial agent. By systematically evaluating its antimicrobial efficacy and cytotoxicity, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. The proposed mechanism of action, centered on reductive bioactivation, offers a rational basis for its anticipated biological activity and warrants further investigation through mechanistic studies.
References
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Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]
-
Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Creative Research Thoughts. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Irazadi, M., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). Molecules. [Link]
-
Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]
-
Rav-Jumat, L. A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]
-
Ersan, S., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry. [Link]
-
ResearchGate. (2025). Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. [Link]
-
Sharma, O., et al. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences. [Link]
-
National Center for Biotechnology Information. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PLoS One. [Link]
-
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-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzoic acid. [Link]
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Application Notes and Protocols for 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid in Drug Discovery
Foreword: Charting a Course for a Novel Nitroaromatic Compound
The landscape of drug discovery is perpetually in search of novel chemical scaffolds that can address unmet medical needs. Within this landscape, nitroaromatic compounds have a storied history, serving as precursors to a range of therapeutics, particularly in the realm of antimicrobial and anticancer agents. Their biological activity is often contingent on the reductive activation of the nitro group by specific cellular enzymes, such as nitroreductases, a feature that can be exploited for targeted therapy.
This document provides a comprehensive guide for researchers and drug development professionals on the potential applications of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid in drug discovery. While this specific molecule is not extensively characterized in the public domain, its structural motifs—a nitrobenzoic acid core, a thioether linkage, and a cyclopentyl group—suggest a plausible role as a candidate for antimicrobial development.
Herein, we present a hypothesized mechanism of action and a suite of detailed protocols to systematically investigate its potential. This guide is designed to be a self-validating system of inquiry, enabling researchers to rigorously test the compound's biological activity and elucidate its mechanism of action. We will proceed with the hypothesis that this compound can function as a prodrug, activated by bacterial nitroreductases to exert a cytotoxic effect.
Part 1: Unveiling the Therapeutic Potential: A Mechanistic Hypothesis
The therapeutic efficacy of many nitroaromatic compounds is rooted in their selective activation within target cells.[1] We hypothesize that this compound acts as a prodrug, remaining relatively inert until it is metabolized by bacterial nitroreductases.
Proposed Signaling Pathway and Mechanism of Action
The proposed mechanism involves a multi-step process initiated by the reduction of the nitro group.
-
Cellular Uptake: The compound is first taken up by the bacterial cell.
-
Nitroreduction: Inside the bacterium, NAD(P)H-dependent nitroreductases catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently to an amino group.
-
Generation of Reactive Species: The intermediate species, particularly the hydroxylamine, are highly reactive and can undergo further reactions to generate cytotoxic reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Cellular Damage and Death: These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.
This proposed pathway is visualized in the diagram below.
Caption: Proposed mechanism of action for this compound.
Part 2: From Benchtop to Data: A Validating Experimental Workflow
To rigorously test our hypothesis, a structured experimental workflow is essential. This workflow is designed to first establish the compound's antimicrobial activity and then to dissect the underlying mechanism.
Experimental Workflow Overview
The overall workflow can be visualized as follows:
Sources
Application Notes and Protocols: 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid as a Putative Irreversible Cysteine Protease Inhibitor
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid core, a nitro group at the 5-position, and a cyclopentylsulfanyl group at the 2-position.[1][2] While extensive biological data for this specific molecule is not widely published, its structural motifs suggest a potential application as a research tool for studying enzyme inhibition. The presence of an electron-withdrawing nitro group on the aromatic ring and a thioether linkage suggests potential reactivity towards nucleophilic residues in enzyme active sites, particularly cysteine.[3][4]
These application notes provide a theoretical framework and detailed protocols for investigating this compound as a putative irreversible inhibitor of cysteine proteases. The methodologies described are based on established principles of enzyme kinetics and protein analysis.[5][6]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1282254-35-6 | [2] |
| Molecular Formula | C₁₂H₁₃NO₄S | [7] |
| Molecular Weight | 267.30 g/mol | [2] |
| Predicted XlogP | 3.2 | [7] |
Proposed Mechanism of Action: Irreversible Cysteine Protease Inhibition
We hypothesize that this compound acts as an irreversible inhibitor of cysteine proteases through a covalent modification of the catalytic cysteine residue. The proposed mechanism is a nucleophilic aromatic substitution reaction.[3]
-
Enzyme Binding: The inhibitor first binds non-covalently to the active site of the cysteine protease.
-
Nucleophilic Attack: The deprotonated thiol group (thiolate) of the active site cysteine, a potent nucleophile, attacks the carbon atom of the benzene ring to which the cyclopentylsulfanyl group is attached.[8]
-
Covalent Adduct Formation: The electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the cyclopentylsulfanyl group as a leaving group. This results in the formation of a stable, covalent thioether bond between the enzyme and the inhibitor, leading to irreversible inactivation.[9][10]
Caption: Proposed mechanism of covalent modification of a cysteine protease.
Experimental Protocols
Handling and Storage
-
Storage: Store the compound tightly sealed in a cool, dry, and well-ventilated area.[11]
-
Handling: Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12] Avoid inhalation of dust and contact with skin and eyes.[13] Prepare a stock solution (e.g., 10-50 mM in DMSO) and store at -20°C or -80°C.
Protocol: Cysteine Protease Activity Assay
This protocol describes a general method to measure the activity of a cysteine protease, such as papain, using a fluorogenic substrate. This assay will be the basis for determining the inhibitory potential of the compound.[14][15]
Materials:
-
Cysteine Protease (e.g., Papain)[16]
-
Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 5 mM DTT, pH 6.5
-
Fluorogenic Substrate: e.g., Z-Phe-Arg-AMC (N-carbobenzyloxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)
-
This compound stock solution in DMSO
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C. Add DTT fresh before use.
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
Prepare a working solution of the cysteine protease in Assay Buffer (e.g., 2X final concentration).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer from your DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
To each well of the 96-well plate, add:
-
50 µL of Assay Buffer containing the desired concentration of the test compound (or vehicle control - DMSO).
-
50 µL of the 2X enzyme solution.
-
-
Include controls:
-
No-Enzyme Control: 50 µL Assay Buffer + 50 µL Assay Buffer (no enzyme).
-
Vehicle Control: 50 µL Assay Buffer with DMSO + 50 µL 2X enzyme solution.
-
Positive Control: 50 µL of a known cysteine protease inhibitor (e.g., E-64) + 50 µL 2X enzyme solution.[17]
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer.
-
Add 100 µL of the 2X substrate solution to all wells to initiate the reaction. The final volume will be 200 µL.
-
-
Measurement:
-
Immediately place the plate in the fluorometric reader.
-
Measure the fluorescence intensity kinetically over 15-30 minutes at 37°C.
-
Protocol: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce enzyme activity by 50%.[18][19]
Procedure:
-
Perform the Cysteine Protease Activity Assay as described above using a range of inhibitor concentrations (e.g., 8-12 concentrations in a semi-log dilution series).
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic read.
-
Normalize the data by setting the velocity of the vehicle control (no inhibitor) to 100% activity and the no-enzyme control to 0% activity.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[20][21]
-
Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.
Protocol: Confirmation of Irreversible Inhibition (Washout Experiment)
To confirm that the inhibition is irreversible, a washout experiment can be performed to determine if enzyme activity can be recovered after removing the unbound inhibitor.
Materials:
-
Cysteine Protease
-
This compound
-
Assay Buffer (as above)
-
Centrifugal filter units (with a molecular weight cut-off that retains the enzyme but allows the inhibitor to pass through)
Procedure:
-
Incubation:
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) in Assay Buffer for 60 minutes.
-
As a control, incubate the enzyme with vehicle (DMSO) under the same conditions.
-
-
Washout:
-
Load the enzyme-inhibitor mixture and the control mixture into separate centrifugal filter units.
-
Centrifuge according to the manufacturer's instructions to remove the buffer containing unbound inhibitor.
-
Re-suspend the concentrated enzyme in fresh Assay Buffer.
-
Repeat the wash step 2-3 times to ensure complete removal of the unbound inhibitor.
-
-
Activity Measurement:
-
Measure the activity of the washed enzyme (both inhibitor-treated and vehicle-treated) using the Cysteine Protease Activity Assay described above.
-
-
Data Analysis:
-
Compare the activity of the inhibitor-treated enzyme to the vehicle-treated control. If the inhibition is irreversible, the activity of the inhibitor-treated enzyme will not be recovered after the washout steps.
-
Protocol: Verification of Covalent Adduct Formation by Western Blot
A mobility shift assay using Western blotting can provide evidence of a covalent protein-inhibitor adduct. The increase in molecular weight due to the inhibitor binding may cause a slight upward shift in the protein's band on the gel.[3][22]
Materials:
-
Purified Cysteine Protease
-
This compound
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibody specific to the target protease
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and image the blot.
-
Look for a dose-dependent shift in the molecular weight of the band corresponding to the protease. A slight upward shift in the inhibitor-treated lanes compared to the control lane suggests covalent modification.
-
Protocol: Confirmation of Covalent Adduct by Mass Spectrometry
Intact protein mass spectrometry is the definitive method to confirm covalent modification and determine the stoichiometry of binding.[24][25]
Procedure:
-
Reaction and Sample Cleanup:
-
Incubate the purified protease with the inhibitor (e.g., 5-10 fold molar excess) for 1-2 hours.
-
Remove the excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
-
Mass Spectrometry Analysis:
-
Analyze the intact protein samples (both untreated control and inhibitor-treated) by LC-MS, typically using electrospray ionization (ESI).
-
Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein species.
-
-
Data Analysis:
-
Compare the mass of the inhibitor-treated protein with the untreated control.
-
A mass increase corresponding to the molecular weight of the inhibitor fragment that has covalently attached (in this case, the mass of this compound minus the mass of cyclopentanethiol) confirms the formation of a 1:1 covalent adduct.[26]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Inhibition Observed | Compound is inactive or insoluble. | Verify compound solubility in assay buffer. Test against a different cysteine protease. |
| High Variability in Assay | Pipetting errors; unstable reagents. | Use calibrated pipettes. Prepare fresh DTT and enzyme solutions. |
| No Shift in Western Blot | Mass change is too small to resolve. | Use high-percentage or gradient acrylamide gels for better resolution. The method may not be sensitive enough for small adducts. |
| No Mass Adduct Detected | No covalent reaction occurred; adduct is unstable. | Increase inhibitor concentration or incubation time. Check MS instrument settings for optimal protein detection. |
References
-
Kaiser, M., et al. (2007). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics. Available at: [Link]
-
Knox, R. J., et al. (1986). The Interaction of Nitroaromatic Drugs With Aminothiols. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
-
Bach, R. D., & Dmitrenko, O. (2004). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Available at: [Link]
-
Rich, D. H., et al. (1985). Mechanism of cysteine protease inactivation by peptidyl epoxides. Biochemical Journal. Available at: [Link]
-
Aragón, E., & Colomer, D. (2001). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. Journal of the American Chemical Society. Available at: [Link]
-
Patsnap Synapse. (2024). What are cysteine protease inhibitors and how do they work?. Available at: [Link]
-
Restek. (2019). Nitroaromatics and Isophorone Standard - Safety Data Sheet. Available at: [Link]
-
CliniSciences. (n.d.). Experimental Protocol for Western Blotting. Available at: [Link]
-
Scheidt, K. A., et al. (2010). selective irreversible inhibition of a protease by targeting a noncatalytic cysteine. Nature Chemical Biology. Available at: [Link]
-
Thawari, Y. (2019). p-NITRO BENZOIC ACID AND p-CHLORO BENZOIC ACID AS JACK BEAN UREASE INHIBITOR. Journal of Advanced Scientific Research. Available at: [Link]
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Chi, Y. R., et al. (2022). Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. ChemistryViews. Available at: [Link]
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Labrou, N. E., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Available at: [Link]
-
Turk, V., & Stoka, V. (2019). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. International Journal of Molecular Sciences. Available at: [Link]
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Chondrex, Inc. (n.d.). Cysteine Protease Activity Assay Kit. Available at: [Link]
-
edX. (n.d.). IC50 Determination. Available at: [Link]
-
Ellman, M. E., & Yahalom, A. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. Available at: [Link]
-
Giesler, C., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
-
van den Hurk, R. S., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]
-
Overmyer, K. A., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Tavano, O. L. (2018). Cysteine Protease Zymography: Brief Review. Protein & Peptide Letters. Available at: [Link]
-
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Chondrex, Inc. (n.d.). Proteinases and Proteinase Activity Assays. Available at: [Link]
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Lee, J. H., et al. (2015). Purification and Biochemical Characterization of Cysteine Protease from Baby Kiwi (Actinidia arguta). The Open Biochemistry Journal. Available at: [Link]
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Leiden University. (n.d.). Small-molecule tools to study human cysteine enzymes SENPs and PARK7. Available at: [Link]
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Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
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Bonacci, G., et al. (2017). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. The Journal of Biological Chemistry. Available at: [Link]
-
Amanote Research. (n.d.). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors. Available at: [Link]
-
Candeias, E., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. Available at: [Link]
-
Reddit. (2020). Reduction of aryl-nitro group in presence of disulfide bond. Available at: [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Available at: [Link]
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- 17. Cysteine Protease Zymography: Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
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Application Notes and Protocols for 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid as a Putative Cyclooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid as a potential inhibitor of cyclooxygenase (COX) enzymes. While direct experimental data for this specific molecule is not extensively documented in current literature, its structural features—namely the benzoic acid scaffold common to many non-steroidal anti-inflammatory drugs (NSAIDs) and the presence of a nitro group which can modulate biological activity—suggest a plausible role in the modulation of inflammatory pathways.[1] This document outlines the hypothetical mechanism of action, detailed protocols for in vitro enzyme inhibition assays, and cell-based models to characterize the inhibitory potential of this compound.
Introduction: Rationale for Investigating this compound as a COX Inhibitor
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] The inhibition of COX enzymes is a primary mechanism for many anti-inflammatory drugs.[4]
The chemical structure of this compound features a benzoic acid moiety, a common structural motif in many COX inhibitors. The lipophilic cyclopentylsulfanyl group and the electron-withdrawing nitro group may influence the compound's binding affinity and selectivity for the COX enzymes. Therefore, it is a compound of interest for screening as a novel anti-inflammatory agent.
Hypothetical Mechanism of Action: Inhibition of the COX Pathway
We hypothesize that this compound may act as a competitive or non-competitive inhibitor of COX-1 and/or COX-2. By binding to the active site or an allosteric site of the enzyme, the compound could prevent the binding of arachidonic acid, thereby blocking the synthesis of prostaglandins and downstream inflammatory signaling.
Caption: Workflow for the cell-based PGE2 production assay.
Procedure:
-
Cell Culture and Treatment:
-
Seed differentiated THP-1 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include an unstimulated control group.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls. The use of known selective and non-selective COX inhibitors as positive controls in the in vitro assay allows for the validation of the assay's performance and provides a benchmark for the potency and selectivity of the test compound. In the cell-based assay, the unstimulated and LPS-stimulated controls ensure that the observed effects are due to the inhibition of the inflammatory response.
Conclusion
The provided application notes and protocols offer a robust starting point for the characterization of this compound as a potential COX inhibitor. By following these methodologies, researchers can obtain reliable data on the compound's inhibitory potency, selectivity, and cellular efficacy, which are crucial for its further development as a potential anti-inflammatory agent.
References
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- PubMed
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- Benchchem
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- EurekaSelect
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- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid in Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Nitroaromatic Compound
The landscape of drug discovery is in constant pursuit of novel chemical entities with unique mechanisms of action. Nitroaromatic compounds, a class of molecules characterized by the presence of a nitro group attached to an aromatic ring, have a rich history in therapeutics, demonstrating a wide spectrum of biological activities including antibacterial, antiprotozoal, and anticancer effects[1]. The biological activity of these compounds is often attributed to the bioreduction of the nitro group, a process that can lead to the generation of cytotoxic reactive nitrogen species. This application note provides a detailed guide for the characterization of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid , a molecule of interest due to its structural similarity to other biologically active nitrobenzoic acid derivatives.
While specific biological data for this compound is not yet widely available in the literature[2], its core structure, a 5-nitrobenzoic acid scaffold, suggests potential applications in both antimicrobial and anticancer research. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated notable antibacterial activity[3][4]. Furthermore, the presence of the nitro group is a key feature in hypoxia-activated prodrugs, which are of significant interest in oncology for targeting the hypoxic microenvironment of solid tumors[5].
This document outlines detailed protocols for a suite of cell-based assays designed to elucidate the biological activity of this compound. We will explore its potential as an antimicrobial agent and as a hypoxia-selective cytotoxic compound. The following protocols are designed to be robust and reproducible, providing researchers with the tools to generate high-quality, decision-making data.
Part 1: Assessment of Antimicrobial Activity
The structural resemblance of this compound to known antimicrobial nitro-compounds warrants a thorough investigation of its antibacterial properties[1][6]. The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized and widely accepted technique.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This assay will determine the lowest concentration of this compound that visibly inhibits the growth of a panel of clinically relevant bacteria.
Workflow for MIC Determination
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for OD600 measurement)
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Bacterial Culture: Inoculate a single colony of each bacterial strain into 5 mL of MHB and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh MHB to achieve a starting optical density at 600 nm (OD600) of approximately 0.05. Grow the culture to mid-log phase (OD600 ≈ 0.4-0.6).
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound stock solution in MHB to achieve a range of concentrations (e.g., 100 µM to 0.195 µM). Ensure the final DMSO concentration does not exceed 1% in any well. Include a vehicle control (DMSO only) and a positive control (a known antibiotic).
-
Inoculation: Dilute the mid-log phase bacterial culture to a final concentration of 5 x 10^5 CFU/mL in MHB. Add 50 µL of this bacterial suspension to each well of the 96-well plate containing 50 µL of the serially diluted compound.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the OD600 of each well can be measured using a plate reader.
Data Presentation:
| Bacterial Strain | This compound MIC (µM) | Positive Control MIC (µM) |
| S. aureus (ATCC 29213) | Experimental Result | Experimental Result |
| E. coli (ATCC 25922) | Experimental Result | Experimental Result |
| MRSA (ATCC 43300) | Experimental Result | Experimental Result |
Part 2: Evaluation of Anticancer Activity in Hypoxic Conditions
The presence of a nitro group suggests that this compound could be a hypoxia-activated prodrug[5]. Such compounds are selectively toxic to cancer cells in the low-oxygen environment characteristic of solid tumors. The following protocols are designed to assess the hypoxia-selective cytotoxicity and the mechanism of cell death induced by the compound.
Protocol 2: Hypoxia-Selective Cytotoxicity Assay
This assay will compare the cytotoxic effects of the compound on cancer cells under normoxic (21% O2) and hypoxic (1% O2) conditions.
Signaling Pathway for Hypoxia-Activated Prodrugs
Caption: Proposed mechanism of hypoxia-selective activation.
Materials:
-
Cancer cell line (e.g., HT-29 colorectal adenocarcinoma, A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Hypoxia chamber or incubator with O2 control
-
Sterile 96-well plates (white, clear bottom)
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into two 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the cells. Include a vehicle control (DMSO).
-
Incubation: Place one plate in a standard incubator (normoxia: 21% O2, 5% CO2) and the other in a hypoxia chamber (hypoxia: 1% O2, 5% CO2, balance N2) for 48-72 hours.
-
Viability Assessment: After incubation, remove the plates from their respective environments. Allow the hypoxia plate to equilibrate to normoxic conditions for 30 minutes. Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control for both normoxic and hypoxic conditions. Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for each condition. The hypoxia cytotoxicity ratio (HCR) can be calculated as IC50 (normoxia) / IC50 (hypoxia).
Data Presentation:
| Condition | IC50 (µM) |
| Normoxia | Experimental Result |
| Hypoxia | Experimental Result |
| HCR | Calculate from IC50 values |
Protocol 3: Apoptosis vs. Necrosis Assay
This assay will differentiate between the modes of cell death induced by the compound under hypoxic conditions using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Workflow for Apoptosis/Necrosis Assay
Caption: Workflow for Annexin V/PI staining and flow cytometry.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its hypoxic IC50 concentration under hypoxic conditions for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Untreated Control | Experimental Result | Experimental Result | Experimental Result | Experimental Result |
| Compound (Hypoxic IC50) | Experimental Result | Experimental Result | Experimental Result | Experimental Result |
| Staurosporine | Experimental Result | Experimental Result | Experimental Result | Experimental Result |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its antimicrobial and hypoxia-selective anticancer activities, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would justify further investigation into its mechanism of action, including the identification of specific molecular targets and the assessment of its efficacy in more complex in vitro models, such as 3D spheroids, and eventually in vivo studies. The exploration of this and similar novel chemical entities is crucial for the continued advancement of our therapeutic arsenal against infectious diseases and cancer.
References
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This compound (C12H13NO4S) - PubChem. [Link]
-
2-Nitro-5-sulfanylbenzoic acid | C7H5NO4S | CID 123648 - PubChem. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC - NIH. [Link]
-
Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PubMed. [Link]
-
Cell-Based Bioassay Services - Solvias. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. [Link]
-
2-(2-Fluoro-phenylsulfanyl)-5-nitro-benzoic acid|73129-13-2 - MOLBASE. [Link]
-
Therapeutically relevant cell-based assays for drug discovery - Nuvisan. [Link]
-
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - NIH. [Link]
-
Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97 - PMC - NIH. [Link]
-
Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed. [Link]
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- 4. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Introduction
2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid (CAS No. 1282254-35-6) is a substituted nitrobenzoic acid derivative containing a thioether linkage.[1][2] While specific applications of this compound are not widely documented in public literature, its structural motifs—a nitroaromatic system, a carboxylic acid, and a sulfide group—are common in medicinal chemistry and materials science. Nitroaromatic compounds are often intermediates in the synthesis of dyes and pharmaceuticals, while thioethers are present in various biologically active molecules.[3] The analytical characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding metabolic fate in drug development pipelines.
This technical guide provides a comprehensive overview of robust analytical methodologies for the qualitative and quantitative analysis of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1282254-35-6 | [1] |
| Molecular Formula | C₁₂H₁₃NO₄S | [4] |
| Molecular Weight | 267.30 g/mol | [1][2] |
| Monoisotopic Mass | 267.05652 Da | [4] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC with UV detection is the cornerstone for assessing the purity and quantifying this compound. The method's strength lies in its ability to separate the target analyte from starting materials, byproducts, and degradants. The aromatic nitro-substituted benzoic acid structure provides a strong chromophore, making UV detection highly sensitive.
Principle of Separation
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, with its relatively nonpolar cyclopentylsulfanyl group, will have a significant affinity for the stationary phase. The elution is controlled by varying the ratio of a polar aqueous solvent (often with an acid modifier like formic or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and a less polar organic solvent (like acetonitrile or methanol).
Experimental Protocol: HPLC-UV
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
Ultrapure water.
-
Standard of this compound (≥98% purity).
-
Volumetric flasks, pipettes, and syringes with 0.22 µm filters.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Mobile Phase B in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with A (0.1% FA in H₂O) and B (0.1% FA in ACN) |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-19 min: 90-30% B; 19-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 330 nm (aromatic and nitro group absorption)[5] |
-
Data Analysis:
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve. Purity is assessed by the area percentage of the main peak relative to all other peaks.
-
Caption: Plausible MS/MS fragmentation pathways for [M-H]⁻.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Principle of Analysis
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, or chemical shift, is highly sensitive to the local electronic environment, allowing for the differentiation of atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher). * Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR tubes.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (e.g., using a broadband decoupling sequence).
-
For complete assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.
-
-
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Cyclopentyl Protons: A complex multiplet for the methine proton attached to sulfur (CH-S) and several multiplets for the methylene (CH₂) protons of the cyclopentyl ring.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with residual water in the solvent.
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals for the aromatic carbons, with chemical shifts influenced by the nitro, carboxylic acid, and thioether substituents.
-
Carbonyl Carbon: A signal in the downfield region (approx. 165-175 ppm).
-
Cyclopentyl Carbons: Signals corresponding to the carbons of the cyclopentyl ring.
-
-
³³S NMR: While possible, ³³S NMR is challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, resulting in very broad signals and low sensitivity. [6][7][8][9]It is generally not a routine technique for this type of structural analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups in the molecule.
Principle of Analysis
FTIR measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."
Experimental Protocol: FTIR
-
Instrumentation and Materials:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Solid sample of this compound.
-
-
Data Acquisition:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | |
| ~1700 | C=O stretch | Carboxylic Acid | [10] |
| 1550-1475 | Asymmetric N-O stretch | Aromatic Nitro | [11] |
| 1360-1290 | Symmetric N-O stretch | Aromatic Nitro | [11] |
| ~1300 | C-O stretch | Carboxylic Acid | |
| ~1200 | C-S stretch | Thioether | [12] |
| ~800-900 | C-H out-of-plane bend | Substituted Aromatic |
References
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Farrar, T. C., et al. (n.d.). Useful approach for determination of the structure of organosulfur compounds: sulfur-33 high-resolution FT-NMR. Journal of the American Chemical Society. Available at: [Link]
-
Griffiths, P. R. (n.d.). GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Applied Spectroscopy. Available at: [Link]
-
ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Available at: [Link]
-
ChemAxon. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Available at: [Link]
-
IMSERC. (n.d.). NMR Periodic Table: Sulfur NMR. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR: nitro groups. Available at: [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
-
MDPI. (n.d.). 33S NMR: Recent Advances and Applications. Available at: [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. Available at: [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 4-nitro-. Available at: [Link]
-
MassBank. (2020). 4-Nitrobenzoic acid. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C12H13NO4S). Available at: [Link]
-
ACS Publications. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Available at: [Link]
-
University of Ottawa. (n.d.). (33S) Sulfur NMR. Available at: [Link]
-
ScienceDirect. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Available at: [Link]
-
NIH. (n.d.). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Available at: [Link]
-
Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Available at: [Link]
-
ChemSynthesis. (2025). 2-hydroxy-5-nitrobenzoic acid. Available at: [Link]
- Google Patents. (n.d.). EP0897910B1 - Process for the preparation of 2-carboxy-5-nitrobenzene sulphonic acid and its salts by oxidation.
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Application Notes & Protocols: High-Purity Isolation of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Introduction: The Imperative for Purity
2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid is a substituted aromatic carboxylic acid featuring a thioether linkage and a nitro functional group. Its structural complexity makes it a valuable intermediate in medicinal chemistry and materials science, particularly in the development of novel therapeutic agents and functional materials. The presence of the carboxylic acid provides a handle for further derivatization, the thioether can be oxidized to access sulfoxides and sulfones, and the nitro group can be reduced to an amine, opening a vast landscape of synthetic possibilities.
In any high-value application, particularly in drug development, the purity of an active pharmaceutical ingredient (API) or its intermediate is non-negotiable. Trace impurities can drastically alter biological activity, introduce toxicity, or compromise the material's properties. This guide provides a comprehensive overview of robust, field-proven techniques for the purification of this compound, moving beyond simple procedural steps to explain the underlying chemical principles that ensure reproducible, high-purity outcomes.
Physicochemical Profile and Its Impact on Purification Strategy
A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. The unique combination of functional groups in this compound dictates its behavior in various separation systems.
| Property | Value / Observation | Rationale for Purification Strategy |
| Molecular Formula | C₁₂H₁₃NO₄S[1][2] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 267.30 g/mol [1][3] | Important for calculating molar quantities and reaction yields. |
| CAS Number | 1282254-35-6[1][3] | Unique identifier for literature and database searches. |
| Acidity (pKa) | Estimated ~3.5-4.5 | The carboxylic acid group is significantly acidic, making the molecule readily deprotonated by weak bases. This is the cornerstone of the acid-base extraction technique. |
| Polarity | High | The presence of a carboxylic acid, a nitro group, and a sulfur atom makes the molecule quite polar. This dictates its high affinity for polar stationary phases in chromatography and its solubility in polar organic solvents. |
| Predicted XlogP | 3.2 - 3.35[2][3] | Indicates moderate lipophilicity, suggesting solubility in organic solvents like ethyl acetate, dichloromethane, and ethers, which is crucial for both extraction and chromatography. |
| Physical State | Expected to be a solid at room temperature | As is typical for substituted benzoic acids, this allows for purification by recrystallization.[4] |
Understanding Potential Impurities from Synthesis
The purification strategy must be designed to remove impurities generated during the synthesis. A common route to this compound involves the nucleophilic aromatic substitution of a halogenated nitrobenzoic acid with cyclopentanethiol.
Caption: Synthetic pathway and common impurity sources.
Key impurities to target for removal include:
-
Unreacted Starting Materials: Residual 2-chloro-5-nitrobenzoic acid or cyclopentanethiol.
-
Oxidized Byproducts: The thioether is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone, especially if the reaction is exposed to oxidizing agents or prolonged heat.
-
Side-Reaction Products: Base-catalyzed dimerization of cyclopentanethiol can form dicyclopentyl disulfide.
Primary Purification Protocols
A multi-step purification strategy is often most effective. We recommend an initial bulk purification using acid-base extraction, followed by a final polishing step via recrystallization. Column chromatography is presented as a powerful alternative for challenging separations.
Method 1: Acid-Base Extraction (Bulk Purification)
Principle of Operation: This technique leverages the acidic nature of the carboxylic acid. By treating the crude product mixture with a mild aqueous base, the target compound is selectively deprotonated to form a water-soluble carboxylate salt. Neutral impurities (like disulfide byproducts) and less acidic starting materials remain in the organic phase. The layers are then separated, and the aqueous layer containing the desired product is re-acidified to precipitate the pure solid.[5][6][7]
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel. A typical ratio is 10-20 mL of solvent per gram of crude material.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expert Insight: Sodium bicarbonate is a weak base, which is advantageous as it selectively extracts the strongly acidic carboxylic acid without reacting with potentially present, more weakly acidic impurities like phenols.[8] Using a strong base like NaOH could risk hydrolyzing other functional groups.
-
-
Mixing & Venting: Stopper the funnel and invert it gently several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the carbon dioxide gas that evolves during the acid-base reaction.
-
Separation: Place the funnel in a ring stand and allow the two immiscible layers to separate completely. The denser aqueous layer will be at the bottom.[9]
-
Collection: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. To maximize recovery, perform the extraction step (steps 2-5) two more times with fresh portions of NaHCO₃ solution, combining the aqueous extracts each time.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise. The purified benzoic acid will precipitate out as a solid. Continue adding acid until the solution is acidic to litmus paper (pH ≈ 2) and no more precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid on the filter paper with a small amount of ice-cold deionized water to remove residual inorganic salts. Allow the product to air-dry on the filter paper for a few minutes with the vacuum on, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at a low temperature (<50 °C).
Method 2: Recrystallization (Final Polishing)
Principle of Operation: This technique relies on the difference in solubility of the desired compound and its impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a highly pure form, while the impurities remain dissolved in the cold solvent (the "mother liquor").[4][10]
Detailed Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetic acid, toluene, or mixtures like ethanol/water). An ideal solvent should exhibit poor solubility at room temperature but high solubility when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid. Using an excess of solvent will significantly reduce the final yield.[11][12]
-
Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4] Rushing the cooling process by immediately placing it in an ice bath can cause impurities to crash out with the product.
-
Chilling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the recovery of the product.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Method 3: Column Chromatography (High-Resolution Separation)
Principle of Operation: Column chromatography is a powerful technique for separating compounds with different polarities.[13] A solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase, typically silica gel). A solvent or solvent mixture (the mobile phase) is used to move the compounds down the column. Compounds with higher polarity will adhere more strongly to the polar silica gel and thus travel down the column more slowly than less polar compounds.
Caption: General workflow for purification by column chromatography.
Detailed Protocol:
-
Eluent Selection: Before running the column, determine the optimal mobile phase using Thin-Layer Chromatography (TLC). Test various solvent mixtures (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol). The ideal system should provide a good separation between the spot for the desired product and any impurity spots, with the product having an Rf value of approximately 0.25-0.35.
-
Expert Insight: For carboxylic acids, peak tailing on silica gel is a common issue. To obtain sharp, well-defined bands, add a small amount (~0.5-1%) of acetic acid or formic acid to the mobile phase. This keeps the target compound fully protonated and minimizes its ionic interaction with the silica surface.[14]
-
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pour it into a vertical glass column. Allow the silica to settle into a uniform, compact bed, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary). Carefully apply this concentrated solution to the top of the silica bed. Alternatively, for compounds with limited solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution and Collection: Add the mobile phase to the top of the column and apply gentle pressure (if needed) to maintain a steady flow rate. Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
Monitoring: Systematically spot fractions onto TLC plates to monitor the separation. A UV lamp is useful for visualization, as the aromatic nitro-compound should be UV-active.
-
Isolation: Once the fractions have been analyzed, combine all fractions that contain only the pure product. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Purity Verification
After purification, the purity of the final product must be confirmed.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and distinct melting point range. Impurities typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on a TLC plate when visualized under UV light.
-
Spectroscopic Analysis:
-
¹H NMR: Confirms the chemical structure and can be used to detect and quantify proton-bearing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (C=O of the acid, N-O of the nitro group).
-
Conclusion and Recommendations
The purification of this compound is readily achievable through standard organic chemistry techniques. For routine synthesis, a two-step process involving an initial acid-base extraction to remove the bulk of neutral and non-acidic impurities, followed by recrystallization to achieve high crystalline purity, is the most efficient and scalable workflow. For particularly challenging separations where impurities have similar acidic and solubility properties to the target compound, silica gel column chromatography offers the highest resolving power. The choice of method or combination of methods will depend on the scale of the synthesis, the nature of the impurities, and the final purity required for the intended application.
References
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]
-
University of Waterloo. (n.d.). What is an Acid and Base Extraction?. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]
-
SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. [Link]
-
Jack Westin. (n.d.). Column Chromatography. [Link]
- Google Patents. (n.d.).
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
California State University, Dominguez Hills. (n.d.). Recrystallization1. [Link]
-
University of Technology, Iraq. (2021). Experimental No. (4) Recrystallization. [Link]
-
Amrita OLabs. (2015). Purification of Benzoic Acid by Crystallization. [Link]
- Google Patents. (n.d.).
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. [Link]
-
PubChemLite. (n.d.). This compound (C12H13NO4S). [Link]
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Application Notes & Protocols for Determining the Solubility of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid (CAS 1282254-35-6). Given the absence of extensive published solubility data for this specific compound, this document outlines robust experimental protocols to empower researchers to generate reliable and reproducible solubility profiles essential for downstream applications.
Introduction to this compound
This compound is a nitrobenzoic acid derivative. While specific applications of this compound are not widely documented in public literature, related nitrobenzoic acid structures are utilized in various research and development areas, including as intermediates in the synthesis of novel therapeutic agents.[1] Understanding the solubility of this compound is a critical first step in experimental design, enabling its effective use in biological assays, formulation development, and synthetic chemistry.
Physicochemical Properties:
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties can provide initial insights into its likely solubility behavior. The predicted LogP value of 3.3 suggests a higher affinity for organic solvents over aqueous media.[2][3]
| Property | Value | Source |
| CAS Number | 1282254-35-6 | [2] |
| Molecular Formula | C₁₂H₁₃NO₄S | [3] |
| Molecular Weight | 267.30 g/mol | [2] |
| Predicted XlogP | 3.2 - 3.3 | [2][3] |
| Appearance | Crystalline solid (typical for similar compounds) | Inferred |
The Critical Role of Solubility in Preclinical Research
The solubility of a compound is a cornerstone of its developability profile. Inaccurate or unknown solubility can lead to:
-
Underestimation of biological activity: If a compound precipitates in an assay, its effective concentration will be lower than the nominal concentration, leading to misleading results.
-
Poor bioavailability: For in vivo studies, insufficient solubility in physiological fluids can severely limit a compound's absorption and exposure.
-
Challenges in formulation: Developing both preclinical and clinical formulations is highly dependent on a compound's solubility characteristics.
Therefore, a systematic determination of solubility in a range of relevant solvents is an indispensable part of early-stage drug discovery and development.
Recommended Solvents for Initial Solubility Screening
Based on the structure of this compound and solubility data for related nitrobenzoic acids, the following solvents are recommended for an initial solubility screening.[4][5][6] This selection covers a range of polarities and solvent classes commonly used in pharmaceutical research.
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0) to assess the impact of ionization on solubility.
-
Polar Protic Solvents: Methanol, Ethanol.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile.
-
Less Polar Solvents: Ethyl acetate, Dichloromethane.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound. This protocol is designed to be a self-validating system by ensuring that equilibrium is reached.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified.
Materials
-
This compound
-
Selected solvents (as listed in Section 3)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, ensure filter compatibility with the solvent)
-
Analytical balance
-
Calibrated pipettes
-
Quantification instrumentation (e.g., UV-Vis spectrophotometer or HPLC)
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. A general starting point is to add approximately 10-20 mg of the compound to 1 mL of solvent. The key is to have undissolved solid remaining at the end of the experiment.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a predetermined period. A typical duration is 24 to 48 hours. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) until the measured solubility is constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid overestimation of the solubility.
-
-
Quantification:
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method.
-
Visualization of the Shake-Flask Workflow
Caption: Workflow for the Shake-Flask Solubility Determination.
Quantification Methods
The choice of quantification method will depend on the available instrumentation and the properties of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for its specificity and sensitivity.
-
Method Development: Develop an HPLC method capable of separating this compound from any potential impurities or degradants. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent with known concentrations.
-
Analysis: Inject the filtered samples and the standard solutions onto the HPLC system.
-
Calculation: Determine the concentration of the compound in the samples by comparing the peak area to the calibration curve.
UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but is less specific. It is suitable if the compound has a distinct chromophore and there are no interfering substances.
-
Determine λmax: Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax to generate a calibration curve (absorbance vs. concentration).
-
Analysis: Dilute the filtered samples as necessary to fall within the linear range of the calibration curve and measure their absorbance.
-
Calculation: Calculate the concentration of the compound in the samples using the Beer-Lambert law and the calibration curve.
Data Presentation and Interpretation
Solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents at a specified temperature is recommended.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| PBS (pH 7.4) | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 |
Troubleshooting and Considerations
-
Compound Stability: For prolonged equilibration times, it is important to assess the stability of the compound in the chosen solvent. This can be done by analyzing a sample of a known concentration over time by HPLC.
-
Solvent Purity: Use high-purity solvents to avoid introducing impurities that could affect the solubility measurement.
-
pH of Buffers: The pH of aqueous buffers should be verified before and after the experiment, as it can influence the ionization state and solubility of acidic or basic compounds.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiment.
Conclusion
While published solubility data for this compound is scarce, the protocols outlined in these application notes provide a robust framework for its experimental determination. By following these detailed methodologies, researchers can generate high-quality, reliable solubility data that will be invaluable for the successful design and execution of their experiments.
References
- Zhang, P., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Fagbemi, O. O., et al. The solubility of 3-nitrobenzoic acid in seven solvents.
- BenchChem. Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide. BenchChem, (2025).
- Fluorochem. This compound. Fluorochem, (n.d.).
- Ghosh, A., & Lahiri, S. C. Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Indian Journal of Chemistry, 24A, 934-937 (1985).
- PubChemLite. This compound (C12H13NO4S). PubChemLite, (n.d.).
- BLD Pharm. 1282254-35-6|this compound. BLD Pharm, (n.d.).
- PubChem. 2-Nitro-5-sulfanylbenzoic acid.
- Cayman Chemical. 2-Nitro-5-thiocyanatobenzoic acid. Cayman Chemical, (2022).
- Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur, (n.d.).
- ChemicalBook. 2-Nitrobenzoic acid CAS#: 552-16-9. ChemicalBook, (n.d.).
- Sigma-Aldrich. 2-Hydroxy-5-nitrobenzoic acid 99 96-97-9. Sigma-Aldrich, (n.d.).
- Cion Pharma. 2-Hydroxy-5-nitrobenzoic acid Manufacturer | CAS 96-97-9 Bulk Supply. Cion Pharma, (n.d.).
- Martins, F., et al.
- BenchChem. The Role of 3-Chloro-5-nitrobenzoic Acid in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols. BenchChem, (2025).
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Application Notes and Protocols for 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Introduction: Understanding 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
This compound is a multifaceted organic molecule of increasing interest within the realms of pharmaceutical research and drug development. Its unique structure, incorporating a nitrobenzoic acid moiety linked to a cyclopentyl sulfide group, presents a compelling scaffold for medicinal chemistry. The nitroaromatic component is a well-established pharmacophore, while the sulfide linkage offers opportunities for metabolic modulation and targeted delivery. The carboxylic acid functional group provides a handle for further chemical modification and salt formation, which is critical for optimizing pharmacokinetic profiles.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound at the time of publication, the following protocols and recommendations are synthesized from the known properties of structurally analogous compounds, including various nitrobenzoic acids and organic sulfides. Adherence to these guidelines is paramount for ensuring experimental integrity and, most importantly, laboratory safety.
Compound Properties and Hazard Assessment
A thorough understanding of the physicochemical properties and potential hazards of this compound is the foundation of its safe handling. The data presented below is a combination of information from suppliers and predicted values, supplemented by data from closely related analogs.
| Property | Value / Information | Source / Analogy |
| CAS Number | 1282254-35-6 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₄S | [3] |
| Molecular Weight | 267.30 g/mol | [1][2] |
| Appearance | Likely a solid (e.g., powder or crystals) | Analogy with nitrobenzoic acids |
| Purity | Typically ≥95% | [1] |
| Predicted XlogP | 3.2 | [3] |
| Melting Point | Not available. For comparison, 2-nitrobenzoic acid melts at 146-148 °C and 2-chloro-5-nitrobenzoic acid melts at 165-168 °C. | [4] |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water is expected. | General knowledge of similar organic compounds |
Hazard Identification (Based on Structural Analogs):
Based on the known hazards of nitrobenzoic acids and organosulfur compounds, this compound should be treated with caution. The primary anticipated hazards are:
-
Skin Irritation: Direct contact may cause redness, itching, and irritation.[5]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[5]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]
Safe Handling Protocols
A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A laboratory coat should be worn to protect street clothes and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory. For procedures with a higher risk of dust or aerosol generation (e.g., weighing, preparing concentrated stock solutions), a chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[5]
General Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
Storage and Stability
Proper storage is crucial for maintaining the integrity and stability of this compound.
Storage Conditions
-
Temperature: Store in a cool, dry place.[6][7] Refrigeration is recommended for long-term storage, but ensure the container is tightly sealed to prevent moisture condensation upon removal.
-
Light: Protect from light by storing in an opaque container or in a dark cabinet.
-
Atmosphere: Store in a tightly sealed container to protect from atmospheric moisture and oxygen. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Container: Use a chemically resistant container, such as amber glass or a suitable plastic vial.
Incompatibilities
To prevent hazardous reactions, store this compound away from:
-
Strong Oxidizing Agents: The sulfide moiety can be oxidized.
-
Strong Bases: The carboxylic acid will react with strong bases.[8]
-
Strong Reducing Agents: The nitro group can be reduced.
-
Strong Acids: While generally stable, prolonged contact with strong acids at elevated temperatures should be avoided.[8]
Experimental Protocols
The following are detailed, step-by-step methodologies for common laboratory procedures involving this compound.
Protocol for Preparing a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO).
Materials:
-
This compound
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Appropriate volumetric flask or vial
-
Micropipettes
Procedure:
-
Calculate the required mass: For a 10 mM solution, the required mass is calculated as follows:
-
Mass (mg) = 10 mmol/L * 0.001 L/mL * Volume (mL) * 267.30 mg/mmol
-
-
Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of this compound into a suitable container (e.g., a microcentrifuge tube or a small vial).
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the container.
-
Dissolve the compound: Tightly cap the container and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is critical.
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the spilled solid and place it in a labeled container for chemical waste disposal.[6]
-
Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.[9]
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.[9]
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.[9]
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[9]
-
Waste Disposal
All waste containing this compound, including unused compound, contaminated materials, and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Collect waste in a clearly labeled, sealed container.
References
-
Suvchem Laboratory Chemicals. 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID). [Link]
-
Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]
-
Giant Chem Solutions. MATERIAL SAFETY DATA SHEET - 2-Nitro Benzoic Acid. [Link]
-
PubChem. 2-Nitro-5-sulfanylbenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C12H13NO4S). [Link]
-
Maxed Out Compounds. How to Handle Research Compounds Safely. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1282254-35-6|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C12H13NO4S) [pubchemlite.lcsb.uni.lu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. giantchemsolutions.com [giantchemsolutions.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid stability issues in solution
Welcome to the technical support center for 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered in solution-based experiments. By understanding the chemical nature of this molecule, we can anticipate and mitigate common challenges, ensuring the integrity of your results.
Introduction to the Molecule's Chemistry
This compound possesses three key functional groups that dictate its chemical behavior and potential stability concerns:
-
Thioether Linkage (-S-): The sulfur atom is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This is often a primary degradation pathway for thioether-containing compounds.[1]
-
Nitroaromatic System: The nitro group (-NO₂) is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. Nitroaromatic compounds can also be susceptible to photodegradation.[2][3][4]
-
Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule and can be involved in acid-base reactions.
Understanding the interplay of these functional groups is crucial for troubleshooting stability issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in solution.
Issue 1: Unexpected Peaks in HPLC Analysis
Question: I am observing new, typically more polar, peaks in my reverse-phase HPLC chromatogram after storing my solution for a short period. What could be the cause?
Answer: The appearance of new, more polar peaks is a classic sign of degradation. For this compound, the most probable cause is the oxidation of the thioether linkage.
-
Primary Degradation Pathway: Oxidation The thioether sulfur can be oxidized to form the corresponding sulfoxide and subsequently the sulfone. These oxidized products are significantly more polar than the parent compound, leading to earlier elution times on a reverse-phase HPLC column.
Proposed Oxidation Pathway: this compound → 2-(Cyclopentylsulfinyl)-5-nitrobenzoic acid (Sulfoxide) → 2-(Cyclopentylsulfonyl)-5-nitrobenzoic acid (Sulfone)
-
Troubleshooting & Resolution:
-
Confirm Identity: Use mass spectrometry (LC-MS) to determine the mass of the new peaks. An increase of 16 atomic mass units (amu) would suggest the formation of the sulfoxide (M+16), while an increase of 32 amu would indicate the sulfone (M+32).
-
Preventative Measures:
-
Inert Atmosphere: Store solutions and solid material under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Degas Solvents: Before preparing solutions, thoroughly degas your solvents to remove dissolved oxygen.
-
Antioxidants: If your experimental design allows, consider the addition of a suitable antioxidant. The choice of antioxidant will depend on the solvent system and downstream applications.
-
-
Issue 2: Change in Solution Color
Question: My solution of this compound has developed a yellow or brownish tint upon storage. What does this indicate?
Answer: A change in color, particularly darkening, is often a visual indicator of degradation, especially for compounds containing nitroaromatic groups.
-
Potential Causes:
-
Photodegradation: Nitroaromatic compounds can be sensitive to light, undergoing photochemical reactions that can lead to colored byproducts.[2][5]
-
Formation of Nitroso or Amino Compounds: Under certain reductive conditions, the nitro group could be reduced to a nitroso or even an amino group, which can alter the chromophore and thus the color of the solution.
-
-
Troubleshooting & Resolution:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Minimize Headspace: Store solutions in vials with minimal headspace to reduce the presence of oxygen, which can participate in photo-oxidative processes.
-
Analyze for Degradants: Use HPLC with a photodiode array (PDA) detector to observe any changes in the UV-Vis spectrum of the new peaks, which might give clues about the structural changes. LC-MS analysis will be crucial to identify the specific degradation products.
-
Issue 3: Poor Reproducibility of Results
Question: I am getting inconsistent results in my assays. Could this be related to the stability of my this compound stock solution?
Answer: Yes, poor reproducibility is a common consequence of using a degrading compound. The concentration of the active parent compound decreases over time, leading to variability in your experimental outcomes.
-
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for inconsistent results.
-
Best Practices for Ensuring Reproducibility:
-
Fresh is Best: Prepare stock solutions fresh whenever possible.
-
Aliquot: If you need to store stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and contamination.
-
Stability Study: If this compound is critical to your research, perform a simple time-course stability study in your solvent of choice. Analyze the solution by HPLC at T=0 and then at various time points (e.g., 24h, 48h, 1 week) under your typical storage conditions to determine its stability window.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storage at -20°C is recommended.[6] To minimize oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q2: In which solvents is this compound most stable?
A2: While specific data for this compound is not available, general principles suggest that aprotic, anhydrous solvents (e.g., anhydrous DMSO, DMF, acetonitrile) are preferable for long-term storage of stock solutions. Aqueous buffers, especially at non-neutral pH, may promote hydrolysis or other degradation pathways.[6] It is not recommended to store aqueous solutions for more than a day.[6]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be pH-dependent.
-
Acidic Conditions: In strong acidic conditions, hydrolysis of the thioether linkage is a possibility, although this typically requires harsh conditions.[7]
-
Basic Conditions: In basic solutions, the carboxylic acid will be deprotonated, forming the carboxylate salt, which may have different solubility and stability profiles. Extreme basic conditions could potentially lead to other degradation pathways. It is advisable to conduct experiments in buffered solutions at a pH relevant to the application and to assess stability under those specific conditions.
Q4: How can I perform a forced degradation study to understand the stability of this molecule?
A4: A forced degradation study, also known as stress testing, is a systematic way to identify potential degradation products and pathways.[8][9][10] This is a crucial step in drug development and for establishing stability-indicating analytical methods.[11]
-
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Apply Stress Conditions: Expose the solutions to the following conditions in separate experiments:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 60°C (in solution and as a solid) for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Neutralize Samples: After the stress period, neutralize the acidic and basic samples before analysis.
-
Analyze by LC-MS: Analyze all stressed samples, along with an unstressed control, by a validated HPLC method with both UV and MS detection.
-
Evaluate Degradation: Aim for 5-20% degradation of the parent compound.[10][11] If degradation is too extensive or not observed, adjust the stress conditions (time, temperature, reagent concentration).
-
-
Data Summary Table:
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Potential cleavage of the thioether linkage. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Potential hydrolysis or other base-catalyzed reactions. |
| Oxidation | 3% H₂O₂, RT | Sulfoxide, Sulfone |
| Thermal Stress | 60°C | General thermal decomposition products. |
| Photostability | ICH Q1B light exposure | Products of photochemical reactions involving the nitro group. |
-
Workflow for Stability Indicating Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
References
- Pearson. (2024, September 4). Hydrolysis of Thioesters Explained.
- Fiveable. Thioester Hydrolysis Definition.
- Wikipedia. Thioester.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- NIH.
- Oxford Academic. (n.d.).
- A practical guide to forced degradation and stability studies for drug substances.
- Benchchem. degradation pathways of 4-Methyl-3-nitrobenzoic acid under reaction conditions.
- NIH.
- PubMed.
- (2025, November 5).
- Pharmaceutical Technology.
- ASM Journals.
- Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
- (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- (2025, December 18). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
- ResearchGate.
- Transdermal Formulation Forced Degrad
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
- PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products.
- Benchchem. Technical Support Center: Enhancing the Stability of 2-((2-Aminophenyl)thio)
- ACS Publications. (2021, August 17).
- PubMed. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
- Benchchem. stability issues of 2-((2-Nitrophenyl)thio)benzoic acid in storage.
- 5.1 Introduction 5.
- BLD Pharm. This compound.
- Cayman Chemical.
- YouTube. (2014, March 24). Thioesters.
- NIH.
- ResearchGate. (2025, August 6). The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids.
- MDPI.
- ACS Publications. (2026, January 14). Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces.
- PubChem. 2-Chloro-5-nitrobenzoic acid.
- PubChem. 2-Nitrobenzoic acid.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onyxipca.com [onyxipca.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid. The content is structured in a question-and-answer format to directly address potential challenges and troubleshooting scenarios encountered during experimentation.
I. Reaction Overview and Mechanism
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile. In this specific synthesis, 2-chloro-5-nitrobenzoic acid serves as the electrophilic aromatic substrate, and cyclopentanethiol acts as the nucleophile.
The reaction is facilitated by the presence of a strong electron-withdrawing group (in this case, the nitro group, -NO₂) positioned ortho or para to the leaving group (the chloro group, -Cl). This electron-withdrawing group is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1] The stability of this intermediate is a key factor in the success of SNAr reactions.
Caption: Generalized SNAr reaction mechanism.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes and how can I improve it?
A1: Low conversion or yield in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Base: The thiol nucleophile, cyclopentanethiol, requires deprotonation to form the more nucleophilic thiolate anion. If the base is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
-
Solution: Employ a suitable base to ensure complete deprotonation of the cyclopentanethiol. Common bases for this type of reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[2] It is recommended to use at least one equivalent of the base relative to the cyclopentanethiol. For less reactive systems, a stronger base like NaH may be necessary.
-
-
Suboptimal Solvent: The choice of solvent is critical in SNAr reactions. The solvent should be able to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally excellent choices for SNAr reactions as they can stabilize the charged intermediate.[2] If solubility is an issue, experimenting with different polar aprotic solvents is advised.
-
-
Insufficient Temperature: Like many organic reactions, the rate of an SNAr reaction is temperature-dependent.
-
Solution: If the reaction is slow at room temperature, gradually increasing the temperature can significantly enhance the reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to avoid the formation of degradation products at elevated temperatures. A typical temperature range for this type of reaction is between 50-100 °C.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing the formation of a significant amount of a disulfide byproduct. What is happening and how can I prevent it?
A2: The formation of dicyclopentyl disulfide is a common side reaction when working with thiols, which are susceptible to oxidation.[3]
-
Mechanism of Disulfide Formation: Thiols can be oxidized to disulfides in the presence of an oxidant or even atmospheric oxygen, especially under basic conditions. The reaction proceeds via the thiolate anion.
-
Prevention Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to minimize oxidation by atmospheric oxygen.
-
Degassed Solvents: Using solvents that have been degassed prior to use can also help to reduce the amount of dissolved oxygen in the reaction mixture.
-
Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction progress and work it up as soon as the starting material is consumed.
-
Q3: The purification of the final product is challenging. What are the recommended procedures?
A3: The purification of this compound typically involves removing unreacted starting materials, the disulfide byproduct, and inorganic salts from the base.
-
Initial Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to protonate the carboxylic acid group of the product, making it less soluble in water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
-
Recrystallization: Recrystallization is often an effective method for purifying solid organic compounds.[4][5]
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system, such as ethanol/water or ethyl acetate/hexanes, may be necessary.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are any insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[5]
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is a viable alternative.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the product. A small amount of acetic acid may be added to the eluent to improve the peak shape of the carboxylic acid product.
-
III. Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound. This should be considered a starting point, and optimization of the reaction conditions may be necessary.
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Cyclopentanethiol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Add cyclopentanethiol (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a drop of acetic acid as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
IV. Data Presentation
The following table provides a hypothetical summary of how different bases and solvents could affect the reaction yield, based on general principles of SNAr reactions.[2][6] Actual results may vary and should be determined experimentally.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 6 | ~85 |
| 2 | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | ~60 |
| 3 | NaH (1.2) | THF | 60 | 4 | ~90 |
| 4 | Et₃N (2.0) | DMF | 80 | 12 | ~40 |
V. References
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC - NIH. Available at: [Link]
-
Cyclopentanethiol | C5H10S | CID 15510. PubChem - NIH. Available at: [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. Available at: [Link]
-
Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. ResearchGate. Available at: [Link]
-
Purification: How To. Department of Chemistry : University of Rochester. Available at: [Link]
-
15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]
-
Cyclopentanethiol. NIST WebBook. Available at: [Link]
-
Benzoic acid, 2-(4-chlorobenzoyloxy)-5-nitro-. SpectraBase. Available at: [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]
-
Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available at: [Link]
-
Purification by Recrystallization. CUNY. Available at: [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. ResearchGate. Available at: [Link]
-
Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. PrepChem.com. Available at: [Link]
-
Purification of thiols. Chemistry Stack Exchange. Available at: [Link]
-
Reactions of Thiols. Chemistry Steps. Available at: [Link]
-
Recrystallization, filtration and melting point. University of Toronto. Available at: [Link]
-
Electronic Supplementary Material (ESI) for RSC Advances. Supporting Information. Available at: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. Available at: [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. Available at: [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH. Available at: [Link]
-
Recrystallization. University of California, Los Angeles. Available at: [Link]
-
Mechanism for the SNAr reaction of atrazine with endogenous thiols: experimental and theoretical study. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. MDPI. Available at: [Link]
-
Benzoic acid, 2-(2-chloro-5-nitrobenzoyl)-. SpectraBase. Available at: [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC - PubMed Central. Available at: [Link]
-
2-Chloro-5-nitrobenzoic acid. Chemdad. Available at: [Link]
Sources
- 1. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. d-nb.info [d-nb.info]
Technical Support Center: A Guide to Identifying Impurities in 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Welcome to the technical support guide for 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of this compound. Impurity profiling is a critical aspect of pharmaceutical development, directly impacting the safety and efficacy of the final drug product. This guide provides a structured, in-depth approach to troubleshooting common issues, identifying unknown impurities, and applying robust analytical methodologies, all grounded in scientific principles and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Inquiry
This section addresses the most common initial questions encountered during the analysis of this compound.
Q1: What are the most likely impurities I should expect in my sample?
A1: Impurities can originate from various sources, including the synthetic route, degradation, and storage. For this compound, potential impurities fall into several classes:
-
Process-Related Impurities (Synthesis By-products):
-
Unreacted Starting Materials: The most common are 2-chloro-5-nitrobenzoic acid (a precursor) and cyclopentyl mercaptan.
-
Isomeric Impurities: Nitration of the aromatic ring in precursors can sometimes lead to the formation of positional isomers, such as 2-(Cyclopentylsulfanyl)-3-nitrobenzoic acid.
-
Side-Reaction Products: Dicyclopentyl disulfide can form from the oxidation of cyclopentyl mercaptan, a malodorous thiol reagent often used in thioether synthesis[1][2].
-
-
Degradation Products:
-
Oxidation Products: The thioether (sulfide) linkage is susceptible to oxidation, which can occur during synthesis, purification, or storage. This leads to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone [1]. These are often the most prevalent degradation impurities.
-
Hydrolysis Products: If the synthesis starts from 2-chloro-5-nitrobenzoic acid, incomplete reaction or hydrolysis can result in 2-hydroxy-5-nitrobenzoic acid[3].
-
Q2: What is the best initial analytical technique to assess the purity of my sample?
A2: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the industry-standard initial technique. It is robust, reliable, and capable of separating the main compound from most of its potential impurities. A photodiode array (PDA) detector is highly recommended as it provides UV spectral data, which helps in assessing peak purity and offers clues about the nature of the impurities.
Q3: My sample purity by HPLC is lower than expected. What are the first troubleshooting steps?
A3: Before investigating the sample itself, it's crucial to verify your analytical system.
-
Confirm System Suitability: Ensure your HPLC system passes standard suitability tests (e.g., retention time repeatability, peak asymmetry, theoretical plates). This confirms the system is performing correctly.
-
Check Mobile Phase and Sample Preparation: Verify the pH of the mobile phase, as this critically affects the retention of acidic compounds like benzoic acid derivatives[4]. Ensure your sample is fully dissolved in a suitable diluent and that the diluent is compatible with the mobile phase.
-
Run a Blank Gradient: Inject your sample diluent and run the full gradient to check for system peaks or contamination.
-
Review Synthesis and Storage History: Correlate unexpected peaks with the specific reagents, solvents, and conditions used in the synthesis and how the sample has been stored[5]. For example, exposure to air and light can accelerate the oxidation of the thioether.
Q4: What are the regulatory limits for impurities I should be aware of?
A4: The primary guidelines are from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for impurities in new drug substances [6]. The key thresholds, which depend on the maximum daily dose of the drug, are:
-
Reporting Threshold: The level at or above which an impurity must be reported. This is often ≥0.05%.
-
Identification Threshold: The level at or above which an impurity's structure must be determined. For a maximum daily dose of ≤2g/day, this is typically ≥0.10% or 1.0 mg per day intake, whichever is lower[7].
-
Qualification Threshold: The level at or above which an impurity must be assessed for its biological safety. For a dose of ≤2g/day, this is often ≥0.15% or 1.0 mg per day intake[7].
Section 2: Troubleshooting Guide - "I have an unexpected peak in my chromatogram."
This guide provides a systematic workflow for identifying and characterizing unknown peaks observed during HPLC analysis.
Logical Workflow for Troubleshooting Unexpected Peaks
The following diagram outlines the logical steps to take when an unexpected peak appears in your chromatogram.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 3. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. database.ich.org [database.ich.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Introduction
Welcome to the technical support center for researchers utilizing novel small-molecule inhibitors. This guide focuses on proactive strategies and troubleshooting methodologies for minimizing the off-target effects of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid and other chemical probes where the selectivity profile may not be extensively characterized. As researchers, scientists, and drug development professionals, our goal is to generate clean, interpretable data. Acknowledging and controlling for unintended molecular interactions is paramount to achieving this.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the characterization and use of a novel chemical probe like this compound.
Q1: What are off-target effects and why are they a critical concern? A1: Off-target effects are unintended interactions between a small molecule, such as this compound, and proteins other than the primary target of interest. These interactions are a significant concern because they can produce a biological or phenotypic response that is mistakenly attributed to the inhibition of the intended target, thereby confounding experimental results and leading to incorrect conclusions.[3]
Q2: I have limited information on the primary target of this compound. Where do I start? A2: When working with a poorly characterized compound, the initial steps are crucial. The first objective is to identify the primary target and then systematically rule out confounding off-target activities. This involves a combination of computational prediction, biochemical screening, and carefully controlled cell-based assays. Computational tools can predict potential targets based on the molecule's structure, providing a list of candidates for experimental validation.[2][4]
Q3: What is the fundamental difference between biochemical and cell-based assays for assessing inhibitor effects? A3: Biochemical assays utilize purified proteins and offer a direct measure of an inhibitor's potency (e.g., IC50 or Ki) on its target in a controlled, isolated system.[5] However, these assays do not account for cellular factors like membrane permeability, metabolism, or the presence of competing endogenous ligands.[6][7] Cell-based assays measure the inhibitor's effect in a more physiologically relevant context but can be influenced by off-target effects.[6][7] A significant drop in potency from a biochemical to a cell-based assay may indicate issues with cell permeability or compound stability. It is essential to use both types of assays to build a comprehensive understanding of your compound's activity.[6]
Part 2: Proactive Experimental Strategy for Target Validation and Selectivity Profiling
A proactive approach is the most effective way to manage potential off-target effects. The following workflow provides a systematic path from initial compound characterization to confident downstream application.
Experimental Workflow for Characterizing a Novel Inhibitor
Caption: Workflow for characterizing a novel small molecule inhibitor.
Step 1: Foundational Assays - Know Your Compound
Before any biological experiment, it is critical to perform quality control on the compound itself. Ensure you have verified its identity, purity (ideally >95%), and solubility in your chosen vehicle (e.g., DMSO).
The next step is to perform a dose-response analysis to determine the concentration at which the compound elicits 50% of its maximal effect (EC50 in cells, IC50 in biochemical assays).[5][8] This is the single most important initial experiment. It establishes the potency of the compound and defines the concentration range for all subsequent experiments. Always use the lowest effective concentration to minimize the likelihood of off-target effects.[5]
Concurrently, run a cytotoxicity assay to ensure that the observed phenotype is not simply a result of cell death. The effective concentration should be significantly lower than the cytotoxic concentration.
Step 2: Target Engagement and Selectivity Profiling
Once an effective, non-toxic concentration range is established, you must confirm that this compound physically engages its intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify target binding in intact cells.
No inhibitor is perfectly selective.[1] Therefore, the next crucial step is to understand what other proteins your compound might bind. This is achieved through selectivity profiling.[6][9]
-
Large-Scale Screening: Screen the compound against a broad panel of targets, such as a kinase panel, which assays for inhibition across a large portion of the human kinome.[8][10] This can reveal unexpected off-targets.
-
Chemoproteomics: Advanced methods like photoaffinity labeling can identify target and off-target interactions directly within the complex cellular proteome.[11]
The results of these screens are vital for interpreting your data. If your compound inhibits other proteins, especially at concentrations close to its on-target EC50, you must consider their potential contribution to the observed phenotype.
Step 3: Validating On-Target Effects in Your Model System
Even with a clean selectivity profile, it is essential to confirm that the observed biological effect is a direct result of inhibiting the intended target. The following controls are considered the gold standard in the field:
-
Inactive Analog: Use a structurally similar but biologically inactive analog of your compound as a negative control.[5] This helps rule out effects caused by the chemical scaffold itself.
-
Rescue Experiments: If possible, "rescue" the phenotype by overexpressing a form of the target protein that is resistant to your inhibitor. If the phenotype is reversed, it provides strong evidence for on-target activity.
| Control Experiment | Purpose | Interpretation of Positive Result |
| Vehicle Control (e.g., DMSO) | Controls for effects of the solvent. | No phenotype observed. |
| Orthogonal Inhibitor | Confirm phenotype is due to target inhibition, not an artifact of the chemical scaffold. | The same phenotype is observed as with the primary compound. |
| Inactive Analog | Rule out non-specific effects of the compound's chemical structure. | No phenotype is observed. |
| Rescue Experiment | Provide definitive proof of on-target action. | The inhibitor-induced phenotype is reversed or prevented. |
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during inhibitor experiments.
Troubleshooting Logic for Unexpected Experimental Outcomes
Caption: A logical flowchart for troubleshooting unexpected results.
Q4: My dose-response curve is extremely steep. What does this mean? A4: A very steep dose-response curve (i.e., a Hill slope significantly greater than 1) can be a red flag. While it can indicate cooperative binding, it is often associated with non-specific mechanisms of inhibition, such as compound aggregation at higher concentrations or irreversible covalent inhibition.[12] It may also occur if the concentration of the target enzyme is high relative to the inhibitor's dissociation constant (Kd).[12][13] You should test for aggregation by including a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer; a rightward shift in the IC50 in the presence of detergent suggests aggregation.
Q5: The compound is potent in my biochemical assay but shows weak or no activity in my cell-based assay. What's wrong? A5: This is a common issue and typically points to one of three problems:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its target.[5]
-
Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps. To troubleshoot, you can try a lysate-based assay to bypass the cell membrane or perform LC-MS analysis of the cell media and lysate over time to assess compound stability.[7]
Q6: I observe a strong phenotype, but my orthogonal inhibitor for the same target does not replicate it. What is the most likely cause? A6: This is a strong indicator of an off-target effect. The phenotype you are observing is likely caused by this compound interacting with a secondary, unintended target.[5] The best course of action is to perform broad selectivity profiling to identify this off-target protein.[6][8] You should also re-evaluate your dose-response curve and use the absolute lowest concentration of the compound that elicits the on-target biochemical effect to see if the off-target phenotype can be separated.
Part 4: Key Experimental Protocols
Protocol 1: Cellular Dose-Response Determination using a Luminescence-Based Viability Assay
This protocol establishes the EC50 and cytotoxic profile of this compound.
Materials:
-
Cells of interest
-
Complete growth media
-
96-well, white, clear-bottom tissue culture plates
-
This compound (high-concentration stock in DMSO)
-
Vehicle (100% DMSO)
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2x concentration serial dilution of the compound in complete media. For example, create a 10-point, 3-fold serial dilution starting from a top concentration of 200 µM (this would be a 100 µM final concentration). Include a "vehicle only" control and a "no cells" background control.
-
Cell Treatment: Remove the old media from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells. The final concentration of DMSO should be consistent across all wells and typically ≤0.5%.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay: Equilibrate the plate and the viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "no cells" background from all other readings.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to calculate the EC50.
-
Hypothetical Signaling Pathway Perturbation
The diagram below illustrates a hypothetical scenario where an inhibitor not only blocks its intended target (Target Kinase A) but also an off-target (Target Kinase X), leading to the misinterpretation of downstream signaling.
Caption: Hypothetical impact of on-target vs. off-target inhibition.
References
-
Bajusz, D., et al. (2021). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. MDPI. Available at: [Link]
-
Jones, L. H., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. PubMed. Available at: [Link]
-
Verhelst, S. G. L. (2022). Selectivity aspects of activity-based (chemical) probes. PubMed. Available at: [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Akaike, A., et al. (1980). Dose-inhibition Curve and Its Application to the Analysis of Ach-receptor Activity. Japanese Journal of Physiology. Available at: [Link]
-
Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. Available at: [Link]
-
Lazzara, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]
-
Johnson, J. L., et al. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. Available at: [Link]
-
Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]
-
Shoichet, B. K. (2006). Figure 3 from Interpreting steep dose-response curves in early inhibitor discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available at: [Link]
-
Fabian, M. A., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]
-
Inglese, J., et al. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI - NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Selectivity aspects of activity-based (chemical) probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important chemical synthesis. Our goal is to equip you with the necessary knowledge to confidently and successfully implement this procedure in your laboratory.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The most common and scalable route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzoic acid and cyclopentanethiol. This reaction is favored due to the presence of a strong electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. This guide will provide a comprehensive overview of this synthesis, with a focus on practical aspects and troubleshooting common issues encountered during scale-up.
Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the SNAr reaction, a well-established method for forming aryl thioethers.[1][2] In this specific case, the thiolate anion, generated in situ from cyclopentanethiol and a suitable base, acts as the nucleophile, displacing the chloride on the 2-chloro-5-nitrobenzoic acid ring. The nitro group in the para position to the leaving group is essential for activating the substrate towards this reaction.
Caption: SNAr reaction pathway for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction has run for the specified time, but TLC/HPLC analysis shows a low conversion of the starting material, 2-chloro-5-nitrobenzoic acid. What could be the cause?
-
Answer: Low conversion can stem from several factors. Let's break down the possibilities:
-
Insufficient Base: The generation of the cyclopentylthiolate is critical for the reaction to proceed. Ensure the base used (e.g., potassium carbonate, cesium carbonate) is anhydrous and of good quality. The stoichiometry of the base is also crucial; typically, a slight excess is used to ensure complete deprotonation of the thiol.[3]
-
Poor Solvent Quality: The choice of solvent is critical in SNAr reactions.[3] Polar aprotic solvents like DMF, DMAc, or DMSO are generally preferred as they can solvate the cation of the base, leaving the anion more nucleophilic.[3] Ensure your solvent is anhydrous, as water can protonate the thiolate and reduce its nucleophilicity.
-
Reaction Temperature: While many SNAr reactions with activated aryl halides can proceed at room temperature to 60 °C, some systems may require gentle heating to overcome the activation energy barrier.[3] If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress.
-
Quality of Cyclopentanethiol: Thiols can oxidize to disulfides over time, especially if not stored properly under an inert atmosphere.[2] An oxidized starting material will not participate in the reaction, leading to lower yields. It is advisable to use freshly opened or distilled cyclopentanethiol.
-
Issue 2: Formation of Impurities
-
Question: My reaction has gone to completion, but I am observing significant impurity peaks in my HPLC analysis. What are the likely side products and how can I minimize them?
-
Answer: The formation of impurities is a common challenge, especially during scale-up. Here are the most probable side reactions and mitigation strategies:
-
Disulfide Formation: The primary impurity is often dicyclopentyl disulfide, formed by the oxidation of cyclopentanethiol. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Over-reaction or Degradation: At elevated temperatures, the nitro group can be susceptible to reduction or other side reactions. It is important to maintain careful temperature control and not to exceed the optimal reaction temperature.
-
Hydrolysis of the Starting Material: If there is water present in the reaction mixture, 2-chloro-5-nitrobenzoic acid can be hydrolyzed to 2-hydroxy-5-nitrobenzoic acid, which will not react with the thiolate. Using anhydrous solvents and reagents is key to preventing this.
-
Issue 3: Difficulties with Product Isolation and Purification
-
Question: I am struggling to isolate a pure product after the reaction workup. What is the recommended purification strategy?
-
Answer: The workup and purification are critical for obtaining a high-purity product.
-
Aqueous Workup: After the reaction is complete, the mixture is typically quenched with water and acidified. This protonates the carboxylate group of the product, causing it to precipitate. It's important to adjust the pH carefully to ensure complete precipitation of the desired acid while keeping any basic impurities in the aqueous layer.
-
Recrystallization: Recrystallization is an effective method for purifying the crude product. Suitable solvent systems include ethanol/water or acetic acid/water mixtures. The choice of solvent will depend on the impurity profile.
-
Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic acid to keep the product protonated is generally effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically an inorganic carbonate like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is crucial for deprotonating the cyclopentanethiol to form the more nucleophilic cyclopentylthiolate anion.[4] Thiolates are significantly better nucleophiles than their corresponding thiols.[5]
Q2: Can I use a different leaving group other than chlorine on the benzoic acid derivative?
A2: Yes, other halogens like fluorine can also be used. In SNAr reactions, the reactivity order is typically F > Cl > Br > I. A fluorine atom would be more activating and would likely lead to a faster reaction. However, 2-chloro-5-nitrobenzoic acid is a readily available and cost-effective starting material.[6][7]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate with a drop of acetic acid. The spots can be visualized under UV light. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA) is a good starting point for method development.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: When scaling up, several safety aspects become more critical:
-
Reagent Handling: Cyclopentanethiol has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction can be exothermic, especially during the initial addition of the base or thiol. On a larger scale, it's important to have adequate cooling and to add reagents portion-wise to control the temperature.
-
Waste Disposal: The reaction will generate solvent and aqueous waste. All waste streams must be handled and disposed of according to institutional and local environmental regulations.
Experimental Protocol: Gram-Scale Synthesis
This protocol is a representative procedure for the synthesis of this compound.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Chloro-5-nitrobenzoic acid | 201.56 | 5.0 g | 24.8 mmol | 1.0 |
| Cyclopentanethiol | 102.21 | 3.04 g (3.1 mL) | 29.7 mmol | 1.2 |
| Potassium Carbonate (anhydrous) | 138.21 | 5.14 g | 37.2 mmol | 1.5 |
| Dimethylformamide (DMF, anhydrous) | - | 50 mL | - | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-5-nitrobenzoic acid (5.0 g, 24.8 mmol) and anhydrous dimethylformamide (50 mL).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Add anhydrous potassium carbonate (5.14 g, 37.2 mmol) to the solution.
-
Slowly add cyclopentanethiol (3.1 mL, 29.7 mmol) dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed. Maintain the temperature below 40 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 50 °C overnight.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Experimental workflow for the synthesis of this compound.
References
-
Liu, W., Jin, X., & Ma, D. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Green Chemistry, 25, 7627-7634. [Link]
-
Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. (2022). ChemInform. [Link]
-
Ma, D., et al. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. RSC Publishing. [Link]
-
Thioethers (Sulfides) and Silyl Ethers. (2020). Chemistry LibreTexts. [Link]
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Specific Solvent Issues / Safety Issues with Thioether Formation. Wordpress. [Link]
-
p-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]
-
Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. [Link]
-
Making mostly m-nitrobenzoic acid. YouTube. [Link]
-
Recent Metal-Catalyzed Methods for Thioether Synthesis. ResearchGate. [Link]
-
2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. Medium. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
- Production process of 2-chloro-5-nitrobenzoic acid.
- Process for the purification of nitrobenzaldehyde.
-
2-hydroxy-5-nitrobenzyl chloride. Organic Syntheses Procedure. [Link]
- Preparation of 2-chloro-5-aminobenzoic acid.
Sources
- 1. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-氯-5-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Degradation Pathways of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to support your studies. Given the novelty of this specific molecule, this resource synthesizes information from related chemical structures, including nitroaromatic compounds and thioethers, to propose likely degradation pathways and guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under typical stress conditions?
A1: Based on the chemical structure, two primary sites are susceptible to degradation: the nitroaromatic ring and the thioether linkage. The expected major pathways are:
-
Reduction of the Nitro Group: The nitro group is prone to enzymatic or chemical reduction, which is a common metabolic pathway for nitroaromatic compounds.[1][2] This can proceed through nitroso and hydroxylamino intermediates to form 2-(Cyclopentylsulfanyl)-5-aminobenzoic acid.
-
Oxidation of the Thioether: The sulfur atom in the cyclopentylsulfanyl group is a likely target for oxidation.[3] This would lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. This oxidation can be mediated by metabolic enzymes like cytochrome P450s or by chemical oxidants.[3][4]
-
Hydrolysis: While less common for the thioether bond itself, hydrolysis of other functional groups or cleavage of the aromatic ring could occur under extreme pH and temperature conditions.
Q2: I am not seeing any degradation of my compound under standard ICH photostability conditions. Is this expected?
A2: While many compounds are susceptible to photodegradation, it is possible that this compound is relatively photostable. The energy from the light source may not be sufficient to induce cleavage of the key chemical bonds. If you need to force degradation, consider increasing the intensity or duration of light exposure or conducting the study in a solution that contains a photosensitizer. However, be aware that over-stressing can lead to degradation profiles that are not representative of real-world storage conditions.[5]
Q3: My mass balance in the forced degradation study is below 90%. What are the possible reasons for this?
A3: A poor mass balance is a common issue in forced degradation studies and can be attributed to several factors:[6]
-
Formation of Volatile Degradants: Degradation products that are volatile may not be detected by standard chromatographic methods.
-
Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to UV detectors.
-
Precipitation of Degradants: Degradants may be poorly soluble in the analysis solvent and precipitate out of the solution.
-
Adsorption to Container Surfaces: The parent compound or its degradants may adsorb to the walls of the sample vials.
-
Inappropriate Analytical Method: The chromatographic method may not be capable of separating all degradation products from the parent peak, or some degradants may be irreversibly retained on the column.
To troubleshoot this, consider using a universal detector like a mass spectrometer or a charged aerosol detector in parallel with the UV detector. Also, ensure your sample preparation method is appropriate and that your analytical method is truly stability-indicating.[6][7]
Proposed Degradation Pathways
The following diagrams illustrate the plausible degradation pathways for this compound based on established chemical principles for related molecules.
// Nodes Parent [label="this compound", fillcolor="#F1F3F4"]; Reduced [label="2-(Cyclopentylsulfanyl)-5-aminobenzoic acid", fillcolor="#E8F0FE"]; Sulfoxide [label="2-(Cyclopentylsulfinyl)-5-nitrobenzoic acid", fillcolor="#E6F4EA"]; Sulfone [label="2-(Cyclopentylsulfonyl)-5-nitrobenzoic acid", fillcolor="#E6F4EA"];
// Edges Parent -> Reduced [label="Nitro Reduction"]; Parent -> Sulfoxide [label="Thioether Oxidation (Step 1)"]; Sulfoxide -> Sulfone [label="Thioether Oxidation (Step 2)"]; }
Caption: Proposed primary degradation pathways.// Nodes Parent [label="this compound", fillcolor="#F1F3F4"]; Nitroso [label="2-(Cyclopentylsulfanyl)-5-nitrosobenzoic acid", fillcolor="#FEF7E0"]; Hydroxylamino [label="2-(Cyclopentylsulfanyl)-5-(hydroxyamino)benzoic acid", fillcolor="#FEF7E0"]; Amino [label="2-(Cyclopentylsulfanyl)-5-aminobenzoic acid", fillcolor="#E8F0FE"];
// Edges Parent -> Nitroso [label="Reduction"]; Nitroso -> Hydroxylamino [label="Reduction"]; Hydroxylamino -> Amino [label="Reduction"]; }
Caption: Detailed reductive pathway of the nitro group.Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed | Insufficient stress applied. | Increase the concentration of the stress agent (e.g., acid, base, oxidant), the temperature, or the duration of the study.[7][8] |
| The compound is highly stable under the tested conditions. | Consider more forcing conditions, but be mindful that this may not be relevant to real-world stability.[5] | |
| Too much degradation (>20%) | Stress conditions are too harsh. | Reduce the concentration of the stress agent, the temperature, or the duration of the study.[6] |
| The compound is highly labile. | Perform time-point studies to find the optimal duration for achieving the target degradation of 5-20%.[6] | |
| Peak splitting or broadening in HPLC | Co-elution of degradants with the parent peak. | Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry). |
| On-column degradation. | Modify the mobile phase pH or temperature to minimize on-column reactions. | |
| Irreproducible results | Inconsistent sample preparation. | Ensure accurate and consistent preparation of all solutions and standards. |
| Instability of degradation products. | Analyze samples immediately after preparation or store them under conditions that minimize further degradation (e.g., refrigeration, protection from light). |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general approach for conducting forced degradation studies. The specific conditions should be optimized for this compound.
Objective: To generate potential degradation products and assess the stability of the molecule under various stress conditions.[8]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Calibrated pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Collect samples at various time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Collect samples at various time points.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 80°C. Analyze at selected time points.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.[7]
Instrumentation and Materials:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid or trifluoroacetic acid (TFA).
-
High-purity water.
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy). A PDA detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R2) guidelines to ensure it is specific, accurate, precise, linear, and robust.[7]
References
-
PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][9]
-
Journal of the Chemical Society B: Physical Organic. (1966). The thermal decomposition of some organic solids. Part I. p-Nitro-peroxybenzoic acid. Royal Society of Chemistry. Retrieved from [Link][10]
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Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link][7]
-
PubChem. (n.d.). 4-Nitrobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link][11]
-
The Journal of Organic Chemistry. (1964). The Synthesis and Thermal Decomposition of p-Nitrobenzoic t-Butylcarbonic Anhydride. American Chemical Society. Retrieved from [Link][12]
-
Journal of the Chemical Society B: Physical Organic. (1967). The thermal decomposition of some organic solids. Part II. m-Nitroperoxybenzoic acid and related peroxyacids. Royal Society of Chemistry. Retrieved from [Link][13]
-
Wiley-VCH. (n.d.). Compendium of Drug Degradation Pathways. Retrieved from [Link][14]
-
PubMed Central. (2022). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. National Institutes of Health. Retrieved from [Link][3]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link][15]
-
Pharmaceutical Technology. (2005). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Retrieved from [Link][5]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link][16]
-
Royal Society of Chemistry. (2021). Benzyl thioether formation merging copper catalysis. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Other drugs containing thioethers. Retrieved from [Link][18]
-
SGS. (2011). How to approach a forced degradation study. Retrieved from [Link][6]
-
Chemical Research in Toxicology. (2020). Bioactivation Potential of Thiophene-Containing Drugs. American Chemical Society. Retrieved from [Link][4]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link][8]
-
ResearchGate. (n.d.). Metabolite Detection and Profiling Using Analytical Methods. Retrieved from [Link][19]
-
Applied and Environmental Microbiology. (1996). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. American Society for Microbiology. Retrieved from [Link][20]
-
National Institutes of Health. (2020). Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. Retrieved from [Link][21]
-
ResearchGate. (2000). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. Retrieved from [Link][1]
-
PubMed. (2000). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. Retrieved from [Link][2]
-
PubMed. (2001). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link][22]
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ResearchGate. (2002). Determination of the Metabolites of Nitrofuran Antibiotics in Meat by Liquid Chromatography‐Mass Spectrometry. Retrieved from [Link][23]
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Technical Support Center: Enhancing the Bioactivity of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating the biological potential of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid. As a novel chemical entity, a systematic approach is required to first characterize its inherent properties and then strategically enhance its biological activity. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during this process. Our approach is grounded in established principles of medicinal chemistry, pharmacology, and formulation science to ensure a robust and logical experimental workflow.
Part 1: Foundational Characterization & Initial Bioactivity Assessment
The journey of developing a novel compound begins not with complex biological assays, but with a thorough understanding of its fundamental physicochemical properties. These characteristics are critical as they dictate the compound's behavior in experimental systems and can often be the root cause of perceived low bioactivity.[1][2] Poor solubility, for instance, can prevent a compound from reaching its target in a cell-based assay, leading to a false-negative result.[3]
FAQ 1: We have just synthesized this compound. What are the essential first steps before screening for bioactivity?
Answer: Before initiating any biological screening, a comprehensive physicochemical profile is imperative. This baseline data will inform experimental design, aid in troubleshooting, and guide future formulation and optimization strategies.[4] About half of all drug candidates fail in clinical trials due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, which are heavily influenced by these initial properties.[5] Addressing these early helps to "fail early and fail cheap," saving significant resources.[5]
Key Physicochemical & Early ADME/Tox Parameters:
| Parameter | Importance & Rationale | Recommended Assay |
| Aqueous Solubility | Determines the maximum concentration achievable in aqueous media, which is critical for in vitro assays and subsequent oral absorption. Poor solubility is a primary reason for low bioavailability.[3] | Thermodynamic & Kinetic Solubility Assays (e.g., Turbidimetric Solubility) at various pH levels (e.g., 2.0, 6.5, 7.4) to simulate physiological conditions.[1][2] |
| Lipophilicity (LogP/LogD) | Influences membrane permeability, plasma protein binding, and metabolism. An optimal LogP/LogD balance is crucial for a drug to pass through biological membranes without being trapped.[1] | Shake-flask method or reverse-phase HPLC (RP-HPLC) to determine LogP (for the neutral molecule) and LogD (at physiological pH 7.4).[1] |
| pKa | The carboxylic acid group on your molecule is ionizable. The pKa determines its charge state at different pH values, which significantly impacts solubility, permeability, and target binding.[2] | Potentiometric titration or UV-spectrophotometry. |
| Chemical Stability | Assesses the compound's degradation profile under various conditions (pH, light, temperature), ensuring that the observed biological effect is from the parent compound and not a degradant.[1] | pH stability profiling, photostability testing, and stability in simulated gastric and intestinal fluids.[2] |
| Permeability | Predicts the ability of the compound to cross the intestinal wall, a key factor for oral absorption. | Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput initial screen, followed by Caco-2 cell monolayer assays for more biologically relevant data.[2][5] |
| Cytotoxicity | Establishes the concentration range at which the compound is toxic to cells, which is essential for differentiating true bioactivity from non-specific toxicity in cell-based assays.[6] | Initial screening in a panel of cell lines (e.g., HepG2 for liver toxicity) using assays like MTT or CellTiter-Glo®.[7] |
Part 2: Strategies for Enhancing Bioactivity
Once a baseline bioactivity is established, several avenues can be explored to enhance it. Low potency or efficacy is not solely a function of the molecule's interaction with its target; it is often a result of suboptimal physicochemical properties that limit its ability to reach that target.
FAQ 2: Our compound shows weak activity in our primary cell-based assay. What are the primary strategies to improve its performance?
Answer: When a compound exhibits weak activity, the issue often lies in its bioavailability at the cellular or target level. Three primary strategies can be employed to address this: Formulation Enhancement, a Prodrug Approach, and Structural Modification.
For compounds with poor solubility, like many complex organic molecules, enhancing the formulation is a powerful, non-synthetic method to improve apparent activity.[8] The goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the assay medium or in vivo.[9]
Comparison of Common Formulation Strategies:
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[10] | Well-established (micronization, nanosizing); can significantly improve dissolution of DCS IIa compounds.[9] | May not be sufficient for compounds with very low intrinsic solubility (DCS IIb); potential for particle aggregation.[9] |
| Amorphous Solid Dispersions | The drug is dispersed in a non-crystalline, high-energy amorphous state within a polymer matrix, overcoming the crystal lattice energy and increasing solubility.[9] | Can achieve significant increases in solubility and bioavailability; techniques like spray drying and hot melt extrusion are scalable.[8] | The amorphous state is thermodynamically unstable and can recrystallize over time, reducing shelf-life.[9] |
| Lipid-Based Formulations | The drug is dissolved in lipidic excipients, creating systems like Self-Emulsifying Drug Delivery Systems (SEDDS) that form fine emulsions in aqueous environments, enhancing solubilization and facilitating lymphatic transport.[9][10] | Highly effective for lipophilic drugs; can mitigate food effects and improve bioavailability.[9] | Can be complex to develop; potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, shielding the hydrophobic molecule within a hydrophilic exterior to improve solubility.[11] | Rapid complex formation; can significantly increase aqueous solubility. | Can be limited by the stoichiometry of the complex and potential for renal toxicity at high concentrations.[11] |
A prodrug is a chemically modified, inactive version of a drug that is converted to the active form in the body through enzymatic or chemical reactions.[12] This is an excellent strategy when specific functional groups, like the carboxylic acid in your molecule, hinder absorption and distribution.
-
Strategy 1: Masking the Carboxylic Acid. The negatively charged carboxylate group at physiological pH can impede passive diffusion across lipid cell membranes. Converting it to a neutral ester prodrug can dramatically improve cell penetration.[13] Inside the cell, ubiquitous esterase enzymes cleave the ester, releasing the active carboxylic acid.
-
Strategy 2: Leveraging the Nitro Group. Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes, which are often overexpressed in hypoxic (low oxygen) environments, such as those found in solid tumors.[14][15] This allows for the design of hypoxia-activated prodrugs, where the nitro group acts as a trigger to release a cytotoxic agent specifically in the target tissue, reducing systemic toxicity.[15][16]
Caption: Prodrug strategies for enhancing bioactivity.
While formulation and prodrug strategies modify the delivery of the existing molecule, structural modification aims to create new analogues with improved intrinsic properties (e.g., higher target affinity, better ADME profile). This involves a systematic Structure-Activity Relationship (SAR) study where different parts of the molecule are altered to observe the effect on activity.
Caption: Potential sites for Structure-Activity Relationship (SAR) studies.
Part 3: Advanced Strategies & Troubleshooting
FAQ 3: Can we enhance efficacy by combining our compound with other agents?
Answer: Yes, combination therapy is a cornerstone of modern medicine. Combining drugs can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.[17] This can allow for lower doses of each compound, potentially reducing toxicity while maintaining efficacy.[17]
Experimental Workflow for Combination Screening:
Caption: Workflow for identifying synergistic drug combinations.
A high-throughput drug combination screen using a dose-response matrix is the predominant approach.[17][18] This allows for the systematic assessment of all possible concentration pairings to identify synergistic interactions.[18]
FAQ 4: We are observing inconsistent results and high background noise in our cell-based assays. How should we troubleshoot this?
Answer: Inconsistent results in cell-based assays are a common challenge, especially with novel compounds. The issue can stem from the compound's properties, the assay technology, or the cell culture itself.[19][20] A systematic troubleshooting approach is crucial.
Troubleshooting Guide for Common Cell-Based Assay Issues:
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Well-to-Well Variability | 1. Compound Precipitation: The compound is falling out of solution at the tested concentration.[3]2. Inconsistent Cell Seeding: Uneven cell numbers across the plate.3. Edge Effects: Evaporation from wells on the plate perimeter. | 1. Visually inspect the plate under a microscope for precipitates. Determine the compound's solubility limit in the assay medium and test at concentrations below it. Use a co-solvent like DMSO, but keep the final concentration low (<0.5%) and consistent.[20]2. Ensure thorough cell suspension mixing before and during plating. Use automated cell counters for accuracy.3. Fill outer wells with sterile PBS or media. Ensure proper humidity in the incubator.[19] |
| Low Signal or No Dose-Response | 1. Poor Cell Permeability: The compound cannot enter the cells to reach its target.2. Compound Instability: The compound degrades in the assay medium over the incubation period.3. Low Compound Potency: The concentrations tested are too low to elicit a response. | 1. Consider the prodrug strategies discussed in FAQ 2. Re-evaluate the compound's LogD value.2. Perform a stability study of the compound in the assay medium under incubation conditions (e.g., using HPLC at t=0 and t=24h).3. Test a wider and higher range of concentrations, if solubility permits. |
| High Background / False Positives | 1. Compound Autofluorescence: The compound itself fluoresces at the same wavelength as the assay's reporter dye, interfering with the reading.[21]2. Non-specific Cytotoxicity: The compound is killing the cells through a general mechanism, not by acting on a specific target.[7]3. Assay Technology Interference: The compound directly inhibits or activates a reporter enzyme (e.g., luciferase).[21] | 1. Run a "compound only" control plate (no cells) to measure its intrinsic fluorescence. If high, consider a different detection method (e.g., luminescence, absorbance).2. Run a counter-screen for cytotoxicity (e.g., CellTiter-Glo) in parallel. True "hits" should show activity at non-toxic concentrations.3. Perform a cell-free assay with the purified reporter enzyme to check for direct interference. |
| Irreproducible Results Between Experiments | 1. Cell Passage Number: High-passage cells can exhibit altered phenotypes and drug responses.[19][20]2. Reagent Variability: Batch-to-batch differences in serum, media, or the compound itself.3. Mycoplasma Contamination: A common, often undetected contamination that alters cell behavior. | 1. Maintain a consistent, low passage number for all experiments. Thaw fresh cell stocks regularly.[20]2. Qualify new batches of critical reagents. Confirm the purity and identity of each new batch of the synthesized compound.3. Routinely test cell cultures for mycoplasma using PCR-based kits.[19] |
References
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Creative Biostructure. In Vitro ADME-Tox Profiling. Creative Biostructure. Available at: [Link].
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Xtalpi Inc. Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry | Blog. Available at: [Link].
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Creative Biolabs. Physicochemical Characterization. Creative Biolabs. Available at: [Link].
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Butreddy, A. et al. Physicochemical Characterization and Oral Dosage Form Design and Selection. Request PDF. Available at: [Link].
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Fraunhofer Institute for Molecular Biology and Applied Ecology IME. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Fraunhofer IME. Available at: [Link].
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Guimarães, E. L. et al. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI. Available at: [Link].
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Chung, M. C. et al. A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. PubMed. Available at: [Link].
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Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. Available at: [Link].
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Menden, M. P. et al. Recent advances in combinatorial drug screening and synergy scoring. PMC - NIH. Available at: [Link].
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Frigerio, M. et al. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. PMC - PubMed Central. Available at: [Link].
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Abreu, P. A. et al. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link].
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Pace Analytical. Characterization of Physicochemical Properties. Pace Analytical. Available at: [Link].
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Zhang, H. et al. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. Frontiers. Available at: [Link].
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Mowday, A. M. et al. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. PMC - NIH. Available at: [Link].
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Wang, M. et al. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. Available at: [Link].
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MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. Available at: [Link].
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Kruger, H. G. et al. Recent Advances in the Synthesis and Development of Nitroaromatics as Anti-Infective Drugs. PubMed. Available at: [Link].
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link].
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Validation & Comparative
Efficacy of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic Acid Analogs: A Comparative Guide for Drug Discovery
This guide provides a comprehensive framework for the synthesis and comparative efficacy evaluation of a novel class of compounds: 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid and its analogs. Geared towards researchers, scientists, and drug development professionals, this document outlines a systematic approach to explore the therapeutic potential of these molecules. Due to the limited availability of public data on this specific series of compounds, this guide is presented as a prospective research plan, offering a detailed roadmap for investigation.
Introduction: The Therapeutic Potential of Thioether-Containing Nitrobenzoic Acids
The benzoic acid scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a thioether linkage and a nitro group can significantly modulate the electronic and steric properties of the parent molecule, often leading to enhanced potency and novel mechanisms of action. Specifically, the 2-(alkylsulfanyl)-5-nitrobenzoic acid core represents a promising, yet underexplored, chemical space. The cyclopentyl moiety offers a unique combination of lipophilicity and conformational rigidity that can influence target engagement and pharmacokinetic properties.
This guide proposes a systematic exploration of analogs of this compound to elucidate their structure-activity relationships (SAR) and identify lead compounds for further development.
Proposed Analog Series for Comparative Efficacy Studies
To systematically investigate the SAR of this scaffold, a focused library of analogs is proposed. The design of these analogs aims to probe the importance of the cyclopentyl group, the position of the nitro group, and the nature of the alkyl substituent.
Table 1: Proposed Analogs of this compound for Synthesis and Evaluation
| Compound ID | R Group (at position 2) | Nitro Group Position | Rationale for Inclusion |
| LEAD-001 | Cyclopentyl | 5 | Parent compound for baseline activity. |
| ANA-001 | Methyl | 5 | Evaluate the necessity of the bulky cyclopentyl group. |
| ANA-002 | Ethyl | 5 | Assess the effect of a small, flexible alkyl chain. |
| ANA-003 | Isopropyl | 5 | Introduce steric bulk near the thioether linkage. |
| ANA-004 | Cyclohexyl | 5 | Compare the effect of a larger cycloalkane. |
| ANA-005 | Phenyl | 5 | Explore the impact of an aromatic substituent. |
| ANA-006 | Cyclopentyl | 4 | Investigate the influence of nitro group position on activity. |
| ANA-007 | Cyclopentyl | 3 | Further probe the positional importance of the nitro group. |
Experimental Protocols
Part 1: Synthesis of 2-(Alkylsulfanyl)-5-nitrobenzoic Acid Analogs
The following is a general, detailed, step-by-step methodology for the synthesis of the proposed analogs. The primary route involves a nucleophilic aromatic substitution reaction between a thiol and a halogenated nitrobenzoic acid.
Diagram 1: Proposed Synthetic Workflow
Caption: General workflow for the synthesis of 2-(alkylsulfanyl)-5-nitrobenzoic acid analogs.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
-
Addition of Thiol: To the stirred suspension, add the corresponding thiol (e.g., cyclopentanethiol, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(alkylsulfanyl)-5-nitrobenzoic acid analog.
-
Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Biological Efficacy Evaluation
A tiered screening approach is proposed to efficiently evaluate the biological activities of the synthesized analogs.
Diagram 2: Biological Screening Cascade
Caption: A tiered approach for the biological evaluation of the synthesized analogs.
Protocol 1: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with standard antibiotic) and negative (microorganism with no compound) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation and Comparative Analysis
The efficacy of the analogs should be systematically compared to elucidate structure-activity relationships.
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans |
| LEAD-001 | 16 | 32 | 64 | >128 |
| ANA-001 | 64 | 128 | >128 | >128 |
| ANA-002 | 32 | 64 | 128 | >128 |
| ANA-003 | 16 | 32 | 64 | 128 |
| ANA-004 | 8 | 16 | 32 | 64 |
| ANA-005 | >128 | >128 | >128 | >128 |
| ANA-006 | 32 | 64 | 128 | >128 |
| ANA-007 | 64 | 128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | 1 | - |
| Fluconazole | - | - | - | 8 |
Table 3: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| LEAD-001 | 25.4 | 38.1 | 45.2 |
| ANA-001 | 89.2 | >100 | >100 |
| ANA-002 | 55.7 | 78.3 | 92.1 |
| ANA-003 | 15.8 | 22.5 | 30.1 |
| ANA-004 | 10.2 | 15.9 | 21.7 |
| ANA-005 | >100 | >100 | >100 |
| ANA-006 | 48.9 | 65.4 | 77.8 |
| ANA-007 | 62.1 | 85.0 | >100 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Disclaimer: The data presented in Tables 2 and 3 is hypothetical and for illustrative purposes only, designed to showcase how experimental results would be presented for comparative analysis.
Conclusion and Future Directions
This guide provides a foundational research plan for the systematic evaluation of this compound analogs. By following the proposed synthetic and biological testing protocols, researchers can effectively explore the therapeutic potential of this novel chemical scaffold. The elucidation of structure-activity relationships from the generated data will be crucial for the rational design and optimization of lead compounds with improved efficacy and drug-like properties. Promising "hit" compounds identified through this screening cascade would warrant further investigation into their mechanisms of action, in vivo efficacy, and toxicological profiles.
References
Due to the prospective nature of this guide, the following references provide foundational knowledge and relevant protocols for the proposed experiments.
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Synthesis of 2-(Arylthio)
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Antimicrobial Activity of Benzoic Acid Derivatives
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Antimicrobial Susceptibility Testing Protocols
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URL: [Link] (Note: Access to specific standards may require a subscription)
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MTT Assay for Cytotoxicity
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Structure-Activity Relationship of Benzoic Acid Derivatives
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Unveiling the Target: A Comparative Guide to 2-(Cyclopentylsulfanyl)-5-nitrobenzoic Acid in the Context of Inflammatory Pathways
A Note to the Reader: The primary molecular target of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid is not definitively established in publicly available scientific literature. To fulfill the directive of creating a comprehensive comparison guide, this document will proceed under the hypothetical scenario that this compound is a novel inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) . This enzyme represents a compelling, contemporary target in anti-inflammatory drug discovery. The data and comparisons presented herein for this compound are illustrative and intended to demonstrate a rigorous scientific validation process.
Introduction: Beyond COX Inhibition in Inflammation
For decades, the therapeutic management of inflammation has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] While effective, non-selective COX inhibition is associated with gastrointestinal side effects, and selective COX-2 inhibition has been linked to cardiovascular risks.[2][3] This has spurred the search for more targeted anti-inflammatory agents that act downstream of COX enzymes.
One such promising target is microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[4][5] Selective inhibition of mPGES-1 offers the potential for potent anti-inflammatory efficacy with an improved safety profile by avoiding the systemic disruption of other prostanoid pathways.[6][7] This guide provides a comparative analysis of our hypothetical mPGES-1 inhibitor, this compound, against established COX-2 inhibitors and other known mPGES-1 modulators.
The Arachidonic Acid Cascade and the Role of mPGES-1
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes. mPGES-1 then specifically isomerizes PGH2 to the pro-inflammatory PGE2.[4]
Figure 2: Workflow for the in vitro mPGES-1 inhibition assay.
Cellular Assay for PGE2 Production
This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context, providing insights into cell permeability and engagement with the target in a more physiological environment.
Principle: A human cell line that expresses COX-2 and mPGES-1 (e.g., A549 lung carcinoma cells) is stimulated with a pro-inflammatory agent (e.g., interleukin-1β) to induce PGE2 synthesis. The amount of PGE2 released into the cell culture medium is measured by ELISA.
Step-by-Step Protocol:
-
Cell Culture: A549 cells are cultured to near confluency in appropriate cell culture plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Cells are stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a PGE2 ELISA kit.
-
Data Analysis: The IC50 value for the inhibition of cellular PGE2 production is calculated.
COX-1 and COX-2 Selectivity Assays
To confirm that the inhibitory activity is specific to mPGES-1 and not due to off-target effects on COX enzymes, selectivity assays are crucial.
Principle: The inhibitory activity of the test compound is measured against purified COX-1 and COX-2 enzymes using commercially available assay kits. These kits typically measure the peroxidase activity of the COX enzymes.
Procedure: The assays are performed according to the manufacturer's protocols, and the IC50 values for COX-1 and COX-2 inhibition are determined. A high IC50 value for both COX enzymes, relative to the mPGES-1 IC50, indicates selectivity.
Conclusion and Future Directions
Under the hypothetical framework that this compound is an mPGES-1 inhibitor, the presented data and experimental workflows provide a robust strategy for its validation and comparison. The selective inhibition of mPGES-1 remains a highly attractive approach for the development of next-generation anti-inflammatory therapeutics with a potentially improved safety profile compared to traditional NSAIDs and selective COX-2 inhibitors. [8][9]Further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential and safety of any novel mPGES-1 inhibitor.
References
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Microsomal prostaglandin E synthase 1 (mPGES-1) as a therapeutic target. Journal of Medicinal Chemistry. Available at: [Link]
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Microsomal prostaglandin E 2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. Pharmacological Research. Available at: [Link]
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Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review. Modern Rheumatology. Available at: [Link]
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Design and development of microsomal prostaglandin E2 synthase-1 inhibitors: challenges and future directions. Journal of Medicinal Chemistry. Available at: [Link]
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Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Selective cyclooxygenase-2 inhibitors: pharmacology, clinical effects and therapeutic potential. Expert Opinion on Investigational Drugs. Available at: [Link]
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Inhibitors of Microsomal Prostaglandin E2 Synthase‐1 Enzyme as Emerging Anti‐Inflammatory Candidates. Medicinal Research Reviews. Available at: [Link]
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Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry. Available at: [Link]
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A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Prostaglandins & Other Lipid Mediators. Available at: [Link]
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Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. International Journal of Molecular Sciences. Available at: [Link]
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Development and clinical application of COX-2–selective inhibitors for the treatment of osteoarthritis and rheumatoid arthritis. Seminars in Arthritis and Rheumatism. Available at: [Link]
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The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets. Available at: [Link]
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The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets. Available at: [Link]
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Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Molecular Graphics and Modelling. Available at: [Link]
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A Researcher's Guide to Deconvoluting Target Selectivity: A Cross-Reactivity Analysis of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
For researchers and drug development professionals, the journey from a promising hit compound to a validated chemical probe or clinical candidate is fraught with challenges. Chief among them is understanding a molecule's selectivity. A compound's interaction with unintended off-targets can lead to confounding experimental results, toxicity, or unforeseen polypharmacology. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, using the hypothetical molecule 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid as our case study.
As no public data exists for this specific compound, we will proceed as one would in a real-world drug discovery campaign. We will hypothesize an initial target class—protein kinases, due to their therapeutic importance and the availability of robust screening technologies—and then systematically build a workflow to define its selectivity profile. This guide will explain the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the resulting data.
Part 1: The Foundational Strategy - A Tiered Approach to Selectivity Profiling
A robust cross-reactivity assessment is not a single experiment but a multi-pronged, tiered investigation. Our strategy begins with broad, high-throughput screening to cast a wide net, followed by more focused, quantitative assays to validate initial findings and confirm on-target engagement in a cellular context.
Caption: Tiered workflow for assessing compound cross-reactivity.
Part 2: Tier 1 - Casting a Wide Net for Potential Interactions
The initial goal is to rapidly identify all potential binding partners of this compound. This is achieved by combining computational predictions with large-scale biochemical screening.
In Silico Off-Target Prediction
Before committing to expensive wet-lab experiments, computational methods can predict potential off-targets based on structural similarity to known ligands and the topology of protein binding pockets.[1][2] These predictions help refine the selection of biochemical screening panels and flag potential liabilities early on.
Methodology: Tools like the Similarity Ensemble Approach (SEA) or molecular docking simulations are used to compare our compound against databases of ligands with known protein targets.[1] This generates a ranked list of potential off-targets, which can be prioritized for experimental validation.
Large-Panel Biochemical Screening: The Kinome Scan
The most direct way to assess kinase cross-reactivity is to screen the compound against a large panel of purified kinases.[3][4] Commercial services offer panels covering over 468 kinases, providing a comprehensive view of the compound's "kinome fingerprint."[4][5] The primary output is typically the percent inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM) or, more quantitatively, the dissociation constant (Kd).[4]
Rationale for Experimental Choice: We opt for a competition binding assay, such as KINOMEscan®, which measures the ability of our compound to displace a known, tagged ligand from the kinase active site. This method is independent of ATP concentration and can identify inhibitors with different binding modes (e.g., Type I and II), providing a true measure of binding affinity (Kd).[4] This is often more informative than IC50 values from enzymatic assays, which can be influenced by ATP concentration and assay conditions.[6]
Table 1: Hypothetical Kinome Scan Data for this compound at 1 µM
| Kinase Target | Percent Inhibition (%) | Putative Target Class | Notes |
| MAPK14 (p38α) | 98.5 | On-Target | Hypothesized primary target |
| MAPK1 (ERK2) | 25.1 | CMGC Family | Low activity |
| CDK2 | 15.8 | CMGC Family | Low activity |
| MAPK8 (JNK1) | 85.2 | CMGC Family | Significant Off-Target |
| GSK3B | 79.6 | CMGC Family | Significant Off-Target |
| ABL1 | 5.2 | Tyrosine Kinase | Negligible activity |
| SRC | 8.1 | Tyrosine Kinase | Negligible activity |
| AKT1 | 11.3 | AGC Family | Low activity |
| DDR1 | 65.7 | Tyrosine Kinase | Potential Off-Target |
| FLT1 | 33.4 | Tyrosine Kinase | Low activity |
Data Interpretation: The hypothetical data in Table 1 suggest that our compound is a potent binder of our intended target, p38α. However, it also shows significant cross-reactivity with other kinases, notably JNK1, GSK3B, and DDR1. These are now our primary candidates for validation in cellular assays. A highly selective inhibitor would show >90% inhibition for the primary target and <50% for most other kinases.[7]
Part 3: Tier 2 - Validating Interactions in a Cellular Context
Biochemical assays with purified proteins are invaluable, but they don't guarantee that a compound will engage its target in the complex environment of a living cell.[8] Cellular permeability, competition with high intracellular ATP concentrations, and protein-protein interactions can all affect a compound's activity.[9] Tier 2 focuses on confirming target engagement in intact cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for verifying target engagement in cells or cell lysates.[10][11] The principle is that when a compound binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (the temperature at which it denatures and aggregates).[12] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heating.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for p38α
-
Cell Culture: Culture A549 cells (which express p38α) to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by three freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (containing soluble proteins). Analyze the amount of soluble p38α in each sample by Western blotting using a specific anti-p38α antibody.
-
Data Analysis: Quantify the band intensities and normalize them to the intensity at the lowest temperature. Plot the fraction of soluble protein versus temperature to generate melting curves. The shift in the midpoint of the curve (Tm) between the DMSO and compound-treated samples (ΔTm) indicates target engagement.[10]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a quantitative, live-cell method based on bioluminescence resonance energy transfer (BRET).[13][14] It measures the displacement of a fluorescently labeled tracer from a target protein that has been fused to NanoLuc® luciferase. This provides a real-time, ratiometric readout of compound binding in living cells.[15]
Rationale for Experimental Choice: NanoBRET offers a highly sensitive and quantitative alternative to CETSA. It can determine intracellular IC50 values and even measure compound residence time, providing deeper pharmacological insights.[14][16] Using this orthogonal method increases confidence that the observed effects are due to direct binding.
Experimental Protocol: NanoBRET for JNK1
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding a JNK1-NanoLuc® fusion protein.[16] Seed the transfected cells into a 96-well assay plate.
-
Compound Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the cells and incubate.
-
Tracer and Substrate Addition: Add the JNK1 NanoBRET® tracer and the NanoGlo® substrate to the wells.
-
Detection: Read the plate on a luminometer equipped with two filters to detect the donor (NanoLuc®, 450nm) and acceptor (Tracer, 610nm) signals simultaneously.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio upon compound addition indicates displacement of the tracer and engagement of the target. Plot the BRET ratio against the compound concentration to determine the IC50 value.[16]
Table 2: Comparison of Cross-Reactivity Data from Different Assay Tiers
| Kinase Target | Tier 1: Biochemical Kd (nM) | Tier 2: Cellular CETSA ΔTm (°C) | Tier 2: Cellular NanoBRET IC50 (nM) | Conclusion |
| MAPK14 (p38α) | 15 | +5.2 | 85 | Confirmed On-Target |
| MAPK8 (JNK1) | 120 | +3.1 | 650 | Confirmed Cellular Off-Target |
| GSK3B | 155 | +0.5 | >10,000 | Biochemical hit, weak/no cellular activity |
| DDR1 | 450 | +0.2 | >10,000 | Biochemical hit, no cellular activity |
Interpretation of Tier 2 Data: The data in Table 2 demonstrate the critical importance of cellular validation. While GSK3B and DDR1 appeared as significant off-targets in the biochemical screen, they show minimal to no engagement in the cellular assays. This could be due to poor cell permeability of the compound or high intracellular competition from ATP. Conversely, both p38α and JNK1 are confirmed as cellular targets, although the compound is more potent against its primary target.
Part 4: Tier 3 - Unbiased Proteome-Wide Profiling
While targeted cellular assays are essential, they can miss unexpected off-targets. Tier 3 employs unbiased, proteome-wide methods to identify all proteins that interact with the compound in an unperturbed cellular system.[17]
Chemoproteomics
Chemoproteomics uses mass spectrometry to identify small molecule-protein interactions on a global scale.[18][19] Thermal Proteome Profiling (TPP), an extension of CETSA, is a powerful label-free method.[20][21] In TPP, cells are treated with the compound, heated to different temperatures, and the entire soluble proteome is analyzed by quantitative mass spectrometry. Proteins that are stabilized by the compound will remain in solution at higher temperatures, allowing for their identification.[21]
Rationale for Experimental Choice: TPP provides the most unbiased and physiologically relevant assessment of a compound's selectivity.[20] It requires no modification of the compound and surveys thousands of proteins in their native state, offering the potential to discover completely novel on- and off-targets.[18]
The results from a TPP experiment would provide a global view of the cellular interactome of this compound, either confirming the selectivity profile established in Tiers 1 and 2 or revealing novel off-targets that warrant further investigation.
Conclusion and Best Practices
Determining the cross-reactivity of a novel compound like this compound is a critical step in its development. By employing a tiered strategy that progresses from broad biochemical screening to targeted cellular validation and unbiased proteomics, researchers can build a comprehensive and reliable selectivity profile.
Key Takeaways:
-
Start Broad: Use large-panel biochemical screens to identify all potential interactions.
-
Validate in a Cellular Context: On-target activity must be confirmed in live cells using orthogonal methods like CETSA and NanoBRET to ensure physiological relevance.
-
Don't Trust Biochemical Data Alone: Potency and selectivity can differ significantly between biochemical and cellular environments.
-
Embrace Unbiased Approaches: Chemoproteomics can uncover unexpected off-targets that would be missed by candidate-based approaches.
This rigorous, multi-faceted approach ensures that the biological effects observed with a small molecule are correctly attributed to its intended target, providing the confidence needed to advance a compound through the drug discovery pipeline.[8]
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A Comparative Guide to the Structure-Activity Relationship of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid and its Analogs as Potential mPGES-1 Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid, a novel compound with therapeutic potential as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). We will explore its hypothesized mechanism of action, compare its potential efficacy against established mPGES-1 inhibitors, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory agents.
Introduction: The Rationale for Targeting mPGES-1
Inflammation is a complex biological response implicated in a wide range of pathologies, from arthritis to cardiovascular disease and cancer.[1] Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is catalyzed by three enzymes: phospholipase A2 (PLA2), cyclooxygenases (COX-1 and COX-2), and prostaglandin E synthases (PGES).[2] While non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes are effective, they are associated with significant gastrointestinal and cardiovascular side effects due to the broad inhibition of various prostanoids.[1]
Microsomal prostaglandin E synthase-1 (mPGES-1) represents a more targeted approach.[3] It is the terminal enzyme in the PGE2 biosynthetic pathway and is often upregulated during inflammation.[3] Selective inhibition of mPGES-1 would theoretically reduce the production of inflammatory PGE2 without affecting the synthesis of other physiologically important prostaglandins, offering a safer therapeutic window.[4] The structure of this compound, featuring a substituted benzoic acid core, suggests its potential as an mPGES-1 inhibitor, a hypothesis this guide will explore in detail.
The Subject Compound and its Comparators
This guide focuses on the lead compound, This compound , and a curated set of structural analogs designed to probe its structure-activity relationship. For a robust comparative analysis, we have selected two well-characterized mPGES-1 inhibitors with distinct chemical scaffolds:
-
Pirinixic Acid (WY-14643): A peroxisome proliferator-activated receptor alpha (PPARα) agonist that also exhibits inhibitory activity against mPGES-1.[5][6]
-
MF-63: A potent and selective mPGES-1 inhibitor that has been evaluated in preclinical models of inflammation.[7][8]
A comparative overview of these compounds is presented in Table 1.
Table 1: Physicochemical Properties of the Investigated Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | General Structure |
| This compound | C12H13NO4S | 267.30 | |
| Pirinixic Acid | C14H14ClN3O2S | 339.80 | |
| MF-63 | C24H13ClN4 | 392.85 |
Proposed Structure-Activity Relationship of this compound Analogs
To elucidate the SAR of the lead compound, a focused library of analogs has been designed to probe the contributions of three key structural regions: the cyclopentyl ring, the sulfide linker, and the substituents on the benzoic acid ring.
Caption: Proposed structural modifications for the SAR study of this compound.
Experimental Design and Protocols
This section outlines the detailed experimental procedures for the synthesis of the lead compound and its analogs, as well as the biological assays to determine their mPGES-1 inhibitory activity.
Chemical Synthesis
The synthesis of this compound and its analogs will be achieved through a nucleophilic aromatic substitution (SNAr) reaction, a well-established method for forming aryl-sulfur bonds, particularly when the aromatic ring is activated by electron-withdrawing groups like the nitro group.[3][9]
Caption: General synthetic workflow for this compound and its analogs.
Detailed Protocol for the Synthesis of this compound:
-
To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).[10]
-
Add cyclopentanethiol (1.2 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Note: The synthesis of the comparator compounds, Pirinixic Acid and MF-63, can be achieved following literature procedures.[5][8]
Biological Evaluation: mPGES-1 Inhibition Assays
The inhibitory activity of the synthesized compounds against mPGES-1 will be determined using both a cell-free enzymatic assay and a cell-based assay.
4.2.1. Cell-Free mPGES-1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated mPGES-1.
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, glutathione (GSH), and recombinant human mPGES-1 enzyme.
-
Add the test compound at various concentrations (typically from 1 nM to 100 µM) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).
-
After a short incubation period (e.g., 60 seconds), quench the reaction with a solution of SnCl2 in ethanol.
-
Quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[5][11]
-
Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the mPGES-1 activity.
4.2.2. Cell-Based PGE2 Assay
This assay measures the inhibition of PGE2 production in a cellular context, providing insights into cell permeability and off-target effects.
Protocol:
-
Culture a suitable cell line that expresses mPGES-1 (e.g., A549 human lung carcinoma cells) in 96-well plates.
-
Pre-treat the cells with the test compounds at various concentrations for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent, such as interleukin-1β (IL-1β), to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.[5][11]
-
Determine the IC50 value for each compound based on the reduction in PGE2 levels.
Comparative Data Analysis
The experimental data will be compiled and analyzed to establish a clear SAR and to benchmark the performance of this compound and its analogs against the reference compounds.
Table 2: Hypothetical Comparative mPGES-1 Inhibitory Activity
| Compound | mPGES-1 Enzymatic IC50 (nM) | Cell-Based PGE2 IC50 (nM) |
| This compound | 50 | 150 |
| Cyclohexyl analog | 75 | 200 |
| Isopropyl analog | 200 | 500 |
| Phenyl analog | 30 | 100 |
| Sulfoxide analog | 150 | 400 |
| Sulfone analog | >1000 | >1000 |
| Amino analog | 25 | 80 |
| Amide analog | >1000 | >1000 |
| Ester analog | >1000 | >1000 |
| Pirinixic Acid | 250 | 600 |
| MF-63 | 1.3 | 20 |
Interpretation of Hypothetical Data:
-
Cyclopentyl Ring: The data suggests that a lipophilic cycloalkyl group is favorable for activity, with the cyclopentyl and cyclohexyl rings showing good potency. The acyclic isopropyl group leads to a decrease in activity, while an aromatic phenyl ring enhances it, possibly through π-π stacking interactions in the enzyme's active site.
-
Sulfide Linker: Oxidation of the sulfide to a sulfoxide significantly reduces activity, and further oxidation to the sulfone completely abolishes it. This indicates that the sulfur atom's size and electronics are critical for binding.
-
Benzoic Acid Substituents: Reduction of the nitro group to an amine enhances potency, suggesting that the electron-donating character of the amine is more favorable than the electron-withdrawing nitro group. Modification of the carboxylic acid to an amide or ester results in a loss of activity, highlighting the importance of the acidic proton for interacting with the enzyme.
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the structure-activity relationship of this compound as a potential mPGES-1 inhibitor. The proposed synthetic strategy and biological evaluation protocols provide a robust framework for assessing its therapeutic potential. The comparative analysis with established inhibitors will offer valuable insights into its relative efficacy and potential advantages.
Future work should focus on lead optimization based on the SAR data obtained. This may involve further exploration of the substituents on the phenyl ring and the nature of the lipophilic group to enhance potency and improve pharmacokinetic properties. The development of selective mPGES-1 inhibitors like this compound holds significant promise for the creation of safer and more effective anti-inflammatory therapies.
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A Comparative Analysis of Predicted and Inferred Experimental Properties of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic Acid
This guide provides a detailed comparison between the predicted physicochemical and biological properties of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid and inferred experimental data derived from analogous compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive technical overview, including detailed experimental protocols and comparative data analysis, to facilitate the evaluation of this compound for potential research applications.
Introduction
This compound is a small molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitrobenzoic acid core coupled with a cyclopentylsulfanyl substituent, suggests intriguing electronic and lipophilic properties. The nitro group, a well-known electron-withdrawing moiety, can modulate the acidity of the carboxylic acid and influence the molecule's overall reactivity and potential biological interactions. The cyclopentyl group introduces a significant lipophilic character, which can impact solubility, membrane permeability, and protein binding.
The limited availability of published experimental data for this compound necessitates a comparative approach. This guide will therefore leverage predicted data from computational models and draw parallels with experimentally verified data from structurally related compounds, such as 2-chloro-5-nitrobenzoic acid and other nitro-containing aromatic acids. This approach allows for a robust, albeit inferred, assessment of the compound's properties.
Physicochemical Properties: A Tale of Prediction and Comparison
The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. Here, we compare the predicted properties of this compound with the known experimental values of a structurally related compound, 2-nitrobenzoic acid, to provide a tangible reference point.
| Property | This compound (Predicted) | 2-Nitrobenzoic Acid (Experimental) |
| Molecular Formula | C12H13NO4S | C7H5NO4 |
| Molecular Weight | 267.30 g/mol [1][2] | 167.12 g/mol [3] |
| CAS Number | 1282254-35-6[1][2] | 552-16-9[3] |
| XlogP | 3.2[4] | 1.5 |
| Melting Point | Not available | 147-149 °C[3] |
| pKa | Not available | 2.21 |
| Solubility | Insoluble in water, soluble in organic solvents like DMSO and DMF (inferred) | Slightly soluble in water[3] |
Expert Analysis: The higher predicted XlogP of this compound compared to 2-nitrobenzoic acid is a direct consequence of the lipophilic cyclopentylsulfanyl group. This suggests lower aqueous solubility but potentially enhanced permeability across biological membranes. The melting point and pKa, while not predicted, can be inferred to be influenced by the larger molecular size and the electronic effects of the cyclopentylsulfanyl group, respectively.
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
Spectroscopic data provides a unique "fingerprint" of a molecule, confirming its structure and purity. While experimental spectra for this compound are not publicly available, we can predict the key characteristic signals based on its structure and compare them to known data for similar compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: We would anticipate signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the nitrobenzoic acid ring. The cyclopentyl group would exhibit a series of aliphatic signals in the upfield region (δ 1.5-3.5 ppm). The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons (120-150 ppm, with carbons attached to the nitro and sulfur groups showing distinct shifts), and the aliphatic carbons of the cyclopentyl ring (25-45 ppm).
2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong characteristic absorption bands for the following functional groups:
-
O-H stretch (carboxylic acid): A broad band around 3000 cm⁻¹
-
C=O stretch (carboxylic acid): A strong band around 1700 cm⁻¹
-
N-O stretch (nitro group): Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹
-
C-S stretch: A weaker band in the 600-800 cm⁻¹ region.
3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M+) at m/z 267. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and fragmentation of the cyclopentyl ring. Predicted collision cross-section values for various adducts are available, which can aid in identification in complex matrices.[4]
Synthesis and Experimental Protocols
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The following outlines a hypothetical, yet experimentally sound, protocol.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).
-
Nucleophile Addition: Add cyclopentanethiol (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Characterization Workflow
Caption: Workflow for purification and structural characterization.
Comparative Biological Activity: An Inferential Outlook
The biological activity of this compound has not been experimentally determined. However, by examining the activities of structurally similar compounds, we can infer its potential biological profile. Many nitroaromatic compounds exhibit a range of biological activities, including antibacterial and anticancer effects. The presence of the nitro group is often crucial for these activities.[5]
-
Antibacterial Potential: Derivatives of 2-chloro-5-nitrobenzoic acid have shown inhibitory profiles against both Gram-positive and Gram-negative bacteria.[6] Similarly, other nitro-containing compounds have been investigated as potential antimicrobial agents.[7][8] The lipophilic cyclopentylsulfanyl group in our target molecule might enhance its ability to penetrate bacterial cell walls, potentially leading to significant antibacterial activity.
-
Anticancer Potential: Some cyclopentenediones, which share a five-membered ring system, have demonstrated cytotoxic and pro-apoptotic activity against cancer cell lines.[9] While structurally different, this highlights the potential for cyclic moieties to contribute to anticancer effects. The nitrobenzoic acid core is also a feature in some compounds with investigated biological activities.
Experimental Protocol for In Vitro Antibacterial Screening (MIC Assay):
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound presents an interesting scaffold for further investigation in medicinal chemistry and materials science. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a robust comparative analysis based on predicted properties and data from structurally related compounds. The predicted high lipophilicity and the presence of a bioactive nitroaromatic core suggest that this compound warrants further experimental exploration, particularly for its potential antimicrobial and cytotoxic activities. The proposed synthetic and analytical workflows provide a clear roadmap for researchers to undertake such an investigation.
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Navigating the Uncharted: The Case of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
A comprehensive literature review reveals a significant knowledge gap surrounding the biological activity of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid, precluding a direct comparative analysis of its in vitro and in vivo effects. Despite its availability from commercial suppliers[1][2], no peer-reviewed studies detailing its efficacy, mechanism of action, or pharmacokinetic profile have been published to date. This guide, therefore, addresses the current void of information and provides a framework for potential future investigations by drawing parallels with structurally related compounds.
While specific data for this compound is absent, the broader class of nitrobenzoic acid derivatives has been explored for various therapeutic applications, offering clues to its potential biological activities. Research into analogous compounds, such as 2-chloro-5-nitrobenzoic acid, has revealed promising antibacterial properties, suggesting that the nitrobenzoic acid scaffold may serve as a valuable starting point for the development of novel antimicrobial agents.[3][4]
This guide will proceed by outlining the established methodologies for evaluating the in vitro and in vivo activity of a novel chemical entity, using examples from the wider family of nitrobenzoic acid derivatives to illustrate the experimental pathways that could be applied to this compound.
Section 1: The Foundation of Discovery - In Vitro Evaluation
The initial assessment of any new compound begins with in vitro studies, which are conducted in a controlled laboratory setting outside of a living organism. These assays are crucial for determining the baseline biological activity and mechanism of action.
Antimicrobial Activity Screening
Given the documented antibacterial effects of related nitrobenzoic acids[3][4], a primary step would be to screen this compound against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Test Compound: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation and Incubation: The standardized inoculum is added to each well containing the diluted compound. The plate is then incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assays
Before proceeding to more complex studies, it is essential to evaluate the potential toxicity of the compound to mammalian cells. This is a critical step to ensure that any observed antimicrobial activity is not simply due to general cell death.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: A selected mammalian cell line (e.g., HeLa, HEK293) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm). The results are expressed as a percentage of cell viability compared to an untreated control.
Enzyme Inhibition Assays
Should the initial screening suggest a specific mode of action, targeted enzyme inhibition assays can be employed. For instance, if anti-inflammatory activity is hypothesized, assays for cyclooxygenase (COX) enzymes would be relevant.
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.
-
Compound Incubation: The COX-2 enzyme is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of arachidonic acid. After a set incubation period, the reaction is terminated.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of the compound is calculated by comparing the PGE2 levels in the treated samples to those of an untreated control.
Section 2: Advancing to the Whole Organism - In Vivo Evaluation
Positive and promising in vitro data are prerequisites for advancing a compound to in vivo studies, which are conducted in living organisms, typically animal models. These studies are essential for understanding the compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) in a complex biological system.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are fundamental to determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Experimental Protocol: Murine Pharmacokinetic Analysis
-
Compound Administration: A single dose of this compound is administered to a cohort of mice, either orally (PO) or intravenously (IV).
-
Blood Sampling: Blood samples are collected at predetermined time points following administration.
-
Plasma Concentration Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated.
Efficacy in Animal Models of Disease
The ultimate test of a compound's potential is its ability to produce a therapeutic effect in a relevant animal model of disease.
Experimental Protocol: Murine Model of Bacterial Infection
-
Infection Induction: Mice are infected with a pathogenic bacterial strain that was shown to be susceptible to this compound in vitro.
-
Treatment Administration: A treatment regimen with the test compound is initiated at a specific time point post-infection.
-
Monitoring of Disease Progression: The animals are monitored for clinical signs of illness, and bacterial burden in target organs (e.g., spleen, liver) is quantified at the end of the study.
-
Evaluation of Efficacy: The efficacy of the treatment is determined by comparing the survival rates and bacterial loads of the treated group to a placebo-treated control group.
Visualizing the Path Forward
To conceptualize the progression from initial screening to preclinical evaluation, the following workflow diagram is provided.
Figure 1. A generalized workflow for the preclinical evaluation of a novel therapeutic compound, progressing from initial in vitro screening to in vivo efficacy studies.
Conclusion and Future Directions
The current body of scientific literature does not provide the necessary data to conduct a comparative analysis of the in vitro and in vivo activities of this compound. However, the known biological activities of structurally related nitrobenzoic acid derivatives suggest that this compound warrants further investigation, particularly in the context of antimicrobial research.
The experimental frameworks outlined in this guide provide a clear and logical path for future studies. A systematic evaluation, beginning with comprehensive in vitro screening and progressing to well-designed in vivo models, is essential to elucidate the therapeutic potential of this compound. Such research would not only fill a critical knowledge gap but also potentially contribute a new candidate to the pipeline of much-needed therapeutic agents.
References
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Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry. Available at: [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Jennings, B. J., & Linder, M. E. (2009). 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro. Journal of Lipid Research, 50(2), 233–242. Retrieved from [Link]
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2023). MDPI. Retrieved from [Link]
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Gökçe, M., et al. (2005). Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. ResearchGate. Retrieved from [Link]
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Hrouzek, P., et al. (2011). Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97. Toxins, 3(10), 1236–1249. Retrieved from [Link]
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A Technical Guide to Benchmarking 2-(Cyclopentylsulfanyl)-5-nitrobenzoic Acid Against Known Cyclooxygenase (COX) Inhibitors
This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid, against the cyclooxygenase (COX) enzymes. Given the structural motifs present in this molecule, specifically the benzoic acid group characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize its potential as a COX inhibitor.[1] This document outlines the scientific rationale, experimental design, and comparative data analysis required to benchmark this compound against established NSAIDs, namely the non-selective inhibitor Ibuprofen and the COX-2 selective inhibitor Celecoxib.
Introduction: The Rationale for Cyclooxygenase Inhibition
Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase, is the central enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, a class of potent lipid mediators including prostaglandins, prostacyclin, and thromboxane. These molecules are pivotal in a vast array of physiological and pathological processes.
There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite catalyzing the same reaction, have distinct roles.[2]
-
COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It is responsible for producing prostanoids that regulate essential physiological functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.[3][4]
-
COX-2 , in contrast, is typically undetectable in most tissues under normal conditions. Its expression is rapidly induced by inflammatory stimuli, such as cytokines and mitogens, at sites of inflammation.[2] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[5]
The therapeutic action of NSAIDs stems from their ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1] The differential inhibition of COX-1 and COX-2 is a critical determinant of a drug's efficacy and its side-effect profile.[2] While inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and bleeding.[6] This distinction led to the development of COX-2 selective inhibitors, designed to provide anti-inflammatory relief with a reduced risk of gastrointestinal complications.[2]
This guide will therefore focus on determining not only the potency of this compound as a COX inhibitor but also its selectivity for the two isoforms.
The Arachidonic Acid Cascade and Points of Inhibition
The following diagram illustrates the metabolic pathway of arachidonic acid and highlights the role of COX-1 and COX-2, which are the targets of NSAIDs.
Caption: The Arachidonic Acid Cascade and COX Inhibition.
Comparative Inhibitor Profiles
To establish a robust benchmark, we will compare our test compound against two well-characterized NSAIDs with distinct selectivity profiles:
-
Ibuprofen: A traditional, non-selective NSAID belonging to the propionic acid class.[7] It inhibits both COX-1 and COX-2, providing effective anti-inflammatory and analgesic effects, but with a known risk of gastrointestinal side effects due to COX-1 inhibition.[8]
-
Celecoxib: A diaryl-substituted pyrazole derivative that functions as a selective COX-2 inhibitor.[9] It demonstrates potent anti-inflammatory activity with a significantly lower incidence of gastrointestinal adverse effects compared to non-selective NSAIDs.[10]
Experimental Design: In Vitro COX Inhibitor Screening Assay
The determination of the inhibitory potency (IC50) of the test compound and the reference inhibitors will be performed using a standardized in vitro COX activity assay. Both colorimetric and fluorometric assay kits are commercially available and provide reliable methods for high-throughput screening.[11][12] The following protocol outlines a general procedure for a fluorometric assay.
Caption: Workflow for the in vitro COX inhibitor screening assay.
Detailed Step-by-Step Protocol (Fluorometric Assay):
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit, BN00777).[12] This includes diluting the assay buffer, cofactor, and probe.
-
Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) enzymes in the appropriate buffer and keep on ice.
-
Prepare stock solutions of this compound, Ibuprofen, and Celecoxib in DMSO. Then, create a series of 10X working dilutions in assay buffer.
-
Prepare the arachidonic acid substrate solution immediately before use.
-
-
Assay Plate Setup (96-well plate):
-
Background Wells: Add assay buffer, heme, and the fluorescent probe.
-
100% Initial Activity (Control) Wells: Add assay buffer, heme, probe, enzyme (either COX-1 or COX-2), and DMSO (vehicle control).
-
Inhibitor Wells: Add assay buffer, heme, probe, enzyme (either COX-1 or COX-2), and the diluted inhibitor solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at 25°C for 5-10 minutes. This allows the inhibitors to interact with the enzymes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately place the plate in a fluorescence plate reader capable of measuring at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Measure the fluorescence kinetically for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
For each well, determine the rate of reaction by selecting two time points within the linear portion of the kinetic curve.
-
Subtract the rate of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve using non-linear regression analysis.
-
Comparative Data Summary
The primary endpoint of this benchmarking study is the half-maximal inhibitory concentration (IC50) of each compound against both COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, provides a quantitative measure of COX-2 selectivity. A higher SI value indicates greater selectivity for COX-2.
Table 1: Comparative Inhibitory Potency against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Ibuprofen | 12 | 80 | 0.15[13] |
| Celecoxib | 82 | 6.8 | 12[13] |
Note: IC50 values can vary depending on the specific assay conditions. The values for Ibuprofen and Celecoxib are derived from studies using human peripheral monocytes and are presented for comparative purposes.[13]
Interpretation and Conclusion
The experimental data summarized in Table 1 will allow for a direct comparison of this compound with established NSAIDs.
-
Potency: The absolute IC50 values for COX-1 and COX-2 will determine the overall potency of the test compound. Lower IC50 values indicate higher potency.
-
Selectivity: The Selectivity Index will classify the compound. An SI close to 1 suggests a non-selective inhibitor, similar to Ibuprofen. A high SI (typically >10) indicates COX-2 selectivity, akin to Celecoxib. An SI significantly less than 1 would suggest COX-1 selectivity.
This structured, data-driven approach provides a robust methodology for characterizing the inhibitory profile of this compound. By benchmarking against both non-selective and selective inhibitors, researchers can gain critical insights into its potential therapeutic utility and side-effect profile, guiding further pre-clinical development.
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A Comparative Guide to 2-(Cyclopentylsulfanyl)-5-nitrobenzoic Acid and its Analogs in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Within this landscape, nitroaromatic compounds have a long-standing history as effective antimicrobial agents, their activity often linked to the bioreduction of the nitro group within microbial cells. This guide focuses on 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid , a compound for which direct peer-reviewed data is notably scarce.
In the absence of direct studies, this document provides a comprehensive comparative analysis, leveraging available research on structurally related analogs, primarily derivatives of 2-chloro-5-nitrobenzoic acid . By examining the synthesis, biological activity, and structure-activity relationships of these analogs, we can infer the potential properties and research avenues for this compound. This guide is intended to serve as a foundational resource for researchers interested in exploring this and similar chemical entities, providing both a theoretical framework and practical experimental protocols.
Introduction: The Rationale for Investigating Substituted Nitrobenzoic Acids
Benzoic acid derivatives are a cornerstone in medicinal chemistry, valued for their structural versatility, chemical stability, and a well-documented history of biological activity, including use as food preservatives.[1] The introduction of a nitro group (–NO₂) to the benzoic acid scaffold is a common strategy in the design of antimicrobial agents.[2] The antimicrobial action of these compounds is generally attributed to the reductive bioactivation of the nitro group by intracellular nitroreductases, leading to the formation of cytotoxic radical species that can damage DNA and other vital cellular components.[2]
The subject of this guide, this compound, features a cyclopentylsulfanyl group at the 2-position and a nitro group at the 5-position. While this specific substitution pattern is not widely reported in peer-reviewed literature, studies on analogs with different substituents at the 2-position, such as a chloro group, provide valuable insights into the potential of this chemical class.[1][3] This guide will therefore draw comparisons with these known compounds to build a scientifically grounded hypothesis on the potential of this compound as a subject for antimicrobial drug discovery.
Synthesis and Chemical Properties: A Comparative Perspective
Proposed Synthesis of this compound
A likely synthetic pathway would involve the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-5-nitrobenzoic acid, with cyclopentanethiol.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
This proposed reaction is analogous to the synthesis of other 2-(alkylsulfanyl)benzoic acid derivatives. The selection of a suitable base and solvent would be critical for optimizing the reaction yield and purity.
Comparison of Physicochemical Properties
The replacement of a chloro group with a cyclopentylsulfanyl group is expected to significantly alter the physicochemical properties of the molecule.
| Property | 2-Chloro-5-nitrobenzoic Acid (Analog) | This compound (Hypothesized) |
| Molecular Weight | 201.56 g/mol | 269.31 g/mol |
| Lipophilicity (cLogP) | Lower | Higher |
| Steric Hindrance at 2-position | Moderate | Significant |
The increased lipophilicity of the cyclopentylsulfanyl derivative could enhance its ability to penetrate bacterial cell membranes, potentially leading to increased intracellular accumulation and antimicrobial activity. However, the greater steric bulk might also influence its interaction with target enzymes.
Comparative Biological Activity: Insights from Analogs
Derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][3]
Known Antimicrobial Activity of 2-Chloro-5-nitrobenzoic Acid Derivatives
A recent study detailed the synthesis and antibacterial evaluation of two new derivatives of 2-chloro-5-nitrobenzoic acid (2Cl5NBH).[1][3]
-
Compound 1 (methylethanolammonium salt of 2Cl5NBH): Exhibited broad-spectrum antibacterial activity, with inhibition zones comparable to gentamicin against Staphylococcus aureus and sulfamethoxazole-trimethoprim against Escherichia coli.[1]
-
Compound 2 (potassium coordination polymer of 2Cl5NBH): Showed selective and potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][3]
The following table summarizes the reported inhibition zones for these compounds against key bacterial strains.
| Compound | S. aureus ATCC | MRSA (Clinical Isolate) | E. coli ATCC |
| Compound 1 | Up to 27 mm | Moderate Activity | Up to 17 mm |
| Compound 2 | 23-18 mm | 16-14 mm | Weak Inhibition |
| Gentamicin (Control) | 28 mm | 16 mm | Not Reported |
| Sxt (Control) | Not Reported | Not Reported | 17 mm |
Data extracted from a study on 2-chloro-5-nitrobenzoic acid derivatives.[1]
Hypothesized Antimicrobial Profile of this compound
Based on the structure-activity relationships of related nitrobenzoic acid derivatives, we can hypothesize the potential antimicrobial profile of this compound.
-
Mechanism of Action: The primary mechanism is likely to be similar to other nitroaromatic compounds, involving the reductive activation of the nitro group by bacterial nitroreductases.[2]
Caption: Hypothesized mechanism of antimicrobial action for nitroaromatic compounds.
-
Spectrum of Activity: The increased lipophilicity conferred by the cyclopentylsulfanyl group may enhance its activity against Gram-positive bacteria by facilitating passage through the cell wall. Its effectiveness against Gram-negative bacteria will depend on its ability to permeate the outer membrane.[1]
-
Potency: The electronic and steric properties of the cyclopentylsulfanyl group will influence the redox potential of the nitro group and the compound's interaction with the active site of nitroreductases, thereby affecting its potency.
Experimental Protocols for Evaluation
To validate the hypothesized antimicrobial activity of this compound, standardized experimental protocols are essential. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are commonly used in the evaluation of novel antimicrobial agents.[4][5]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4]
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., S. aureus, E. coli, MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.[4]
-
Caption: Experimental workflow for MIC determination.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.[5]
Materials:
-
Test compound
-
Sterile filter paper discs
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum prepared as for MIC testing
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate.
-
-
Application of Discs:
-
Impregnate sterile filter paper discs with a known concentration of the test compound.
-
Aseptically place the discs on the inoculated agar surface.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.[5]
-
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking in the public domain, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential antimicrobial agent. The presence of the nitro group suggests a likely mechanism of action involving reductive activation, a hallmark of many successful antimicrobial drugs.[2] The cyclopentylsulfanyl substituent is predicted to increase lipophilicity, which may enhance its activity, particularly against Gram-positive bacteria.
Future research should focus on:
-
Synthesis and Characterization: The development and optimization of a reliable synthetic route for this compound and its derivatives.
-
In Vitro Antimicrobial Screening: A comprehensive evaluation of its antimicrobial activity against a broad panel of clinically relevant bacteria, including drug-resistant strains, using the protocols outlined in this guide.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a library of related compounds with variations in the alkyl chain and substitution pattern on the benzoic acid ring to elucidate key SAR trends.
-
Mechanism of Action Studies: Experiments to confirm the role of nitroreductases in its activity and to identify its specific intracellular targets.
By systematically addressing these research questions, the scientific community can determine the true potential of this compound and its derivatives as a new class of antimicrobial agents.
References
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- Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers. (2025). BenchChem.
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- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers in Cellular and Infection Microbiology.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Frontiers in Microbiology.
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. (2025). BenchChem.
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- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2025). BenchChem.
- Recent Trends and Methods in Antimicrobial Drug Discovery
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Scientific Reports, 11(1), 12891.
- Antimicrobial Activity of Nitroaromatic Deriv
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). Journal of Pharmaceutical and Allied Sciences.
- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). Antioxidants.
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- Synthesis and biological activities of 2-oxocycloalkylsulfonamides. (2008). Bioorganic & Medicinal Chemistry, 16(8), 4487-4496.
- Biological activity of 2-(Benzylcarbamoyl)
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Safety Operating Guide
A Guide to the Proper Disposal of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid. As this is a specialized research chemical, specific safety and disposal data may not be readily available. Therefore, this guide is built upon established principles of chemical safety and regulatory compliance, drawing analogies from the known hazards of its core functional groups: the nitrobenzoic acid moiety and the cyclopentylsulfanyl (thioether) group. This approach ensures a conservative and safety-first methodology for researchers, scientists, and drug development professionals.
The fundamental principle is to treat this compound as a hazardous waste unless confirmed otherwise by a certified analysis.[1] All procedures must align with the guidelines set by your institution's Environmental Health & Safety (EHS) department and comply with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2]
Hazard Assessment and Characterization
A thorough understanding of potential hazards is the cornerstone of safe disposal. The structure of this compound suggests a hazard profile derived from its constituent parts.
-
Nitrobenzoic Acid Moiety : Compounds in the nitrobenzoic acid class are known to be irritants and can be toxic.[3] They may cause skin, eye, and respiratory irritation.[4] Some are harmful if swallowed, and certain nitroaromatic compounds are suspected of causing genetic defects.[5][6] Upon combustion, they can release toxic nitrogen oxides (NOx).[7][8]
-
Cyclopentylsulfanyl (Thioether) Moiety : Organosulfur compounds, or thioethers, are often irritants.[9] A significant hazard is the potential to release toxic sulfur oxides (SOx) upon thermal decomposition or combustion.
-
Overall Classification : Given these properties, this compound must be managed as hazardous waste . Under the US Environmental Protection Agency (EPA) RCRA framework, it would likely be classified based on its toxicity characteristic.[1][10] Never dispose of this chemical down the drain or in regular trash.[1][8]
Inferred Hazard Summary
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral) | Likely harmful if swallowed, based on analogous nitrobenzoic acids.[3] | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling. |
| Skin Irritation | Expected to cause skin irritation.[3] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[11] Avoid all skin contact. |
| Eye Irritation | Expected to cause serious eye irritation.[3] | Wear chemical safety goggles or a face shield as described by OSHA regulations.[4][12] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[3] | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[5][12] |
| Environmental Hazard | Nitroaromatic compounds can be harmful to aquatic life with long-lasting effects.[3] | Prevent release to the environment. Do not dispose of in sewers or waterways.[8] |
Procedural Guide: From Generation to Disposal
The following protocol outlines the necessary steps to ensure the safe collection, storage, and disposal of this compound waste. This workflow is designed to be a self-validating system that complies with standard laboratory safety practices and hazardous waste regulations.
Step 1: Immediate Segregation and Waste Collection
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Container : Use a dedicated, properly sealed waste container for this compound and materials contaminated with it (e.g., gloves, weighing paper, absorbent pads).
-
Material Compatibility : The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[10]
-
Do Not Mix : Never mix this waste with other waste streams. It is particularly important to keep it separate from:
Senior Application Scientist Note: The segregation from bases is crucial. An acid-base reaction can be highly exothermic, potentially leading to a dangerous increase in temperature and pressure inside a sealed waste container. Similarly, reaction with strong oxidizers could lead to a fire or explosion hazard.[13]
Step 2: Labeling and Storage
Proper labeling and storage are mandated by law and are essential for safety and compliance.
-
Labeling : The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA).[14][15] The SAA must be:
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.
Step 3: Managing Spills
Accidents happen; a clear plan for spill management is non-negotiable.
-
Ensure Personal Safety : Before addressing a spill, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Small Spills (Solid) :
-
Gently sweep up the solid material, avoiding dust generation.[5][7]
-
Place the spilled material and any contaminated cleaning supplies into your designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert your colleagues and notify your institution's EHS office or emergency response team immediately.
-
Restrict access to the area and ensure it is well-ventilated if safe to do so.
-
Step 4: Final Disposal
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Request Pickup : Once your waste container is full or you are discontinuing work with the chemical, arrange for its disposal through your institution's EHS department or a contracted hazardous waste vendor.[1][17]
-
Do Not Transport : Laboratory personnel should never transport hazardous waste across public roads or to an off-site location.[1]
-
Documentation : Follow your institution's procedures for documenting the waste, often referred to as a "waste manifest" or "pickup request form." This creates a "cradle-to-grave" record of the waste as required by RCRA.[14][18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound.
References
-
PubChem. 4-Nitrobenzoic Acid. National Center for Biotechnology Information. [Link]
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PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]
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American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid. (2022-09-13). [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21). [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25). [Link]
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Cole-Parmer. Material Safety Data Sheet - 3-Nitrobenzoic acid. [Link]
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Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]
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Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. [Link]
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AIP Publishing. Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study. (2019-08-29). [Link]
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CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]
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International Labour Organization. International Chemical Safety Cards (ICSC) 1684 - 4-NITROBENZOIC ACID. [Link]
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NC Department of Health and Human Services. Occupational Safety Resources on Sulfuric Acid. (2019-12-17). [Link]
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PubMed. Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols, pollutants commonly found in ground water near ammunition facilities. [Link]
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Suvchem Laboratory Chemicals. 4-NITRO BENZOIC ACID (FOR SYNTHESIS) (P-NITROBENZOIC ACID). [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. (2025-09-05). [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). [Link]
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SLAC National Accelerator Laboratory. Sulfuric Acid Safe Handling Guideline. (2013-05-20). [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) and Federal Facilities. (2025-08-04). [Link]
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Cole-Parmer. Chemical Compatibility Database. [Link]
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Sterlitech Corporation. Chemical Compatibility Chart. [Link]
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Navigating the Safe Handling of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Based on the hazard profiles of analogous nitrobenzoic acid derivatives, 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid should be treated as a hazardous substance. The primary anticipated hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[1][2]
-
Acute Oral Toxicity: May be harmful if swallowed.[3]
These hazards are consistently reported for compounds such as 3-Chloro-5-nitrobenzoic acid and various isomers of nitrobenzoic acid.[1][3][4][5][6][7] Therefore, all handling procedures must be designed to mitigate these potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing or dust generation.[6][8][9] | To protect against eye contact which can cause serious irritation.[1] |
| Skin and Body Protection | A lab coat or a chemical-resistant apron. A full-body suit may be necessary for large-scale operations or in the event of a spill.[6] | To protect against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. If dust generation is unavoidable or if working outside of a ventilated enclosure, a NIOSH-approved respirator for dusts should be worn.[5][8] | To prevent inhalation of dust particles that may cause respiratory irritation.[1] |
Diagram: PPE Selection Workflow
Caption: PPE selection is a risk-based process.
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every step.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Step 2: Handling and Use
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools for handling the solid material.
-
Ensure that an eyewash station and safety shower are readily accessible.[9][10]
Step 3: Spill Management
-
In the event of a spill, evacuate the immediate area.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[5]
-
For wet spills, absorb the material with an inert absorbent and place it in a labeled container for disposal.
-
Thoroughly clean the spill area with water, preventing runoff into drains.[5]
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection and Storage
-
Whenever possible, leave the chemical waste in its original container.
-
Do not mix with other waste materials.
-
Store waste in a tightly closed, properly labeled container in a designated, well-ventilated area.
Step 2: Final Disposal
-
Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][3]
-
This material is considered hazardous waste and requires professional disposal services.[4][7]
By adhering to these procedural guidelines, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the well-being of yourself, your colleagues, and the environment.
References
-
Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc). Available from: [Link]
-
Organic Syntheses. p-NITROBENZOIC ACID. Available from: [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]
-
Suvchem Laboratory Chemicals. 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID). Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
